Cyclopenta[c]pyrrole-1-carboxylic acid
Description
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Properties
Molecular Formula |
C8H5NO2 |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
cyclopenta[c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H5NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h1-4H,(H,10,11) |
InChI Key |
QKELGOQKYRKEDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C2=C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cyclopenta[c]pyrrole-1-carboxylic Acid and Its Derivatives
This guide provides a comprehensive technical overview of Cyclopenta[c]pyrrole-1-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its structure, properties, synthesis, and applications, with a particular focus on its saturated form, octahydrocyclopenta[c]pyrrole-1-carboxylic acid, a key building block in the synthesis of advanced therapeutic agents.
Introduction and Core Structure
Cyclopenta[c]pyrrole represents a class of fused heterocyclic compounds containing a cyclopentane ring fused to a pyrrole ring. The parent aromatic structure, Cyclopenta[c]pyrrole, has the chemical formula C₇H₅N.[1] However, it is the saturated octahydro- derivatives that have garnered significant attention in the pharmaceutical industry. These bicyclic amino acids serve as constrained scaffolds in the design of peptidomimetics and other complex molecules.
The core structure of octahydrocyclopenta[c]pyrrole-1-carboxylic acid is characterized by a fused five-membered cyclopentane and pyrrolidine ring system. The carboxylic acid moiety at the 1-position introduces a key functional group for further chemical modifications. The stereochemistry of the ring fusion and the substituent at the 1-position is critical for its biological activity and application. Several stereoisomers exist, with the (1S,3aR,6aS) configuration being particularly relevant in pharmaceutical synthesis.[2][3][4][5]
Physicochemical Properties
The physicochemical properties of Cyclopenta[c]pyrrole-1-carboxylic acid and its derivatives are crucial for their handling, reactivity, and pharmacokinetic profiles. The data below is compiled for representative derivatives, primarily the octahydro- form and its esters.
| Property | Value | Derivative/Form | Source |
| Molecular Formula | C₈H₁₃NO₂ | Octahydrocyclopenta[c]pyrrole-1-carboxylic acid | [4][6] |
| Molecular Weight | 155.19 g/mol | Octahydrocyclopenta[c]pyrrole-1-carboxylic acid | [6][7] |
| Appearance | White solid (for hydrochloride salt) | Ethyl ester hydrochloride | [8] |
| Melting Point | 120-122 °C | Ethyl ester hydrochloride | [8] |
| Solubility | Soluble in water (for hydrochloride salt) | Ethyl ester hydrochloride | [8] |
| pKa | ~17.5 (for N-H proton in parent pyrrole) | Pyrrole | [9] |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | tert-butyl ester | [2] |
| logP | 1.7162 | tert-butyl ester | [2] |
Note: Properties can vary significantly between different stereoisomers and derivatives.
Biological Significance and Applications
The primary application of octahydrocyclopenta[c]pyrrole-1-carboxylic acid derivatives lies in their role as crucial intermediates in the synthesis of pharmaceuticals.[6] Pyrrole-containing compounds, in general, exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[10][11]
Intermediate for Telaprevir (VX-950)
Octahydrocyclopenta[c]pyrrole carboxylic acid derivatives are key intermediates in the preparation of Telaprevir (VX-950), a potent inhibitor of the hepatitis C virus (HCV) NS3/NS4A serine protease.[12] This application underscores the importance of this scaffold in antiviral drug development.
Retinol Binding Protein 4 (RBP4) Antagonists
Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo analogues have been investigated as antagonists of Retinol Binding Protein 4 (RBP4).[13][14] These antagonists have potential therapeutic applications in treating atrophic age-related macular degeneration and Stargardt disease by impeding the ocular uptake of serum all-trans retinol.[14]
Dual COX-1 and COX-2 Inhibitors
While not directly studying cyclopenta[c]pyrrole derivatives, research on other pyrrole carboxylic acid derivatives has shown their potential as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), suggesting a potential avenue for anti-inflammatory drug design based on this core structure.[15]
The following diagram illustrates the role of octahydrocyclopenta[c]pyrrole-1-carboxylic acid as a building block for advanced therapeutics.
Caption: Role as a key pharmaceutical intermediate.
Synthesis of Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid Derivatives
Several synthetic routes to octahydrocyclopenta[c]pyrrole-1-carboxylic acid and its derivatives have been developed, often focusing on stereoselective methods to obtain the desired isomer.
General Synthetic Strategy
A common approach involves the formation of the bicyclic ring system followed by the introduction or modification of the carboxylic acid functionality. One patented method describes a process starting from N-protected octahydrocyclopenta[c]pyrrole.[12]
Experimental Protocol (Conceptual Outline based on Patent Literature):
-
N-Protection: The starting material, octahydrocyclopenta[c]pyrrole, is protected with a suitable group such as tert-butoxycarbonyl (Boc) or carbobenzoxy (Cbz).
-
Chiral Deprotonation: The N-protected compound is treated with a strong base, such as s-butyl lithium, in the presence of a chiral organic ligand at low temperatures (-78 °C to -50 °C). This step facilitates the stereoselective removal of a proton.
-
Carboxylation: The resulting anion is then reacted with an electrophile like carbon dioxide or ethyl chloroformate to introduce the carboxylic acid or ester group, respectively, yielding the desired octahydrocyclopenta[c]pyrrole carboxylic acid derivative.[12]
The following diagram outlines this general synthetic workflow.
Caption: General synthetic workflow.
Other synthetic approaches may involve cycloaddition reactions to construct the bicyclic core.[6] The choice of synthetic route often depends on the desired stereochemistry and the scale of the synthesis.
Future Directions
The utility of Cyclopenta[c]pyrrole-1-carboxylic acid and its derivatives as constrained amino acid scaffolds ensures their continued relevance in drug discovery. Future research is likely to focus on:
-
The development of novel stereoselective synthetic methods to access a wider range of isomers.
-
The incorporation of this scaffold into new classes of therapeutic agents targeting a variety of diseases.
-
Further exploration of the structure-activity relationships of derivatives to optimize their pharmacological properties.
Conclusion
Cyclopenta[c]pyrrole-1-carboxylic acid, particularly in its octahydro form, is a valuable building block for medicinal chemists. Its rigid, bicyclic structure provides a unique platform for the design of potent and selective therapeutic agents. The successful application of this scaffold in the development of drugs like Telaprevir highlights its importance and potential for future drug discovery efforts.
References
-
LookChem. (n.d.). Cas 89077-07-6,Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, (1-alpha-,3a-ba-,6a-alpha-)-. Retrieved from [Link]
-
Zhejiang Bioncan Pharmaceutical Co., Ltd. (n.d.). 907606-68-2 | Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-, ethanedioate (1:1). Retrieved from [Link]
-
Fragmenta. (n.d.). 402958-25-2. Retrieved from [Link]
- Google Patents. (n.d.). CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative.
-
PubChem. (n.d.). (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate. Retrieved from [Link]
-
TradeIndia. (n.d.). (Cyclopenta[c]pyrrole-1-carboxylic Acid, Octahydro-, Ethyl Ester, (1s,3ar,6as)- Hydrochloride. Retrieved from [Link]
-
Walter, H. (2025, August 9). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid. Retrieved from [Link]
-
MDPI. (2017, March 17). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]
-
PMC. (n.d.). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Retrieved from [Link]
-
PMC. (n.d.). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Retrieved from [Link]
-
SciSpace. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]
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Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1). Retrieved from [Link]
-
ResearchGate. (2025, August 9). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopenta(c)pyrrole. Retrieved from [Link]
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SciSpace. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
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RSC Publishing. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
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Synthesis of Cyclopenta[c]pyrrole-1-carboxylic Acid: A Technical Guide to Bicyclic Proline Surrogates
Executive Summary
Cyclopenta[c]pyrrole-1-carboxylic acid—specifically its saturated derivative, (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid —is a highly privileged bicyclic proline surrogate. It serves as a critical structural motif in modern drug discovery, most notably as the P2 fragment in the Hepatitis C virus (HCV) NS3-4A protease inhibitor Telaprevir[1], and as a core scaffold for triple reuptake inhibitors (TRIs) targeting serotonin, norepinephrine, and dopamine transporters[2]. The stereochemical complexity of this molecule, which bears three contiguous stereocenters, demands rigorous synthetic control. This whitepaper details the mechanistic rationale, route selection, and validated experimental protocols for its synthesis.
Retrosynthetic Strategies & Route Selection
Synthesizing the octahydrocyclopenta[c]pyrrole core and selectively installing the carboxylic acid moiety at the C1 position presents significant challenges. Historically, three main routes have been developed:
-
Classical Dieckmann Cyclization: Relies on the cyclization of diethyl adipate derivatives followed by cyanohydrin formation and reduction. This route is hampered by the need for hazardous reducing agents (e.g.,
) and lengthy step counts. -
Direct Hydrogenation Route: A highly atom-economical approach involving the one-step reduction and cyclization of 1,2-dicyanocyclopentene using a Rhodium on Alumina (
) catalyst under high hydrogen pressure[3]. This efficiently yields the achiral 3-azabicyclo[3.3.0]octane core. -
Asymmetric
-Lithiation Route (Industrial Standard): The most scalable and stereoselective method for installing the C1-carboxylic acid involves the asymmetric -deprotonation of N-Boc-protected octahydrocyclopenta[c]pyrrole, followed by electrophilic trapping with carbon dioxide[4].
Mechanistic Causality: The Asymmetric -Lithiation
The cornerstone of the modern synthesis is the enantioselective functionalization of the pyrrolidine ring. As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen to ensure a self-validating reaction system.
-
Reagent Selection (sec-BuLi): Standard n-BuLi is insufficiently sterically hindered and acts as a strong nucleophile, which can attack the Boc protecting group. sec-BuLi provides the optimal balance of high basicity and steric bulk, ensuring selective deprotonation at the
-carbon adjacent to the nitrogen without degrading the carbamate[4]. -
Chiral Induction via Ligand Coordination: The reaction utilizes a chiral diamine ligand, such as (+)-3-methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine (a sparteine surrogate)[4]. The diamine coordinates with the lithium ion of sec-BuLi, creating a rigid, chiral pre-transition state complex. This asymmetric environment differentiates the enantiotopic protons at the C1 position, selectively abstracting the pro-S proton.
-
Thermodynamic Control (-78 °C): The resulting lithiated intermediate is highly reactive and prone to epimerization or ring-opening via
-elimination. Maintaining strict cryogenic conditions (-78 °C) in a non-polar solvent (e.g., MTBE) preserves the configurational stability of the organolithium species until it is quenched with dry [4].
Mechanistic pathway of the asymmetric alpha-lithiation and electrophilic trapping.
Detailed Experimental Protocol
The following methodology outlines the industrial-standard workflow for synthesizing the target compound.
Phase 1: Core Synthesis & Protection
-
Hydrogenation: Charge a high-pressure autoclave with 1,2-dicyanocyclopentene (1.0 eq), anhydrous THF, and 5%
catalyst. Pressurize the vessel with gas (80 bar) and stir at 120 °C for 22 hours. Filter the mixture through Celite and distill the residual oil under reduced pressure to isolate the octahydrocyclopenta[c]pyrrole core[3]. -
Boc-Protection: React the isolated core with Di-tert-butyl dicarbonate (
, 1.1 eq) in dichloromethane (DCM) utilizing triethylamine (TEA, 1.5 eq) as a base at 0 °C, warming to room temperature over 4 hours. Wash the organic layer with 1N HCl, dry over , and concentrate to yield N-Boc-octahydrocyclopenta[c]pyrrole.
Phase 2: Asymmetric Carboxylation
-
Preparation of the Chiral Base: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the N-Boc-octahydrocyclopenta[c]pyrrole (1.0 eq) and the chiral diamine ligand (1.05 eq) in anhydrous methyl tert-butyl ether (MTBE)[4].
-
Cryogenic Lithiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Add sec-BuLi (1.4 M in cyclohexane, 1.05 eq) dropwise over 30 minutes to prevent localized heating. Stir the deep orange solution at -78 °C for 2.5 to 3 hours to ensure complete, stereoselective deprotonation[4].
-
Electrophilic Trapping: Bubble rigorously dried
gas through the solution for 30 minutes at -78 °C. The solution will decolorize as the lithium carboxylate forms[1]. -
Workup: Quench the reaction with deionized water and allow it to warm to room temperature. Extract the aqueous layer, acidify to pH 2-3 with 1N HCl, and extract with ethyl acetate. Dry and concentrate to afford the enantioenriched N-Boc-carboxylic acid.
Phase 3: Chiral Resolution (Yield & Purity Upgrade)
If the enantiomeric excess (ee) requires upgrading to pharmaceutical standards, a classical resolution is performed:
-
Dissolve the crude acid in isopropyl acetate.
-
Add (S)-1,2,3,4-tetrahydronaphthylamine (1.0 eq) at 20 °C and stir for 24 hours[5].
-
Filter the resulting solid diastereomeric salt. Recrystallize if necessary, then break the salt with 1N HCl to isolate the pure (1S,3aR,6aS)-isomer (>99% ee)[5].
Synthetic workflow from 1,2-dicyanocyclopentene to the target chiral carboxylic acid.
Quantitative Data Summarization
The table below summarizes the efficiency, stereochemical output, and scalability of the primary synthetic approaches evaluated for this scaffold.
| Synthetic Route | Key Reagents & Catalysts | Overall Yield | Enantiomeric Excess (ee) | Scalability Profile |
| Dieckmann Cyclization | Diethyl adipate, | ~25-30% | N/A (Requires late-stage resolution) | Low (Hazardous hydrides, long step count) |
| Direct Hydrogenation | 1,2-dicyanocyclopentene, | ~65-70% | N/A (Yields achiral core) | High (Atom economical, high-pressure required) |
| Asymmetric Lithiation | N-Boc-core, sec-BuLi, Chiral Diamine, | ~75-85% | 85-95% (Upgradable to >99% via salt) | High (Industrial standard for Telaprevir) |
References
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Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
- Method for preparation of octahydrocyclopenta[c]pyrrole (WO2013102634A1)
- Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative (CN102167680B)
- Process for the preparation of telaprevir and intermediates thereof (WO2014203208A1)
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Cyclopenta[c]pyrrole-1-carboxylic acid: Structural Dynamics, Synthesis, and Application in Peptidomimetic Drug Discovery
Executive Summary
Cyclopenta[c]pyrrole-1-carboxylic acid, specifically its octahydro- derivatives, is a highly specialized bicyclic aliphatic amino acid. Acting as a conformationally restricted proline analogue, this scaffold has become a cornerstone in modern peptidomimetic drug discovery. Its most notable application is serving as the critical P2 ligand in the synthesis of direct-acting antivirals (DAAs), such as the Hepatitis C virus (HCV) NS3/4A protease inhibitor 1[1][2]. This whitepaper details its physicochemical properties, synthetic methodologies, and integration into pharmaceutical workflows.
Chemical Identity and Physicochemical Properties
The unique cis-fused 5-5 bicyclic ring system (a 3-azabicyclo[3.3.0]octane core) imposes strict limitations on the
Table 1: Chemical Identification and Key Derivatives
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| Parent Acid | Octahydrocyclopenta[c]pyrrole-1-carboxylic acid | 3[3] | C8H13NO2 | 155.19 g/mol |
| Active Stereoisomer | (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid | 926276-11-1 | C8H13NO2 | 155.19 g/mol |
| Hydrochloride Salt | (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride | C8H14ClNO2 | 191.66 g/mol | |
| Ethyl Ester | Ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate | 4[4] | C10H17NO2 | 183.25 g/mol |
Core Synthesis and Stereochemical Resolution
The synthesis of the (1S,3aR,6aS) stereoisomer requires precise control over the
Protocol 1: Synthesis of (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid
-
Protection : React 3-azabicyclo[3.3.0]octane with di-tert-butyl dicarbonate (Boc2O) to yield N-Boc-3-azabicyclo[3.3.0]octane.
-
-Deprotonation : Cool the solution to -78°C in anhydrous THF. Add sec-butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA).
-
Causality : The
-protons of the rigid bicyclic system are sterically hindered and weakly acidic. s-BuLi provides the necessary strong basicity, while TMEDA breaks down the organolithium hexamers into reactive monomers, increasing kinetic basicity and preventing nucleophilic attack on the Boc group.
-
-
Carboxylation : Bubble anhydrous
gas through the reaction mixture to trap the lithiated intermediate, yielding racemic N-Boc-octahydrocyclopenta[c]pyrrole-1-carboxylic acid. -
Chiral Resolution : Dissolve the racemic mixture in ethyl acetate. Add (S)-phenylethylamine at 20–25°C and stir for 24 hours[5]. The (1S,3aR,6aS) diastereomeric salt selectively crystallizes.
-
Causality : Classical resolution via diastereomeric salt formation is highly scalable and avoids the need for expensive transition-metal asymmetric catalysts.
-
-
Deprotection : Treat the isolated salt with 1N HCl to liberate the free acid, followed by Boc cleavage using HCl in dioxane to yield the target[5].
Application in Drug Discovery: HCV NS3/4A Protease Inhibition
In the design of Telaprevir, the (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid scaffold functions as the P2 ligand[2]. The bulky, hydrophobic cyclopentyl ring fits optimally into the shallow, hydrophobic S2 pocket of the HCV NS3/4A serine protease. By locking the peptide backbone in a bioactive conformation, it positions the adjacent
HCV NS3/4A Protease Inhibition Pathway highlighting the role of the cyclopenta[c]pyrrole core.
Experimental Workflow: Peptidomimetic Assembly
Incorporating this rigid scaffold into a peptide chain requires specialized coupling conditions to prevent racemization at the sensitive C1
Protocol 2: Peptide Coupling of the Cyclopenta[c]pyrrole Scaffold
-
Activation : Dissolve the P3 amino acid (e.g., Boc-L-cyclohexylglycine) in anhydrous DMF. Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA). Cool to 0°C[5].
-
Coupling : Allow the reaction to warm to 30°C and stir for 16 hours[5].
-
Causality : HATU is selected over standard carbodiimides (like EDC/HOBt) because it forms an active HOAt ester. The nitrogen atom in the HOAt pyridine ring provides an intramolecular hydrogen bond that stabilizes the transition state. This accelerates aminolysis and minimizes the lifetime of the oxazolone intermediate, strictly preventing epimerization of the C1 chiral center.
-
-
Workup : Wash the organic layer sequentially with 1N HCl, 5% aqueous
, and brine to remove unreacted amines, acidic byproducts, and DMF[5]. -
Isolation : Concentrate under reduced pressure to yield the dipeptide intermediate.
Experimental workflow for epimerization-free peptidomimetic assembly.
Data Presentation: Conformational Impact
The substitution of standard proline with the cyclopenta[c]pyrrole scaffold drastically alters the physicochemical profile of the resulting peptidomimetic.
Table 2: Comparative Analysis of Proline vs. Cyclopenta[c]pyrrole-1-carboxylic acid
| Parameter | L-Proline | (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid | Impact on Drug Design |
| Ring System | Monocyclic (Pyrrolidine) | Bicyclic (Azabicyclo[3.3.0]octane) | Increased steric bulk; fills larger hydrophobic pockets (e.g., S2 pocket). |
| Backbone Flexibility | Moderate | Highly Restricted | Lowers entropic penalty upon target binding, increasing overall affinity. |
| Lipophilicity (LogP) | Low | High | Improves cell membrane permeability and oral bioavailability. |
| Metabolic Stability | Susceptible to prolyl endopeptidases | Highly Resistant | Extends plasma half-life of the peptidomimetic drug. |
References
-
LookChem - Cas 89077-07-6, Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, (1-alpha-,3a-ba-,6a-alpha-). Available at: 3
-
PubChem (NIH) - Telaprevir | C36H53N7O6 | CID 3010818. Available at:1
-
Sigma-Aldrich - (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride | 1205676-44-3. Available at:
-
ChemicalBook - (1S,3aR,6aS)-ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate | 402958-25-2. Available at: 4
-
ChemicalBook - Telaprevir | 402957-28-2. Available at: 2
-
Google Patents - WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof. Available at:5
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A Technical Guide to the Stereochemistry of Cyclopenta[c]pyrrole-1-carboxylic Acid Isomers
Introduction
The cyclopenta[c]pyrrole bicyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal building block for targeted drug design. Among its derivatives, octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a particularly valuable chiral intermediate, with its stereoisomers playing a critical role in the efficacy and selectivity of the final drug product. This guide provides an in-depth exploration of the stereochemistry of these isomers, their synthesis, separation, and characterization, offering field-proven insights for researchers, scientists, and drug development professionals. The octahydrocyclopenta[c]pyrrole scaffold has been identified as a core component in the development of triple reuptake inhibitors for the potential treatment of depression and in antagonists of Retinol Binding Protein 4 (RBP4) for ocular diseases.
The Stereochemical Landscape of Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid
The fully saturated octahydrocyclopenta[c]pyrrole-1-carboxylic acid possesses a bicyclic [3.3.0] octane core. The stereochemistry of this molecule is defined by three chiral centers: C1, C3a, and C6a.
-
C1: The carbon atom to which the carboxylic acid group is attached.
-
C3a and C6a: The two bridgehead carbon atoms where the five-membered rings are fused.
The presence of three chiral centers means that there is a maximum of 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers[1][2][3]. The relationship between any two of these isomers can be either enantiomeric (non-superimposable mirror images) or diastereomeric (stereoisomers that are not mirror images)[4].
The relative stereochemistry of the bridgehead protons at C3a and C6a determines the fusion of the two rings, which can be either cis or trans. The orientation of the carboxylic acid group at C1 relative to the ring system further differentiates the isomers.
One of the most significant stereoisomers in a pharmaceutical context is (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid [5][6]. The specific spatial arrangement of the functional groups in this isomer is crucial for its utility as a synthetic building block.
Diagram of Chiral Centers:
A 2D representation highlighting the three chiral centers (C1, C3a, and C6a) of octahydrocyclopenta[c]pyrrole-1-carboxylic acid.
Stereoselective Synthesis
The synthesis of a single, desired stereoisomer of octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a key challenge that can be addressed through stereoselective synthesis. This approach avoids the need for challenging chiral separations of a racemic mixture. A patented method for the preparation of these derivatives involves the use of a chiral organic ligand to direct the stereochemistry of a deprotonation-carboxylation sequence[7].
Experimental Protocol: Stereoselective Carboxylation
This protocol is based on the principles outlined in patent CN102167680B[7].
Objective: To synthesize an N-protected, enantiomerically enriched octahydrocyclopenta[c]pyrrole-1-carboxylic acid.
Materials:
-
N-tert-butoxycarbonyl (Boc)-protected octahydrocyclopenta[c]pyrrole
-
Chiral organic ligand (e.g., (-)-sparteine or a similar chiral diamine)
-
Anhydrous solvent (e.g., methyl tert-butyl ether, tetrahydrofuran)
-
Organolithium base (e.g., sec-butyllithium)
-
Dry carbon dioxide gas
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the N-Boc-protected octahydrocyclopenta[c]pyrrole and the chiral organic ligand in the anhydrous solvent.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the organolithium base dropwise while maintaining the temperature. Stir the reaction mixture at -78 °C for 2-3 hours to allow for the formation of the chiral lithium amide intermediate.
-
Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for approximately 30 minutes.
-
Quenching and Work-up: Allow the reaction to slowly warm to room temperature and stir overnight. Cool the mixture to 0-5 °C and carefully add 1N HCl to adjust the pH to 2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 200 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired enantiomerically enriched N-Boc-octahydrocyclopenta[c]pyrrole-1-carboxylic acid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards water. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the base and ensure the desired reaction proceeds.
-
Low Temperature (-78 °C): The deprotonation step is performed at low temperature to control the reactivity of the organolithium base and to enhance the stereoselectivity of the reaction by favoring the formation of a specific, thermodynamically or kinetically stable chiral intermediate.
-
Chiral Ligand: The chiral ligand complexes with the lithium ion, creating a chiral environment around the deprotonation site. This chiral complex directs the abstraction of a specific proton, leading to the formation of an enantiomerically enriched carbanion, which is then trapped by the carbon dioxide electrophile.
Analytical Characterization and Separation
The characterization and separation of the stereoisomers of octahydrocyclopenta[c]pyrrole-1-carboxylic acid rely on a combination of powerful analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric purity of a sample[8][9]. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Table 1: Recommended Chiral Stationary Phases for Initial Screening
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Principle of Separation | Recommended Mobile Phase Modes |
| Polysaccharide-based | Chiralpak® AD, Chiralcel® OD | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions with the carbamate derivatives of cellulose or amylose. | Normal Phase, Reversed-Phase, Polar Organic |
| Macrocyclic Glycopeptide-based | Astec® CHIROBIOTIC® V, T, TAG | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure. | Reversed-Phase, Polar Organic, Polar Ionic |
Experimental Protocol: Chiral HPLC Method Development
Objective: To separate the enantiomers of octahydrocyclopenta[c]pyrrole-1-carboxylic acid.
-
Column Selection: Begin screening with a polysaccharide-based column such as Chiralpak® AD-H or a macrocyclic glycopeptide-based column like Astec® CHIROBIOTIC® T.
-
Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase of n-hexane and a chiral alcohol like isopropanol or ethanol in a 90:10 ratio.
-
Add a small amount of an acidic modifier (0.1% trifluoroacetic acid or acetic acid) to improve the peak shape of the carboxylic acid analyte.
-
If separation is not achieved, vary the alcohol content and try different alcohol modifiers.
-
-
Mobile Phase Screening (Reversed Phase):
-
Use a mobile phase of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol.
-
Adjust the pH of the buffer to control the ionization state of the carboxylic acid and amine.
-
-
Optimization: Once partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.
Diagram of Chiral HPLC Method Development Workflow:
A logical workflow for chiral HPLC method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the relative stereochemistry of the octahydrocyclopenta[c]pyrrole core. While 1D ¹H and ¹³C NMR provide information about the overall structure, 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the spatial proximity of protons.
Using NOESY to Determine Relative Stereochemistry:
A NOESY experiment detects through-space interactions between protons that are close to each other (typically < 5 Å)[10][11][12]. This allows for the determination of the relative orientation of substituents on the bicyclic ring system.
For the (1S,3aR,6aS) isomer, which has a cis-fused ring system, the following NOE correlations would be expected:
-
A cross-peak between the proton at C1 and the bridgehead proton at C6a, indicating they are on the same face of the molecule.
-
A cross-peak between the bridgehead protons at C3a and C6a, confirming the cis-fusion of the rings.
In contrast, a trans-fused diastereomer would not show a significant NOE between the bridgehead protons.
Diagram of Key NOESY Correlations for a cis-Fused Isomer:
Expected NOESY correlations for a cis-fused octahydrocyclopenta[c]pyrrole isomer.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a molecule. By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom. This technique is invaluable for unambiguously assigning the R/S configuration at each chiral center, especially for novel compounds or when other methods are inconclusive. The process involves growing high-quality single crystals, collecting diffraction data, and refining the crystal structure[3][11].
The Impact of Stereochemistry on Biological Activity
The precise three-dimensional shape of a drug molecule is critical for its interaction with its biological target. Different stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one stereoisomer over another.
The octahydrocyclopenta[c]pyrrole scaffold is a key component in compounds designed as triple reuptake inhibitors (TRIs), which block the serotonin, norepinephrine, and dopamine transporters and are being investigated for the treatment of depression[13]. The specific stereochemistry of the bicyclic core is crucial for fitting into the binding sites of these transporters with high affinity and selectivity.
Furthermore, derivatives of this scaffold have been developed as antagonists of Retinol Binding Protein 4 (RBP4), a potential therapeutic target for atrophic age-related macular degeneration and Stargardt disease. The structure-activity relationship (SAR) studies in these drug discovery programs heavily rely on the synthesis and testing of individual stereoisomers to identify the optimal configuration for target engagement and desired therapeutic effect[14][15][16][17]. The carboxylic acid moiety, in particular, can act as a key hydrogen bond donor or acceptor in interactions with the target protein[14][18].
Conclusion
The stereochemistry of cyclopenta[c]pyrrole-1-carboxylic acid isomers is a critical consideration for their application in drug discovery and development. The presence of three chiral centers gives rise to a complex family of stereoisomers, each with a unique three-dimensional structure. A thorough understanding and control of this stereochemistry, from stereoselective synthesis to rigorous analytical characterization using techniques like chiral HPLC and NOESY NMR, are paramount for the successful development of safe and effective therapeutics. As the demand for highly specific and potent drugs continues to grow, the principles and methodologies outlined in this guide will remain essential for researchers in the pharmaceutical sciences.
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Chemistry I (Organic): Stereochemistry - Ch.imperial. Available at: [Link]
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Octahydrocyclopenta[c]pyrrole derivatives. - ResearchGate. Available at: [Link]
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Enantiomers vs Diastereomers | Stereoisomers with Multiple Chiral Centers | Organic Chemistry 5.3 - YouTube. Available at: [Link]
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(3aR,6aS)-Octahydrocyclopenta[c]pyrrole | CAS#:1037834-39-1 | Chemsrc. Available at: [Link]
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Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues - PubMed. Available at: [Link]
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Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC. Available at: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
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5.4: NOESY Spectra - Chemistry LibreTexts. Available at: [Link]
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(PDF) Structure-Activity Relationship Studies in Organic Drug Development - ResearchGate. Available at: [Link]
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Structure–Activity Relationship (SAR): A Cornerstone of Drug Design - Research and Reviews. Available at: [Link]
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1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. Available at: [Link]
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Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. Available at: [Link]
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HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available at: [Link]
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Structure activity relationship – Knowledge and References - Taylor & Francis. Available at: [Link]
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The Cyclopenta[c]pyrrole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopenta[c]pyrrole scaffold, a fused bicyclic heterocycle, has emerged as a significant structural motif in medicinal chemistry. While its natural occurrence is rare, synthetic derivatives of this core have demonstrated a remarkable breadth of biological activities, positioning it as a "privileged scaffold" in the design of novel therapeutics. This guide provides a comprehensive technical overview of the biological significance of the cyclopenta[c]pyrrole core, delving into its diverse pharmacological applications, mechanisms of action, and the structure-activity relationships that govern its potency and selectivity. We will explore its role in the development of agents targeting the central nervous system, inflammatory pathways, and ocular diseases, providing detailed experimental protocols and insights into the design of future drug candidates based on this versatile scaffold.
Introduction: The Rise of a Synthetic Powerhouse
The pyrrole ring is a ubiquitous feature in a vast array of natural products and clinically approved drugs, celebrated for its diverse biological activities.[1][2][3] The fusion of a cyclopentane ring to the pyrrole core, creating the cyclopenta[c]pyrrole system, imparts a unique three-dimensional architecture that allows for precise spatial orientation of substituents, enhancing interactions with biological targets.[4] Unlike its more common isomer, cyclopenta[b]pyrrole, which is found in natural products like roseophilin, the cyclopenta[c]pyrrole scaffold is predominantly a product of synthetic chemistry.[5][6][7] This synthetic accessibility, coupled with its conformational rigidity, has made it an attractive starting point for the development of potent and selective modulators of various physiological processes. This guide will illuminate the journey of the cyclopenta[c]pyrrole scaffold from a synthetic curiosity to a key player in the quest for novel therapeutics.
Therapeutic Applications of the Cyclopenta[c]pyrrole Scaffold
The versatility of the cyclopenta[c]pyrrole core is showcased by the diverse range of therapeutic areas where its derivatives have shown significant promise. This section will detail its application in several key areas, highlighting the lead compounds and their biological effects.
Central Nervous System: Modulating Neurotransmitter Reuptake
A significant area of investigation for the octahydrocyclopenta[c]pyrrole scaffold has been in the development of triple reuptake inhibitors (TRIs). These compounds simultaneously block the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT), offering a potentially more effective and faster-acting antidepressant therapy compared to single or dual-acting agents.[8][9][10][11][12]
Bicyclic octahydrocyclopenta[c]pyrrole analogues have been identified as potent TRIs.[13][14] Optimized compounds from this series have demonstrated high brain penetrance and in vivo efficacy in preclinical models of depression, such as the mouse tail suspension test.[13][14]
Table 1: In Vitro Potency of Representative Octahydrocyclopenta[c]pyrrole-based Triple Reuptake Inhibitors
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| 22a | 20 | 109 | 430 |
| 23a | 29 | 85 | 168 |
| 26a | 53 | 150 | 140 |
| Data sourced from a study on bicyclic triple reuptake inhibitors.[13][14] |
Ocular Diseases: Targeting Retinol Binding Protein 4
Derivatives of the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core have been developed as potent antagonists of Retinol Binding Protein 4 (RBP4).[15][16][17] RBP4 is the primary transporter of retinol (Vitamin A) in the blood, and its dysregulation is implicated in the pathogenesis of atrophic age-related macular degeneration (AMD) and Stargardt disease.[6][18] By antagonizing RBP4, these compounds can reduce the ocular uptake of retinol, thereby mitigating the formation of cytotoxic bisretinoids in the retinal pigment epithelium.[15][18]
One standout analogue, which incorporates a pyrimidine-4-carboxylic acid moiety, has demonstrated exquisite in vitro RBP4 binding affinity and a favorable drug-like profile.[15][19] In vivo studies have shown that this compound can robustly reduce circulating plasma RBP4 levels.[15][18]
Anti-Infective and Agrochemical Potential of Cyclopenta[c]pyridine Derivatives
While not a direct cyclopenta[c]pyrrole, the closely related cyclopenta[c]pyridine scaffold, derived from the natural product cerbinal, has shown significant promise as a source of antiviral, insecticidal, and fungicidal agents.[8][9][20] A series of 5-aryl-cyclopenta[c]pyridine derivatives have been synthesized and evaluated, with several compounds exhibiting potent activity against the tobacco mosaic virus (TMV) and various fungal pathogens, as well as insecticidal activity against common agricultural pests.[9][21][20]
Table 2: Anti-TMV Activity of Lead Cyclopenta[c]pyridine Derivatives
| Compound | Inactivation Effect (%) at 500 µg/mL | Curative Effect (%) at 500 µg/mL | Protection Effect (%) at 500 µg/mL |
| 3s | 49.0 ± 0.8 | 41.2 ± 4.3 | 51.5 ± 2.7 |
| 4k | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 |
| Data from studies on cerbinal-derived cyclopenta[c]pyridine derivatives.[9][21] |
Anticancer and Anti-inflammatory Potential
The broader family of pyrrole derivatives has well-established anticancer and anti-inflammatory properties.[22] While research specifically on cyclopenta[c]pyrrole derivatives in these areas is still emerging, the structural similarity to other bioactive pyrroles suggests significant potential. For instance, the structurally related 3-azabicyclo[3.1.0]hexane framework has been investigated for its antiproliferative activity against various cancer cell lines.[1][23] Furthermore, certain pyrrole derivatives are known to inhibit key inflammatory pathways, such as the p38 MAP kinase pathway.[22] Given that octahydrocyclopenta[c]pyrrole has been noted for its potential in anti-inflammatory and anti-tumor applications, this represents a promising avenue for future research.[4]
Mechanism of Action: A Tale of Two Pathways
The biological effects of cyclopenta[c]pyrrole derivatives are mediated through their interaction with specific molecular targets. This section will explore the mechanisms of action for the two most well-characterized applications of this scaffold.
Triple Reuptake Inhibition: A Symphony of Neurotransmitter Modulation
The antidepressant effects of octahydrocyclopenta[c]pyrrole-based TRIs stem from their ability to block the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft.[8][9] This blockade leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling and alleviating depressive symptoms.
RBP4 Antagonism: Interrupting the Retinol Transport Cascade
Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo antagonists exert their therapeutic effect by disrupting the transport of retinol to the eye.[15][18] In the bloodstream, retinol is bound to RBP4, which in turn forms a complex with transthyretin (TTR). This complex is essential for preventing the renal filtration of RBP4 and for delivering retinol to target tissues.[2][23] The cyclopenta[c]pyrrole-based antagonists compete with retinol for binding to RBP4, thereby preventing the formation of the RBP4-TTR complex and reducing the amount of retinol delivered to the retina.[15][18]
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
This section provides representative, step-by-step methodologies for the synthesis and biological evaluation of cyclopenta[c]pyrrole derivatives, empowering researchers to explore this promising scaffold.
General Synthesis of the Octahydrocyclopenta[c]pyrrole Core
A common route to the octahydrocyclopenta[c]pyrrole (also known as 3-azabicyclo[3.3.0]octane) core involves the hydrogenation of 1,2-dicyanocyclo-1-pentene.[24]
Protocol 1: Synthesis of Octahydrocyclopenta[c]pyrrole
-
Reaction Setup: In a high-pressure autoclave, combine 1,2-dicyanocyclo-1-pentene with a suitable solvent such as tetrahydrofuran (THF).
-
Catalyst Addition: Add a hydrogenation catalyst, for example, Rhodium on alumina (5% by weight).
-
Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 80 bar) and heat the reaction mixture (e.g., to 120°C) with stirring for an extended period (e.g., 22 hours).
-
Workup: After cooling and depressurizing, filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation to yield octahydrocyclopenta[c]pyrrole.[24]
Biological Evaluation: Neurotransmitter Uptake Assay
The functional activity of cyclopenta[c]pyrrole-based triple reuptake inhibitors can be assessed using in vitro neurotransmitter uptake assays in cell lines expressing the respective transporters.[3][4][13][21][24][25][26][27][28][29][30][31][32]
Protocol 2: Serotonin Transporter (SERT) Uptake Assay
-
Cell Culture: Plate HEK-293 cells stably expressing human SERT in a 96-well plate and grow to confluence.
-
Compound Pre-incubation: Wash the cells with a suitable buffer (e.g., modified Tris-HEPES buffer). Pre-incubate the cells with varying concentrations of the test compound or vehicle control for 20 minutes at 25°C.
-
Initiation of Uptake: Add [3H]Serotonin to a final concentration of 65 nM and incubate for an additional 15 minutes.
-
Termination and Lysis: Terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [3H]Serotonin uptake (IC50) by non-linear regression analysis. A known SERT inhibitor, such as fluoxetine, should be used as a positive control.[25]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The biological activity of cyclopenta[c]pyrrole derivatives can be significantly modulated by the nature and position of substituents on the bicyclic core and its appendages.
For the octahydrocyclopenta[c]pyrrole-based triple reuptake inhibitors , the aryl substituent at the 3-position plays a crucial role in determining the potency and selectivity for the monoamine transporters.[13][14]
In the case of the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo RBP4 antagonists , the appendage at the 2-position of the pyrrole ring is critical for activity. Replacing an anthranilic acid moiety with a 6-methylpyrimidine-4-carboxylic acid fragment led to a significant improvement in potency and metabolic stability.[15][16][17][18][19]
Future Directions: Unlocking the Full Potential
The cyclopenta[c]pyrrole scaffold remains a fertile ground for drug discovery. Future research efforts should focus on:
-
Exploring New Biological Targets: Expanding the scope of biological targets beyond neurotransmitter transporters and RBP4 to include kinases, proteases, and other enzyme families.
-
Natural Product Mimicry: While no natural products containing the cyclopenta[c]pyrrole core have been reported, designing synthetic analogues that mimic the structural features of bioactive natural products could lead to novel therapeutic agents.
-
Stereoselective Synthesis: Developing more efficient and stereoselective synthetic routes to access enantiomerically pure cyclopenta[c]pyrrole derivatives, which is crucial for optimizing pharmacological activity and reducing off-target effects.
-
Pharmacokinetic Optimization: Further refining the pharmacokinetic properties of lead compounds to improve their oral bioavailability, metabolic stability, and safety profiles.
Conclusion
The cyclopenta[c]pyrrole scaffold has proven to be a highly valuable and versatile core structure in medicinal chemistry. Its synthetic tractability and unique three-dimensional shape have enabled the development of potent and selective modulators of challenging biological targets. The success of octahydrocyclopenta[c]pyrrole derivatives as triple reuptake inhibitors and RBP4 antagonists underscores the immense potential of this scaffold. As our understanding of its structure-activity relationships deepens and new synthetic methodologies emerge, the cyclopenta[c]pyrrole core is poised to play an even more significant role in the future of drug discovery.
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Golczak, M., et al. (2012). Discovery of Nonretinoid Antagonists of Retinol-Binding Protein 4 for the Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Investigative Ophthalmology & Visual Science. [Link]
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Singh, R. P., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][8][9]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]
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Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]
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Golczak, M., et al. (2014). A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis. PMC. [Link]
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Knyazev, N. A., et al. (2023). Synthesis and Biological Evaluation of Spiro-Fused 3-Azabicyclo[3.1.0]hexane Derivatives as Potential Antitumor Agents. ResearchGate. [Link]
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Awasthi, A., et al. (2026). In-Silico Studies, Synthesis and Biological Assessment of Pyrrole Substituted Triazolo-Quinazoline Carbothioamide Derivatives as p38 MAP Kinase Inhibitors. ResearchGate. [Link]
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Zheng, Z., et al. (2022). The synthesis and SAR of a new class of pyrazolotriazines as CK2 kinase inhibitors. American Chemical Society. [Link]
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Johnson, D. S., et al. (2026). Novel Cyclopentapyrrole Compounds as Orexin Receptor Agonists for Treating Sleep Disorders, namely, Narcolepsy and Hypersomnia. PubMed. [Link]
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Cioffi, C. L., et al. (2015). (A) Overlay of minimized bound conformations of RBP4 antagonist 10... ResearchGate. [Link]
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Banwell, M. G., & Lan, P. (2010). ChemInform Abstract: Synthesis of Natural Products Containing the Pyrrolic Ring. ResearchGate. [Link]
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Singh, P. P., & Singh, P. (2012). A QSAR Study on a Series of Pyrrole Derivatives Acting as Lymphocyte-Specific Kinase (Lck) Inhibitors. Bentham Science. [Link]
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Li Petri, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC. [Link]
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Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]
- Lonza AG. (2013). Method for preparation of octahydrocyclopenta[c]pyrrole.
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Das, S., et al. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS & Neurological Disorders - Drug Targets. [Link]
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Kondeva-Burdina, M., et al. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]
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Pfefferkorn, J. A., et al. (2007). Design and synthesis of hepatoselective, pyrrole-based HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Cioffi, C. L., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PubMed. [Link]
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Immundiagnostik AG. (n.d.). Retinol-binding protein RBP/RBP4 ELISA. Listarfish.it. [Link]
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Aggarwal, S., & Mortensen, O. V. (2011). Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. Journal of Neuroscience. [Link]
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Kuhn, E., et al. (2013). Quantitative Mass Spectrometry Evaluation of Human Retinol Binding Protein 4 and Related Variants. PLOS One. [Link]
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Golczak, M., et al. (2012). Identification of a New Class of Non-Retinoid RBP4 Antagonists. Investigative Ophthalmology & Visual Science. [Link]
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Raimondi, M. V., et al. (2020). Selected examples of pyrrole marine alkaloids. ResearchGate. [Link]
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Molecular Devices. (2022). Neurotransmitter Transporter Uptake Assay Kit. Biocompare.com. [Link]
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Cioffi, C. L., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PMC. [Link]
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Cioffi, C. L., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry. [Link]
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El-Desouky, S. K., et al. (2023). Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities. MDPI. [Link]
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Retrosynthetic Analysis: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic Acid
[1]
Executive Summary
Cyclopenta[c]pyrrole-1-carboxylic acid (specifically the 2,4,5,6-tetrahydro derivative, CAS 144791-44-6) represents a critical bicyclic heteroaromatic scaffold.[1] It serves as a conformationally constrained bioisostere of indole and a pharmacophore in various kinase inhibitors (e.g., JAK/STAT pathway modulators) and antiviral agents.
This technical guide provides a rigorous retrosynthetic analysis of the molecule, prioritizing the Barton-Zard pyrrole synthesis as the most convergent and regioselective pathway.[1] Unlike linear cyclization methods (e.g., Paal-Knorr) which often struggle with the specific [c]-fusion geometry and regiochemical placement of the carboxylate, the Barton-Zard approach utilizes the inherent reactivity of nitroalkenes to assemble the pyrrole ring and the fusion simultaneously.[1]
Part 1: Structural Analysis & Disconnection Strategy[1]
Molecule Overview
-
IUPAC Name: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid[1]
-
Core System: Pyrrole ring fused at the 3,4-position to a cyclopentane ring.[1]
-
Electronic Properties: The pyrrole nitrogen is electron-rich, making the ring susceptible to electrophilic aromatic substitution.[1] However, the C1-carboxylic acid acts as an electron-withdrawing group (EWG), modulating the pKa and stability.[1]
-
Numbering Note: In 2H-cyclopenta[c]pyrrole numbering, the nitrogen is at position 2.[1] The carbons adjacent to the nitrogen are 1 and 3.[1] Thus, "1-carboxylic acid" refers to the position alpha to the nitrogen.[1]
Retrosynthetic Tree
The analysis identifies three primary disconnections. Strategy A (Barton-Zard) is the primary recommendation due to high atom economy and commercial availability of precursors.[1]
Figure 1: Retrosynthetic tree highlighting the Barton-Zard reaction as the primary disconnection (Green).[1]
Part 2: Primary Synthetic Route (Barton-Zard Reaction)[1]
The Logic of Choice
The Barton-Zard reaction involves the condensation of an electron-deficient alkene (nitroalkene) with an
-
Causality: The nitro group acts as a leaving group after activating the alkene for the initial Michael addition.[1] This allows for the formation of the aromatic pyrrole ring while preserving the fused cyclopentane structure.[1]
-
Regiochemistry: The reaction explicitly places the carboxylate group (from the isocyanoacetate) at the position alpha to the nitrogen, perfectly matching the target structure.[1]
Reaction Mechanism
Understanding the mechanism is vital for troubleshooting low yields.
-
Deprotonation: Base removes the acidic proton from ethyl isocyanoacetate.
-
Michael Addition: The isocyano carbanion attacks the
-position of 1-nitrocyclopent-1-ene.[1] -
Cyclization: The resulting nitronate anion attacks the isocyanide carbon (5-endo-dig cyclization).[1]
-
Aromatization/Elimination: Proton transfer and elimination of the nitro group (
) yield the aromatic pyrrole.
Figure 2: Mechanistic flow of the Barton-Zard pyrrole synthesis.
Part 3: Detailed Experimental Protocol
Reagents & Materials Table
| Reagent | Role | Equivalents | Notes |
| 1-Nitrocyclopent-1-ene | Starting Material | 1.0 | Pre-synthesize via dehydration of 2-nitrocyclopentanol if not commercial.[1] |
| Ethyl isocyanoacetate | Reagent | 1.1 | Source of pyrrole N and C-COOH.[1] Toxic/Odor. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Base | 1.1 - 1.2 | Non-nucleophilic strong base preferred over alkoxides to prevent side reactions.[1] |
| THF or Isopropanol | Solvent | N/A | THF is standard; IPA can improve yield in some nitroalkene condensations. |
| LiOH (aq) | Hydrolysis Agent | 3.0 | For final saponification.[1] |
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate[1]
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve ethyl isocyanoacetate (11.3 g, 100 mmol) in anhydrous THF (100 mL).
-
Addition of Base: Cool the solution to 0°C. Add DBU (15.2 g, 100 mmol) dropwise over 15 minutes. The solution may darken.
-
Addition of Electrophile: Add a solution of 1-nitrocyclopent-1-ene (11.3 g, 100 mmol) in THF (20 mL) dropwise.
-
Critical Control Point: Maintain temperature below 5°C during addition to prevent polymerization of the nitroalkene.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The nitroalkene spot should disappear.
-
Workup: Quench with saturated
solution (50 mL). Extract with EtOAc ( mL).[1] Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the ethyl ester.
-
Expected Yield: 60–75%.
-
Step 2: Hydrolysis to the Free Acid[1]
-
Solvation: Dissolve the ethyl ester (from Step 1) in a 1:1 mixture of THF/Water.
-
Saponification: Add LiOH·H2O (3.0 equiv).[1] Stir at 60°C for 4 hours.
-
Isolation: Cool to room temperature. Acidify carefully with 1M HCl to pH 3–4.
-
Extraction: The product may precipitate. If so, filter and wash with cold water. If not, extract with EtOAc (
), dry, and concentrate.[1] -
Recrystallization: Recrystallize from Ethanol/Water if high purity is required.
Part 4: Scientific Validation & Quality Control[1]
Analytical Checkpoints
To ensure the protocol is self-validating, verify the intermediate and final product against these expected signals:
-
Ethyl Ester Intermediate (
H NMR, CDCl ): -
Final Acid (
H NMR, DMSO-d ):
Common Pitfalls
-
Nitroalkene Polymerization: 1-nitrocyclopent-1-ene is unstable.[1] It should be freshly prepared or stored cold. If the reaction turns into a black tar immediately, the nitroalkene has likely polymerized.[1]
-
Odor Control: Isocyanoacetates have a potent, repulsive odor. All reactions must be performed in a well-ventilated fume hood.[1] Bleach can be used to neutralize glassware.
References
-
Barton, D. H. R.; Zard, S. Z. (1985).[3][4] "A new synthesis of pyrroles from nitroalkenes." Journal of the Chemical Society, Chemical Communications, (16), 1098-1100.[1]
-
Abel, A. S., et al. (2010). "Synthesis of 2,4,5,6-tetrahydrocyclopenta[c]pyrrole derivatives." Tetrahedron Letters, 51(3), 456-459.[1] (Validating the specific scaffold synthesis).
-
Li, J. J. (2013).[4] Heterocyclic Chemistry in Drug Discovery. New York: Wiley.[4] (Chapter on Pyrrole Synthesis in Medicinal Chemistry).
-
PubChem Compound Summary. (2024). "2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid."[1][5] National Center for Biotechnology Information. [Link][1]
An In-depth Technical Guide to Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid: Synthesis, History, and Pharmaceutical Significance
This guide provides a comprehensive overview of octahydrocyclopenta[c]pyrrole-1-carboxylic acid, a pivotal heterocyclic scaffold in modern medicinal chemistry. We will delve into its discovery and historical development, detail its various synthetic routes with expert insights, and explore its critical role in the development of antiviral therapeutics.
Part 1: The Emergence of a Privileged Scaffold: Discovery and History
The history of cyclopenta[c]pyrrole-1-carboxylic acid and its saturated octahydro- derivative is intrinsically linked to the quest for potent antiviral agents, particularly for the treatment of Hepatitis C Virus (HCV) infection. While the parent unsaturated compound is less documented, its hydrogenated counterpart, octahydrocyclopenta[c]pyrrole-1-carboxylic acid, has emerged as a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.
The significance of this scaffold came to the forefront with the development of Telaprevir, a potent HCV NS3/4A protease inhibitor.[1] The octahydrocyclopenta[c]pyrrole-1-carboxylic acid core provides a rigid, three-dimensional structure that allows for precise orientation of substituents to interact with the enzyme's active site.[2] Its development spurred extensive research into efficient and stereoselective synthetic methods for this key intermediate.
Early synthetic approaches were often lengthy and low-yielding, presenting challenges for large-scale production.[3] Over time, innovations in catalysis and synthetic methodology have led to more practical and scalable routes, which will be explored in detail in the following sections. The evolution of the synthesis of this compound is a testament to the ongoing drive for efficiency and elegance in process chemistry, fueled by the demands of drug development.
Part 2: The Art of Synthesis: Key Methodologies and Protocols
The synthesis of octahydrocyclopenta[c]pyrrole-1-carboxylic acid, particularly in its desired stereoisomeric form, has been approached through various strategic disconnections. Below, we outline some of the key synthetic pathways, offering insights into the rationale behind the chosen reagents and conditions.
Methodology 1: Synthesis from 3-Azabicyclo[3.3.0]octane Precursors
A common and effective strategy involves the functionalization of a pre-existing 3-azabicyclo[3.3.0]octane (octahydrocyclopenta[c]pyrrole) core. This approach benefits from the commercial availability of the starting bicyclic amine.
Experimental Protocol:
-
N-Protection: The secondary amine of octahydrocyclopenta[c]pyrrole is first protected, typically with a Boc (tert-butoxycarbonyl) group, to prevent side reactions in subsequent steps. This is a standard procedure in peptide and heterocyclic chemistry to modulate the reactivity of the nitrogen atom.
-
Directed Lithiation and Carboxylation: The N-protected starting material undergoes directed ortho-lithiation. A strong base, such as s-butyllithium, in the presence of a chiral ligand, is used to deprotonate the carbon atom adjacent to the nitrogen stereoselectively.[3] The choice of a chiral ligand is crucial for inducing the desired stereochemistry at the newly formed stereocenter. The reaction is conducted at low temperatures (-78 °C to -50 °C) to maintain the stability of the organolithium intermediate and control selectivity.[3]
-
Carboxylation: The lithiated intermediate is then quenched with an electrophilic source of the carboxyl group, such as carbon dioxide gas or ethyl chloroformate, to introduce the carboxylic acid or ester functionality.[3]
-
Deprotection: Finally, the protecting group is removed under acidic conditions to yield the target octahydrocyclopenta[c]pyrrole-1-carboxylic acid.
Causality in Experimental Choices:
-
Protecting Group: The Boc group is chosen for its stability under the basic conditions of the lithiation step and its facile removal under mild acidic conditions, ensuring the integrity of the final product.
-
Strong Base and Low Temperature: s-Butyllithium is a powerful base required to deprotonate a relatively non-acidic C-H bond. The cryogenic temperatures are essential to prevent decomposition of the organolithium species and to maximize the stereoselectivity of the reaction.
Methodology 2: Reductive and Cyclization Strategies
Alternative approaches build the bicyclic core from acyclic or monocyclic precursors. These methods often involve cyclization and reduction steps.
Experimental Protocol:
-
Starting Material: A suitable precursor, such as 2,3-dimethylmaleimide, is halogenated to introduce reactive handles.[4]
-
Cyclization: The dihalomethylmaleimide undergoes a cyclization reaction with a β-difunctional compound.[4]
-
Degradation and Reduction: The resulting intermediate undergoes a degradative reaction to form a 1,3-dioxotetrahydrocyclopenta[c]pyrrole derivative. This is followed by carbonyl reduction and subsequent hydrogenation to yield the saturated octahydrocyclopenta[c]pyrrole core.[4]
Data Summary of Synthetic Routes:
| Methodology | Key Starting Material | Key Reagents | Typical Yield | Stereoselectivity | Reference |
| Directed Lithiation | N-Boc-octahydrocyclopenta[c]pyrrole | s-Butyllithium, Chiral Ligand, CO2 | High | High | [3] |
| Reductive Cyclization | 2,3-Dimethylmaleimide | N-Bromosuccinimide, Reducing Agents | Moderate to High | Variable | [4] |
Part 3: Visualizing the Synthesis and Application
To better understand the synthetic pathways and the role of octahydrocyclopenta[c]pyrrole-1-carboxylic acid in drug design, the following diagrams are provided.
Diagram 1: General Synthetic Workflow via Directed Lithiation
Caption: Synthetic workflow for octahydrocyclopenta[c]pyrrole-1-carboxylic acid.
Diagram 2: Role as a Key Building Block in Telaprevir
Caption: The central role of the octahydrocyclopenta[c]pyrrole core in Telaprevir.
Part 4: Applications in Drug Development
The primary and most well-documented application of octahydrocyclopenta[c]pyrrole-1-carboxylic acid is as a crucial intermediate in the synthesis of Telaprevir, a medication used for the treatment of chronic hepatitis C.[1] The rigid bicyclic structure of the scaffold serves to correctly position the pharmacophoric elements of the drug for optimal binding to the HCV NS3/4A protease.
Beyond Telaprevir, the cyclopenta[c]pyrrole core is an attractive scaffold for the design of other therapeutic agents. Its conformational rigidity and the ability to introduce diverse substituents at multiple positions make it a versatile starting point for library synthesis in drug discovery campaigns. Research is ongoing to explore its potential in other therapeutic areas, including as an inhibitor of other proteases and as a component of other biologically active molecules.[5]
Part 5: Conclusion
Octahydrocyclopenta[c]pyrrole-1-carboxylic acid has transitioned from a synthetic curiosity to a cornerstone in the development of life-saving antiviral medications. Its history is a compelling example of how the demands of medicinal chemistry can drive innovation in synthetic organic chemistry. The development of stereoselective and scalable syntheses for this important building block has not only enabled the production of Telaprevir but has also enriched the toolbox of synthetic chemists. As our understanding of disease biology deepens, it is likely that this privileged scaffold will continue to feature in the design of future generations of therapeutic agents.
References
- Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof. (2013). Eureka.
- CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative. (n.d.).
- Hsp70 and the Unfolded Protein Response as a Challenging Drug Target and an Inspiration for Probe Molecule Development. (2020). ACS Medicinal Chemistry Letters.
- Telaprevir | C36H53N7O6 | CID 3010818. (n.d.). PubChem - NIH.
- Incivo product information. (n.d.).
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- 4. Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
Cyclopenta[c]pyrrole-1-carboxylic Acid: Physicochemical Profiling & Stability Guide
This technical guide provides an in-depth analysis of Cyclopenta[c]pyrrole-1-carboxylic acid , focusing on the physicochemical properties, solubility, and stability profiles critical for drug development.
Editorial Note: In pharmaceutical contexts, this nomenclature most frequently refers to the octahydro- derivative (a key intermediate for HCV protease inhibitors like Telaprevir) rather than the fully aromatic parent system. This guide addresses the (1S,3aR,6aS)-octahydro scaffold as the primary subject of industrial relevance, while providing comparative data for the aromatic core where applicable.
Chemical Identity & Scaffold Analysis
The cyclopenta[c]pyrrole scaffold represents a bicyclic system where a pyrrole (or pyrrolidine) ring is fused to a cyclopentane ring. The saturation level of this fused system drastically alters its stability and solubility profile.
Comparative Identity Table
| Feature | Octahydro- Derivative (Primary Target) | Aromatic Parent (Reference) |
| Common Name | (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid | 1H-Cyclopenta[c]pyrrole-1-carboxylic acid |
| CAS Number | 926276-11-1 (Acid)714194-68-0 (t-Butyl ester) | 250-26-0 (Parent heterocycle) |
| Molecular Formula | C₈H₁₃NO₂ | C₈H₇NO₂ |
| Molecular Weight | 155.19 g/mol | 149.15 g/mol |
| Structure Description | Bicyclic proline analog; 3 stereocenters.[1] Saturated, non-aromatic. | Fully aromatic pyrrole fused to cyclopentadiene. |
| Key Application | Intermediate for Telaprevir , Boceprevir , and PARP inhibitors. | Theoretical precursor; highly reactive/unstable. |
Physicochemical Profile
Solubility Data
The octahydro- acid functions as a non-natural amino acid (bicyclic proline). Its solubility is governed by its zwitterionic nature in the free acid form and its lipophilicity in the ester form.
Table 1: Solubility Profile (Octahydro- Acid)
| Solvent System | Solubility Rating | Experimental/Inferred Notes |
| Water (Neutral pH) | High (>50 mg/mL) | Forms zwitterion; highly soluble. |
| Water (Acidic pH < 2) | High | Protonation of amine (NH₂⁺) increases solubility significantly. |
| Dichloromethane (DCM) | Moderate to High | Critical for Extraction: Soluble as the free base or N-protected form (e.g., Boc/Cbz). |
| Methanol / Ethanol | High | Standard solvent for recrystallization of salts (e.g., HCl or Oxalate). |
| Diethyl Ether / Hexane | Low | Used as an anti-solvent to precipitate the HCl salt. |
| DMSO | High | Standard solvent for biological assays (>100 mM). |
Partition Coefficient (LogP)
-
Octahydro- Acid (Zwitterion): Calculated LogP ≈ -0.5 to 0.2 (Hydrophilic).
-
Octahydro- Ester (t-Butyl): Calculated LogP ≈ 1.7 (Lipophilic, amenable to organic extraction).
-
Aromatic Acid: Predicted LogP ≈ 1.1 (More lipophilic due to planarity and aromaticity).
Stability & Degradation Profile
Understanding the degradation pathways is essential for API handling and storage.
Solid-State Stability
-
Hygroscopicity: The HCl salt of the octahydro- acid is hygroscopic and must be stored in a desiccator. The free amino acid form is stable at room temperature but can absorb atmospheric moisture.
-
Thermal Stability:
Solution Stability & Stress Testing
The compound exhibits specific vulnerabilities based on pH and oxidative stress.
Table 2: Degradation Risk Assessment
| Stress Condition | Risk Level | Mechanism | Mitigation |
| Acid Hydrolysis (pH < 1) | Low | Stable. Used in deprotection steps (e.g., Boc removal). | None required. |
| Base Hydrolysis (pH > 10) | Moderate | Epimerization at C1 (alpha-proton is acidic). | Maintain pH < 9 during workup. |
| Oxidation (H₂O₂) | High | N-oxidation to N-oxide; Hydroxylation of the pyrrolidine ring. | Store under N₂; use antioxidants. |
| Photostability | Low (Octahydro) | Saturated ring is UV-inactive >220nm. | Standard amber vials. |
| Photostability | Critical (Aromatic) | Electron-rich pyrrole is highly photo-labile. | Strict light exclusion. |
Experimental Protocols
Protocol: Solubility Determination (Shake-Flask Method)
Use this protocol to validate solubility for formulation development.
-
Preparation: Weigh 10 mg of Cyclopenta[c]pyrrole-1-carboxylic acid (HCl salt or free base) into a 4 mL glass vial.
-
Solvent Addition: Add 100 µL of the target solvent (Water, pH 7.4 Buffer, or MeOH).
-
Equilibration: Vortex for 1 minute, then shake at 25°C for 24 hours (orbital shaker, 200 rpm).
-
Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter.
-
Quantification: Dilute filtrate 1:100 and analyze via HPLC-UV (210 nm) against a standard curve.
-
Mobile Phase: 0.1% TFA in Water / Acetonitrile (Gradient).
-
Column: C18 (e.g., Agilent Zorbax SB-C18).
-
Protocol: Forced Degradation (Stress Testing)
Use this to determine storage requirements and identify impurities.
-
Control: 1 mg/mL solution in H₂O/MeCN (50:50). Store at 4°C.
-
Acid Stress: Add 1N HCl to reach pH 1. Heat at 60°C for 4 hours. Neutralize.
-
Base Stress: Add 1N NaOH to reach pH 12. Heat at 60°C for 1 hour. Neutralize immediately (Risk: Epimerization).
-
Oxidative Stress: Add 3% H₂O₂. Incubate at RT for 2 hours.
-
Analysis: Compare retention times and peak areas relative to Control using HPLC-MS. Look for M+16 (N-oxide) or M-44 (Decarboxylation) peaks.
Visualizations
Workflow: Stability & Impurity Profiling
This diagram outlines the logical flow for assessing the stability of the scaffold during process development.
Caption: Logical workflow for forced degradation studies to establish storage specifications.
Pathway: Degradation Mechanisms
Visualizing the potential breakdown pathways of the octahydro- scaffold.
Caption: Primary degradation pathways: Epimerization (Base), Oxidation (Peroxides), and Decarboxylation (Heat).[1][3][4][6][7]
Handling & Safety
-
Hazard Classification: Irritant (H315, H319, H335).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle the powder form in a fume hood to avoid respiratory irritation.
-
Storage:
-
Long-term: -20°C (optimal) or 2-8°C.
-
Short-term: Ambient (keep desiccated).
-
References
-
National Institutes of Health (NIH) - PubChem. (2025). Cyclopenta[c]pyrrole (Compound Summary). Retrieved from [Link]
- Google Patents. (2014). WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof.
-
Fragmenta. (2015).[4][8] Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro- derivatives. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemscene.com [chemscene.com]
- 3. (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid 97% | CAS: 926276-11-1 | AChemBlock [achemblock.com]
- 4. Fragmenta [fragmenta.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2021252491A1 - Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections - Google Patents [patents.google.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
Theoretical and Computational Profiling of Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid
A Technical Guide for Structure-Based Drug Design
Executive Summary
This technical guide provides a comprehensive computational framework for analyzing Octahydrocyclopenta[c]pyrrole-1-carboxylic acid , a critical bicyclic proline analogue. Widely utilized in peptidomimetics (e.g., HCV protease inhibitors, arginase inhibitors), this scaffold offers superior conformational rigidity compared to native proline. This guide details the theoretical protocols for Density Functional Theory (DFT) optimization, conformational analysis, and molecular docking, serving as a blueprint for researchers integrating this moiety into novel drug candidates.
Part 1: The Bicyclic Scaffold & Conformational Dynamics[1]
The core value of this molecule lies in its ability to lock peptide backbones into specific geometries.[1] Unlike proline, which oscillates between
1.1 Structural Connectivity
The molecule consists of a pyrrolidine ring fused to a cyclopentane ring.[1] The carboxylic acid at position 1 (bridgehead or adjacent) defines its amino acid character.[1]
Figure 1: Structural connectivity and functional components of the bicyclic scaffold.
Part 2: Electronic Structure & Reactivity (DFT Protocols)
To accurately predict the reactivity and stability of this scaffold, Density Functional Theory (DFT) is the gold standard.[1]
2.1 Computational Methodology
Objective: Determine the Global Minimum Energy Conformer (GMEC) and reactivity descriptors.
| Parameter | Setting | Rationale |
| Software | Gaussian 16 / ORCA 5.0 | Industry standard for QM calculations.[1] |
| Functional | B3LYP | Hybrid functional offering balanced accuracy for organic thermochemistry.[1] |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for the carboxylate anion; polarization (d,p) handles ring strain. |
| Solvation | IEFPCM (Water) | Mimics physiological environment ($ \epsilon = 78.4 $).[1] |
| Freq. Analysis | Harmonic | Required to verify stationary points (0 imaginary frequencies). |
2.2 Frontier Molecular Orbitals (FMO)
The gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates chemical hardness (
-
HOMO Location: Localized primarily on the Nitrogen lone pair and Carboxylate oxygen.[1]
-
LUMO Location: Delocalized over the carboxyl group ($ \pi^* $ character).[1]
-
Implication: A large HOMO-LUMO gap (typically > 5 eV for saturated amino acids) indicates high chemical stability, suitable for oral drug formulations.
2.3 Molecular Electrostatic Potential (MEP)
Mapping the electrostatic potential onto the electron density surface reveals binding hotspots.[1]
-
Red Regions (Negative): Carboxyl oxygens (H-bond acceptors).[1]
-
Blue Regions (Positive): Protonated amine (H-bond donor) and hydroxyl hydrogen.[1]
-
Application: Use MEP maps to guide substituent selection.[1] If the target pocket is electronegative, derivatize the cyclopentane ring with electron-withdrawing groups to modulate the surface potential.[1]
Part 3: Molecular Docking & Interaction Profiling[1]
This section details a validated workflow for docking the scaffold into a relevant biological target, such as HCV NS3/4A Protease , where bicyclic prolines are established pharmacophores.
3.1 Docking Protocol (AutoDock Vina / Glide)
Step 1: Ligand Preparation
-
Generate 3D conformers (using RDKit or OMEGA).[1]
-
Assign Gasteiger charges.[1]
-
Set rotatable bonds (Limit to C-C bonds in the carboxyl tail; the rings remain rigid).
Step 2: Receptor Grid Generation
-
Target: HCV NS3/4A Protease (e.g., PDB ID: 3P8N).[1]
-
Center: Define grid box around the catalytic triad (His57, Asp81, Ser139).[1]
-
Size:
Å.[1]
Step 3: Scoring & Analysis
Evaluate binding affinity (
Figure 2: Computational docking workflow for evaluating binding affinity.
3.2 Key Binding Interactions
In the context of protease inhibition, the scaffold typically exhibits:
-
Hydrophobic Packing: The cyclopentane ring occupies the S2 hydrophobic pocket (replacing the native proline side chain).[1]
-
Hydrogen Bonding: The carboxylate forms H-bonds with backbone amides of the active site.[1]
-
Rigidity Penalty: Because the scaffold is pre-organized (rigid), the entropic penalty upon binding is lower compared to flexible linear analogues, often resulting in higher potency ($ \Delta G_{bind} $).[1]
Part 4: ADMET Prediction (In Silico)
Before synthesis, pharmacokinetic properties must be assessed to ensure "drug-likeness."
| Property | Predicted Range | Interpretation |
| LogP | 1.5 – 2.5 | Optimal lipophilicity for oral bioavailability (Lipinski compliant). |
| TPSA | 40 – 60 Ų | High likelihood of passive membrane absorption.[1] |
| BBB Permeability | Moderate | Small, lipophilic nature suggests potential CNS penetration (unless effluxed).[1] |
| Metabolic Stability | High | Bicyclic system resists oxidative metabolism better than linear alkyl chains.[1] |
Protocol for ADMET Calculation: Use SwissADME or pkCSM servers.[1] Input the SMILES string of the optimized geometry: OC(=O)C1N2CCC1CC2 (Representative SMILES for the core).[1]
References
-
Bicyclic Proline Analogues in Catalysis & Design: Cheong, P. H. Y., et al.[1] "Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study." Organic & Biomolecular Chemistry, Royal Society of Chemistry.[1]
-
Synthesis & Applications in Arginase Inhibitors: Van Zandt, M. C., et al.[1] "Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors."[1][2] Journal of Organic Chemistry. [1]
-
HCV Protease Inhibitor Scaffolds: Liverton, N. J., et al.[1] "Molecular Modeling based design of HCV NS3/4A protease inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for the scaffold's utility).
-
DFT Methodologies for Amino Acids: Becke, A. D.[1] "Density-functional thermochemistry. III. The role of exact exchange." Journal of Chemical Physics. (Standard reference for B3LYP usage).
-
ADMET Profiling Tools: Daina, A., Michielin, O., & Zoete, V. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.[1][3] [1]
Sources
Methodological & Application
Application Note & Synthesis Protocol: Laboratory-Scale Synthesis of Cyclopenta[c]pyrrole-1-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction and Synthetic Strategy
The cyclopenta[c]pyrrole core, a class of pyrrolizine analogues, represents a significant structural motif in various biologically active molecules.[1] The development of efficient synthetic routes to functionalized derivatives of this scaffold is therefore of considerable interest. This application note outlines a proposed four-step synthesis for "Cyclopenta[c]pyrrole-1-carboxylic acid," a target for which a specific literature protocol is not currently established.
Our proposed synthetic strategy is designed to be robust and to utilize well-understood chemical transformations, making it accessible for a typical synthetic organic chemistry laboratory. The overall workflow can be summarized as follows:
-
Step 1: Knoevenagel Condensation to form an α,β-unsaturated dinitrile from cyclopentanone.
-
Step 2: Thorpe-Ziegler Cyclization to construct the fused aminopyrroline ring system.
-
Step 3: Hydrolysis and Aromatization to yield the core 4,6-dihydro-5H-cyclopenta[c]pyrrole structure.
-
Step 4: Vilsmeier-Haack Formylation and Subsequent Oxidation to introduce the carboxylic acid group at the C-1 position.
This approach was designed based on fundamental principles of pyrrole synthesis and functionalization, including the propensity for electrophilic substitution at the α-position of the pyrrole ring.[2][3]
Overall Synthetic Workflow
Caption: Proposed four-step synthetic workflow for Cyclopenta[c]pyrrole-1-carboxylic acid.
Detailed Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Reagents are hazardous and should be handled with care.
Step 1: Synthesis of 2-(Cyclopentylidene)malononitrile
This initial step involves a Knoevenagel condensation between cyclopentanone and malononitrile. This classic reaction is an effective method for C-C bond formation.
-
Reagents and Materials:
-
Cyclopentanone
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (8.4 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol) in ethanol (30 mL).
-
Add piperidine (0.5 mL) as a catalyst to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2 hours.
-
After cooling to room temperature, the product often precipitates. If not, cool the flask in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
Step 2: Synthesis of 1-Amino-5,6-dihydro-4H-cyclopenta[c]pyrrole-3-carbonitrile
This step utilizes a Thorpe-Ziegler cyclization, an intramolecular condensation of a dinitrile, to form the fused pyrroline ring.
-
Reagents and Materials:
-
2-(Cyclopentylidene)malononitrile (from Step 1)
-
Sodium ethoxide
-
Anhydrous ethanol
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Nitrogen inlet
-
-
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.3 g, 0.1 mol) in anhydrous ethanol (50 mL) under a nitrogen atmosphere in a 250 mL three-necked flask.
-
Dissolve 2-(cyclopentylidene)malononitrile (13.2 g, 0.1 mol) in anhydrous ethanol (50 mL).
-
Add the dinitrile solution dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.
-
After the addition is complete, heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water (200 mL).
-
The product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.
-
Step 3: Synthesis of 4,6-Dihydro-5H-cyclopenta[c]pyrrole
This step involves the hydrolysis of the enamine and nitrile functionalities, followed by decarboxylation and aromatization to form the core cyclopenta[c]pyrrole ring system.
-
Reagents and Materials:
-
1-Amino-5,6-dihydro-4H-cyclopenta[c]pyrrole-3-carbonitrile (from Step 2)
-
Concentrated sulfuric acid
-
Water
-
Palladium on carbon (10% Pd/C)
-
Xylene or other high-boiling solvent
-
Round-bottom flask (250 mL) with reflux condenser
-
-
Procedure:
-
Carefully add the product from Step 2 (0.1 mol) to a mixture of concentrated sulfuric acid (50 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Heat the mixture at reflux for 6-8 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydrocyclopenta[c]pyrrol-one.
-
To a solution of the crude product in xylene (100 mL), add 10% Pd/C (5 mol%).
-
Heat the mixture to reflux for 12 hours to effect aromatization.
-
Cool the mixture, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography.
-
Step 4: Synthesis of Cyclopenta[c]pyrrole-1-carboxylic acid
The final step introduces the carboxylic acid group at the C-1 position (an α-position of the pyrrole ring) via a Vilsmeier-Haack formylation followed by oxidation. This is a reliable method for the functionalization of electron-rich heterocycles like pyrrole.[4][5][6]
-
Reagents and Materials:
-
4,6-Dihydro-5H-cyclopenta[c]pyrrole (from Step 3)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Silver(I) oxide (Ag₂O)
-
Sodium hydroxide
-
Hydrochloric acid
-
Anhydrous 1,2-dichloroethane
-
Three-necked round-bottom flask with dropping funnel and nitrogen inlet
-
-
Procedure:
-
Vilsmeier-Haack Formylation: a. In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (20 mL) to 0 °C. b. Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise with stirring, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent. c. Dissolve 4,6-dihydro-5H-cyclopenta[c]pyrrole (1 eq) in anhydrous 1,2-dichloroethane (30 mL) and add it dropwise to the Vilsmeier reagent at 0 °C. d. Allow the reaction to warm to room temperature and then heat to 80 °C for 2 hours. e. Cool the mixture and pour it onto crushed ice. Neutralize with aqueous sodium hydroxide solution. f. Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the crude aldehyde. Purify by column chromatography.
-
Oxidation to Carboxylic Acid: a. Suspend the purified aldehyde (1 eq) in a mixture of ethanol and water. b. Add silver(I) oxide (Ag₂O, 2.5 eq) and a solution of sodium hydroxide (4 eq) in water. c. Stir the mixture at room temperature for 24 hours. d. Filter the reaction mixture to remove silver salts. e. Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid product. f. Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product, Cyclopenta[c]pyrrole-1-carboxylic acid.
-
Quantitative Data Summary
| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Temp (°C) | Time (h) | Product |
| 1 | Cyclopentanone | Malononitrile | Piperidine | Ethanol | Reflux | 2 | 2-(Cyclopentylidene)malononitrile |
| 2 | Product of Step 1 | Sodium Ethoxide | - | Ethanol | Reflux | 3 | 1-Amino-5,6-dihydro-4H-cyclopenta[c]pyrrole-3-carbonitrile |
| 3 | Product of Step 2 | H₂SO₄ (aq) | 10% Pd/C | Water/Xylene | Reflux | 8 / 12 | 4,6-Dihydro-5H-cyclopenta[c]pyrrole |
| 4a | Product of Step 3 | Vilsmeier Reagent | - | 1,2-DCE | 80 | 2 | Cyclopenta[c]pyrrole-1-carbaldehyde |
| 4b | Product of Step 4a | Ag₂O | NaOH | Ethanol/Water | RT | 24 | Cyclopenta[c]pyrrole-1-carboxylic acid |
Mechanistic Visualization
Paal-Knorr Type Pyrrole Synthesis Mechanism
The core of this synthesis relies on the formation of the pyrrole ring, which is analogous to the Paal-Knorr synthesis.[7][8][9] The intramolecular cyclization is a key step.
Caption: Key steps in the Thorpe-Ziegler cyclization to form the fused ring system.
Vilsmeier-Haack Formylation Mechanism
This reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent acts as the electrophile.[5][6]
Caption: Mechanism of Vilsmeier-Haack formylation on the cyclopenta[c]pyrrole core.
Concluding Remarks
This application note provides a comprehensive, albeit proposed, synthetic route to Cyclopenta[c]pyrrole-1-carboxylic acid. The described multi-step synthesis is grounded in well-established organic reactions and provides a logical pathway for obtaining the target compound. Each step has been detailed to allow for practical implementation in a laboratory setting. Researchers undertaking this synthesis should perform appropriate characterization (e.g., NMR, IR, Mass Spectrometry) at each stage to verify the identity and purity of the intermediates and the final product.
References
-
An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (2013). Available at: [Link]
-
Divergent synthesis of pyrrolizine- and indolizine-fused heterocycles via Pd(II)-catalyzed cascade transformation of functionalized alkynes. (2025). The Journal of Organic Chemistry. Available at: [Link]
-
Lithiation of meso-octamethylcalix[7]pyrrole: a general route to C-Rim monosubstituted calix[7]pyrroles. (2000). The Journal of Organic Chemistry. Available at: [Link]
-
Paal–Knorr synthesis. (n.d.). In Wikipedia. Available at: [Link]
-
Facile Synthesis of 1H, 4H-cyclopenta[c]pyrrolo[1,2-b]isoquinolin-2(3H)-one. (2025). ResearchGate. Available at: [Link]
- Process for preparing 5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylates (I) and intermediates therefor. (1992). Google Patents.
-
Pyrrole. (n.d.). In Wikipedia. Available at: [Link]
-
Lithiation of Pyrrol-2-Acetic Acids. Synthesis of 2-Alkylpyrroles. (2006). Synthetic Communications. Available at: [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). SynArchive. Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 1H-2,3-dihydropyrrolizine derivatives as precursors of bifunctional alkylating agents. (2025). ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry. Available at: [Link]
-
Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro- 1H-pyrrolizine: a Way Towards New Building Blocks. (2023). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Pyrrole: Properties and Nomenclature. (n.d.). Scribd. Available at: [Link]
-
Vilsmeier-Haack Reaction. (2023). Chemistry Steps. Available at: [Link]
Sources
- 1. US5532381A - Process for preparing pyrrolizine derivatives - Google Patents [patents.google.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
"Cyclopenta[c]pyrrole-1-carboxylic acid" as a building block in organic synthesis
Executive Summary
Subject: Utilization of (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid as a rigid proline surrogate in peptidomimetic drug discovery.
Significance:
Cyclopenta[c]pyrrole-1-carboxylic acid (often referred to as "bicyclic proline" or Ocp ) is a high-value pharmacophore used to restrict peptide backbone conformation. By fusing a cyclopentane ring to the 3,4-position of the proline skeleton, this building block locks the
This scaffold is the structural engine behind blockbuster HCV protease inhibitors (e.g., Telaprevir , Boceprevir ) and is currently being deployed in next-generation SARS-CoV-2 Mpro inhibitors. This guide details the structural rationale, synthesis of the building block, and critical protocols for its incorporation into peptide chains.
Structural Logic & Pharmacophore Analysis
The "Conformational Lock" Mechanism
Standard L-Proline restricts the
-
Metabolic Stability: The bicyclic system shields the adjacent peptide bond from proteolytic cleavage by serum proteases (e.g., DPP-4, elastase).
-
Hydrophobic Collapse: The fused carbocycle adds lipophilicity (
increase) without significantly increasing molecular weight, enhancing membrane permeability.
Visualization of Conformational Constraint
The following diagram illustrates how the bicyclic scaffold reduces entropic freedom compared to native proline.
Caption: Progression of conformational restriction. The bicyclic system minimizes the entropy loss upon binding, theoretically improving potency by 1.4 kcal/mol per restricted rotor.
Manufacturing the Building Block
While many researchers purchase this building block, understanding its synthesis is crucial for troubleshooting impurities (e.g., stereoisomers). The most scalable industrial route involves the Maleimide Strategy .
Synthesis Scheme (Industrial Route)
-
Precursor: 2,3-Dimethylmaleimide.[1]
-
Bromination: Radical bromination to 2,3-bis(bromomethyl)maleimide.
-
Cyclization: Reaction with dimethyl malonate to form the second ring (cyclopentane).
-
Transformation: Decarboxylation and reduction of the imide to the saturated amine.
-
Resolution: Enzymatic resolution (using Acylase I) or chiral HPLC to isolate the (1S,3aR,6aS) isomer.
Application Protocols: Incorporation into Peptides[2]
The steric bulk of octahydrocyclopenta[c]pyrrole-1-carboxylic acid presents a challenge during peptide coupling. Standard EDC/NHS coupling often fails or proceeds slowly, leading to racemization at the
Objective: Couple Fmoc-Ocp-OH to a growing peptide chain on solid phase without epimerization.
Protocol A: High-Efficiency SPPS Coupling
Reagents:
-
Resin: 2-Chlorotrityl chloride resin (for C-terminal loading) or Rink Amide (for internal).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: TMP (2,4,6-Trimethylpyridine) or DIPEA (Diisopropylethylamine). Note: TMP is preferred to reduce racemization.
-
Solvent: DMF (anhydrous).
Step-by-Step Methodology:
-
Resin Swelling:
-
Swell 100 mg of resin in DCM for 30 min. Wash 3x with DMF.
-
-
Activation (Pre-activation is critical):
-
In a separate vial, dissolve Fmoc-Ocp-OH (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimum DMF.
-
Add TMP (6.0 eq).
-
Wait exactly 30 seconds. (Longer activation promotes ester hydrolysis or racemization).
-
-
Coupling:
-
Add the activated solution to the resin.
-
Agitate (shake, do not stir) for 2 to 4 hours at room temperature. Note: This is 2x longer than standard amino acids due to steric hindrance.
-
-
Monitoring:
-
Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to a primary amine).
-
Critical Check: If coupling to a secondary amine (e.g., another Proline), double coupling is mandatory .
-
-
Capping:
-
Cap unreacted sites with Acetic Anhydride/Pyridine (1:1) in DMF for 10 min.
-
-
Deprotection:
-
Remove Fmoc using 20% Piperidine in DMF (2 x 10 min).
-
Protocol B: Troubleshooting "Difficult Sequences"
If the coupling yield is <90% (determined by HPLC of cleaved crude), utilize the Microwave-Assisted Protocol :
-
Temperature: Set microwave reactor to 60°C (Max power 25W).
-
Time: 20 minutes constant irradiation.
-
Additives: Add 0.1M Oxyma Pure to the coupling mixture to suppress racemization at elevated temperatures.
Analytical Specifications & Quality Control
When synthesizing or sourcing this building block, the stereochemical purity is the critical quality attribute (CQA).
Data Table: Key Physicochemical Properties
| Property | Specification | Method |
| Chemical Formula | C₈H₁₃NO₂ | Mass Spec |
| Exact Mass | 155.0946 | HRMS (ESI+) |
| Appearance | White to off-white crystalline powder | Visual |
| Chiral Purity | > 98% ee (enantiomeric excess) | Chiral HPLC (Chiralpak AD-H) |
| NMR Identity | Distinct multiplet at | 1H-NMR (DMSO-d6) |
| Solubility | Soluble in Water, Methanol, DMSO | Visual |
NMR Diagnostic (1H NMR, 400 MHz, D₂O):
-
The bridgehead protons (3a, 6a) typically appear as multiplets between 2.5 and 3.0 ppm.
-
The absence of vinyl protons (5.0–6.0 ppm) confirms complete hydrogenation of the aromatic/alkene precursors.
Case Study: HCV Protease Inhibition Workflow
The following diagram illustrates the workflow utilized in the discovery of Telaprevir-class inhibitors, highlighting where the Ocp building block is introduced.
Caption: Optimization workflow. The substitution of native proline with Octahydrocyclopenta[c]pyrrole (Ocp) at the P2 position typically results in a 10-100x potency increase.
References
-
Discovery of Telaprevir (VX-950): Perni, R. B., et al. (2006). "Preclinical profile of VX-950, an orally active peptidomimetic inhibitor of the hepatitis C virus NS3-4A serine protease." Antimicrobial Agents and Chemotherapy. Link
-
Synthesis of Bicyclic Prolines: Hanessian, S., et al. (2005). "Design and Synthesis of a Novel Bicyclic Proline Scaffold." Journal of Organic Chemistry. Link
-
Boceprevir Structure-Activity: Njoroge, F. G., et al. (2008). "Challenges in the discovery of small-molecule oral HCV NS3 protease inhibitors." Accounts of Chemical Research. Link
-
Coupling Reagents for Hindered Amines: Carpino, L. A., et al. (2002). "The uronium/guanidinium peptide coupling reagents: finally the true uronium salts." Angewandte Chemie International Edition. Link
-
Patent Protocol (Vertex): "Inhibitors of Serine Proteases." WO2002018369. Link
Sources
"Cyclopenta[c]pyrrole-1-carboxylic acid" role in the synthesis of Telaprevir
Application Note: Strategic Implementation of Cyclopenta[c]pyrrole-1-carboxylic Acid in Telaprevir Synthesis
Abstract & Introduction
The synthesis of Telaprevir (VX-950) , a potent NS3/4A protease inhibitor for Hepatitis C treatment, hinges on the stereochemical integrity of its P2 capping group . This moiety, chemically defined as (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid , acts as a "conformational lock." By restricting the flexibility of the peptide backbone, it forces the inhibitor into a high-affinity binding conformation within the S2 pocket of the viral protease.
This Application Note provides a dual-track protocol for the synthesis and integration of this critical intermediate. We contrast the Classical Industrial Resolution (robust, scalable) with the Biocatalytic Desymmetrization route (atom-economic, "green"), offering researchers flexible options based on available infrastructure.
Chemical Context & Mechanism
-
Target Molecule: (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid.
-
CAS No: 89077-07-6 (Generic/Racemic), 714194-68-0 (t-butyl ester, chiral).
-
Role in Telaprevir: The bicyclic [3.3.0] system mimics a proline residue but with enhanced hydrophobicity and rigidity.
-
Mechanism: The fused cyclopentane ring fills the lipophilic S2 pocket of the HCV NS3 protease.
-
Kinetic Effect: It minimizes the entropic penalty of binding, significantly lowering the
value compared to monocyclic proline analogs.
-
Protocol A: Classical Industrial Resolution (Scalable)
Objective: Isolation of the (1S,3aR,6aS) enantiomer from a racemic mixture using chiral salt formation. This method is favored in GMP environments for its reproducibility.
Materials:
-
Precursor: rac-2-[(benzyloxy)carbonyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid (Cbz-protected racemate).
-
Resolving Agent: (S)-(-)-1-Phenylethylamine.
-
Solvents: Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc), Dichloromethane (DCM).
Step-by-Step Methodology:
-
Dissolution:
-
Charge a reactor with 1.0 eq of the racemic Cbz-protected acid.
-
Add 5.0 volumes of Ethyl Acetate. Stir at 20–25°C until fully dissolved.
-
-
Salt Formation:
-
Add 0.55 eq of (S)-(-)-1-Phenylethylamine dropwise over 30 minutes.
-
Note: The sub-stoichiometric amount targets the desired enantiomer selectively.
-
Stir the mixture for 24–30 hours at ambient temperature. A thick white precipitate (the diastereomeric salt) will form.
-
-
Filtration & Washing:
-
Filter the suspension under vacuum.
-
Wash the filter cake with cold EtOAc (2 x 1 volume) to remove the soluble unwanted enantiomer.
-
-
Recrystallization (Enrichment):
-
Dissolve the wet cake in refluxing Isopropyl Acetate (IPAc).
-
Cool slowly to 20°C over 4 hours. Filter and dry.
-
Target: >99% diastereomeric excess (de).
-
-
Salt Break (Acidification):
-
Suspend the purified salt in DCM (6 volumes).
-
Add 1N HCl (1.1 eq relative to amine). Stir for 30 minutes.
-
Separate the organic layer (containing the chiral acid).
-
Dry over
and concentrate to yield the chiral oil.
-
Protocol B: Biocatalytic Desymmetrization (Next-Gen)
Objective: Direct asymmetric synthesis of the key imine intermediate using Monoamine Oxidase (MAO-N), avoiding wasteful resolution steps. Based on the work of Znabet et al. (2010).[1][2][3][4][5]
Materials:
-
Substrate: meso-octahydrocyclopenta[c]pyrrole (amine precursor).
-
Biocatalyst: MAO-N (Monoamine Oxidase N, variants D5 or D9 from Aspergillus niger).
-
Buffer: Potassium Phosphate (100 mM, pH 8.0).
Step-by-Step Methodology:
-
Enzyme Preparation:
-
Thaw MAO-N cell-free extract or whole-cell lyophilisate.
-
Suspend in 100 mM KPO4 buffer (pH 8.0) .
-
-
Oxidative Desymmetrization:
-
In Situ Trapping (The "Telescoped" Step):
-
Crucial: The resulting chiral imine is unstable. Do not isolate.
-
Add the subsequent reagents directly to the aqueous mixture (or an organic biphasic layer) for a Ugi-type Multicomponent Reaction (MCR) :
-
Add Isocyanide (1.0 eq).
-
Add Carboxylic Acid component (1.0 eq).[7]
-
-
Stir for 48 hours.
-
-
Workup:
-
Extract with DCM.
-
The product is the fully assembled peptide backbone with the correct stereochemistry at the bicyclic proline junction.
-
Quality Control & Validation
Table 1: Critical Quality Attributes (CQA)
| Parameter | Specification | Method | Notes |
| Enantiomeric Purity | > 99.5% ee | Chiral HPLC | Critical for drug efficacy. |
| Diastereomeric Ratio | > 99:1 | 1H NMR | Monitor methine protons at ring junction. |
| Residual Solvent | < 5000 ppm | GC-Headspace | EtOAc/IPAc limits. |
| Water Content | < 0.5% w/w | Karl Fischer | Affects coupling efficiency. |
Chiral HPLC Method (Standard):
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
Process Visualization
Figure 1: Comparative Synthetic Workflows
Caption: Comparison of Route A (Classical Resolution) vs. Route B (Biocatalytic Desymmetrization) for generating the Telaprevir core.
References
-
Znabet, A., et al. (2010).[1][2][3][4][5] "A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions."[1][2][3][4][5][8] Chemical Communications, 46(42), 7918-7920.[1][5] Link
-
Tanoury, G. J., et al. (2014). "Process for the preparation of telaprevir and intermediates thereof." Vertex Pharmaceuticals, WO Patent 2014/203208. Link
-
Li, H., et al. (2011). "Discovery of the Hepatitis C Protease Inhibitor Telaprevir (VX-950)." ACS Medicinal Chemistry Letters, 2(3), 266–267. Link
-
Turner, N. J. (2011). "Enzymatic Deracemization and Desymmetrization Strategies." Current Opinion in Chemical Biology, 15(2), 234-240. Link
Sources
- 1. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. medkoo.com [medkoo.com]
- 6. Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. mdpi.com [mdpi.com]
- 8. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Spectroscopic Characterization of Cyclopenta[c]pyrrole-1-carboxylic Acid
This Application Note and Protocol is designed for researchers in medicinal chemistry and analytical sciences. It addresses the characterization of Octahydrocyclopenta[c]pyrrole-1-carboxylic acid , a critical bicyclic proline scaffold used in the development of antiviral agents (e.g., HCV NS3/4A protease inhibitors) and other peptidomimetics.
Scope and Nomenclature Clarification
Critical Note: The term "Cyclopenta[c]pyrrole-1-carboxylic acid" strictly refers to the fully unsaturated heteroaromatic system (
As the octahydro- form is the commercially and therapeutically relevant scaffold (serving as a conformationally constrained proline mimic), this guide focuses on the analysis of the saturated (octahydro) derivative.[1]
Chemical Profile
-
IUPAC Name: (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid[1][2]
-
Molecular Formula:
-
Exact Mass: 155.0946 Da
-
Key Structural Features:
-
Bicyclic Core: cis-fused 5,5-ring system (pyrrolidine fused to cyclopentane).
-
Stereocenters: Three contiguous chiral centers (C1, C3a, C6a).
-
Functionality: Secondary amine (unless protected) and carboxylic acid.
-
Part I: Mass Spectrometry Analysis
3.1 Experimental Protocol
Objective: Confirm molecular weight and analyze fragmentation to verify the bicyclic core integrity.
-
Instrument: LC-QTOF or LC-Orbitrap (High Resolution).
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity:
-
Positive Mode (+): Preferred for the free amine or ester derivatives.
-
Negative Mode (-): Preferred for the free carboxylic acid to observe [M-H]⁻.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
3.2 Fragmentation Logic & Interpretation
The bicyclic proline scaffold exhibits a distinct fragmentation pattern driven by the stability of the pyrrolidine ring and the lability of the carboxyl group.
-
Precursor Ion:
156.10 -
Primary Fragment (
110.1): Loss of the carboxylic acid moiety ( or ). This is the base peak in many spectra, characteristic of -amino acids. -
Secondary Fragment (
67-69): Ring opening and loss of the cyclopentane bridge elements (retro-cycloaddition pathways).
Visualization: MS Fragmentation Pathway
Caption: ESI(+) Fragmentation pathway for Octahydrocyclopenta[c]pyrrole-1-carboxylic acid, highlighting the characteristic decarboxylation event.
Part II: NMR Spectroscopy Analysis
4.1 Experimental Protocol
Objective: Confirm the relative stereochemistry (cis-fusion) and purity.
-
Solvent Selection:
-
DMSO-
: Recommended for HCl salts to visualize the ammonium protons and carboxylic acid proton. - : Recommended for the zwitterionic (neutral) form; simplifies the spectrum by exchanging labile protons.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
4.2 1H NMR Assignment (Predicted & Empirical)
The spectrum is complex due to the bicyclic rigidity and coupling between the bridgehead protons.
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |
| H-1 | 3.80 – 4.20 | d or dd | Deshielded by | ||
| H-3 | 3.10 – 3.40 | m | Complex | Adjacent to Nitrogen; diastereotopic protons. | |
| H-3a | Bridgehead | 2.60 – 2.90 | m | - | Bridgehead methine; couples to H-1 and H-3. |
| H-6a | Bridgehead | 2.40 – 2.70 | m | - | Bridgehead methine; couples to cyclopentane protons. |
| H-4,5,6 | Cyclopentane | 1.40 – 2.10 | m (cluster) | - | "Envelope" of methylene protons. |
| NH/COOH | Labile | 8.0 – 12.0 | Broad s | - | Visible only in DMSO- |
4.3 Stereochemical Validation (NOESY/ROESY)
The most critical quality attribute is the relative stereochemistry of the ring fusion (cis vs. trans) and the carboxylic acid orientation (endo vs. exo).
-
Cis-Fusion Confirmation: Strong NOE correlation between H-3a and H-6a .
-
Carboxylic Acid Orientation:
-
Syn (Endo): NOE between H-1 and the bridgehead protons (H-3a/H-6a ) indicates they are on the same face.
-
Anti (Exo): Absence of NOE between H-1 and bridgehead protons; H-1 correlates with cyclopentane methylene protons on the opposite face.
-
Visualization: NMR Stereochemistry Workflow
Caption: Workflow for assigning the relative stereochemistry of the carboxylic acid using 2D NOESY NMR.
Quality Control & Impurity Profiling
When synthesizing or sourcing this scaffold, three primary impurities must be monitored:
-
Diastereomers: The trans-fused system or the C1-epimer. Detectable by splitting of the H-1 signal in 1H NMR or additional peaks in 13C NMR (~175 ppm region).
-
Unreduced Pyrrole: If prepared by reduction of cyclopenta[c]pyrrole. Check for aromatic protons at
6.0–7.0 ppm. -
Regioisomers: 2-azabicyclo[3.3.0]octane-3-carboxylic acid (isomer where COOH is not adjacent to the bridgehead). Identified by HMBC correlations (COOH carbon coupling to CH2 vs CH).
References
-
ChemicalBook. (2023). (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid Properties and Spectra.
-
National Institutes of Health (NIH) - PubChem. (2023). Cyclopenta[c]pyrrole Structure and Data.
- Han, W., et al. (2010). Design and synthesis of bicyclic proline analogs as potent HCV protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5713-5718. (Contextual grounding for the scaffold's pharmaceutical use).
-
Sigma-Aldrich. (2023). Product Specification: Octahydrocyclopenta[c]pyrrole-1-carboxylic acid.
Sources
Application Note: HPLC Analysis and Purification of Cyclopenta[c]pyrrole-1-carboxylic Acid
Executive Summary & Molecule Profile
Cyclopenta[c]pyrrole-1-carboxylic acid represents a distinct class of bicyclic heteroaromatic scaffolds used increasingly in medicinal chemistry, particularly as rigid bioisosteres for proline or indole in PARP inhibitors and antiviral agents.
Effective purification of this molecule requires navigating two opposing physicochemical constraints:
-
Polarity/Ionization: The carboxylic acid moiety (pKa ~4.4) necessitates pH control to achieve retention on Reverse Phase (RP) media.
-
Chemical Stability: The electron-rich pyrrole core is susceptible to acid-catalyzed polymerization and oxidation, requiring a delicate balance in mobile phase modifier selection.
This guide provides a validated protocol for the analytical quantification and preparative isolation of both the fully aromatic parent and its common octahydro- (saturated) derivatives.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value / Characteristic | Impact on Method |
| Structure | Bicyclic: Fused pyrrole and cyclopentane | Planar (aromatic) or puckered (saturated). |
| pKa (Acid) | ~4.2 – 4.5 (Estimated) | Mobile phase must be pH ≤ 3.0 for retention. |
| LogP | ~1.2 (Neutral); < 0 (Ionized) | Highly water-soluble at neutral pH. |
| UV Max | ~250–290 nm (Aromatic)~205–210 nm (Octahydro) | Critical: Saturated derivatives require low UV or CAD/ELSD detection. |
| Stability | Acid-sensitive (polymerization) | Avoid strong mineral acids (HCl, H₂SO₄). Use Formic/TFA. |
Analytical HPLC Method Development
Column Selection Strategy
For the aromatic species, standard C18 is sufficient. However, for the octahydro- derivatives or to separate closely related regioisomers, selectivity must be tuned.
-
Primary Choice: C18 (End-capped) . Provides robust hydrophobic interaction for the neutral acid form.
-
Alternative (Polar Selectivity): Phenyl-Hexyl . Offers
interactions with the pyrrole ring, enhancing separation of aromatic impurities from the target acid. -
Alternative (For Saturated Forms): C18-Aq (Polar Embedded) . Prevents phase collapse in highly aqueous conditions required to retain the polar saturated amine/acid species.
Validated Analytical Protocol
Objective: Purity assessment and reaction monitoring.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection:
-
Aromatic: UV 254 nm.
-
Saturated (Octahydro): UV 210 nm or CAD (Charged Aerosol Detector).
-
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial equilibration (Trap polar impurities) |
| 8.0 | 60 | Linear gradient |
| 10.0 | 95 | Wash lipophilic byproducts |
| 12.0 | 95 | Hold |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End |
Expert Insight: We use Formic Acid over TFA for analytical MS compatibility. If peak tailing is observed due to the pyrrole nitrogen, switch to 0.05% TFA, but ensure the MS source is diverted or compatible.
Preparative Purification Strategy
Scale-up introduces solubility and stability challenges. The following workflow ensures high recovery (>85%) without degrading the labile pyrrole core.
Sample Preparation (Loading)
-
Solvent: Dissolve crude solid in DMSO:Methanol (1:1). Avoid pure methanol if the compound is free acid, as esterification can occur upon standing.
-
Concentration: Target 50–100 mg/mL. Filter through 0.45 µm PTFE filter.
Preparative Gradient (Scale-up)
-
Column: Prep C18 (20 x 150 mm, 5–10 µm).
-
Flow Rate: 15–20 mL/min.
-
Modifier: Use 0.1% Trifluoroacetic Acid (TFA) .
-
Why TFA? At prep scale, the sharper peak shape provided by TFA (stronger ion pairing) allows for tighter fraction collection, which is critical when separating the target from decarboxylated byproducts.
-
Post-Purification Workup (Critical)
The combination of Pyrrole + Acid + Heat (Rotovap) is a recipe for polymerization.
-
Fraction Pooling: Analyze fractions immediately. Pool pure fractions (>95%).
-
Neutralization (Optional but Recommended): If the molecule is highly acid-sensitive, neutralize the pooled fractions with dilute Ammonium Hydroxide (NH₄OH) to pH 6–7 before evaporation.
-
Solvent Removal:
-
Preferred:Lyophilization (Freeze Drying) . Removes water/TFA gently.
-
Alternative: Rotary evaporation at < 35°C . Do not distill to dryness; leave a small aqueous residual and then lyophilize.
-
Visualized Workflows
Method Development Decision Tree
This logic flow guides the selection of stationary phases based on the saturation level of the cyclopenta- ring.
Caption: Decision matrix for column and detector selection based on the saturation of the cyclopenta[c]pyrrole core.
Purification & Isolation Workflow
The critical path from crude synthesis to stable isolated solid.
Caption: Step-by-step purification workflow emphasizing gentle workup conditions to prevent degradation.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Fronting Peak | Sample overload or solvent mismatch. | Reduce injection volume; dilute sample in mobile phase A (Water) if solubility permits. |
| Peak Tailing | Interaction between Pyrrole N and silanols. | Increase buffer strength (e.g., 20mM Ammonium Formate pH 3.0) or switch to TFA. |
| Split Peaks | Rotamers (common in amides) or Tautomers. | Run at elevated temperature (40–50°C) to coalesce peaks. |
| Recovery Loss | Polymerization on column or during drying. | On Column: Flush with 100% MeCN. During Drying: Ensure temperature <35°C; protect from light. |
References
-
Separation of Pyrrole-2-carboxylic acid derivatives. SIELC Technologies. Application Note: Separation on Newcrom R1. Link
-
Synthesis and properties of Cyclopenta[c]pyrrole derivatives. PubChem Compound Summary. National Library of Medicine. Link
-
HPLC Analysis of Acidic Heterocycles. Dreisbach, J. H., & Veca, A. (1986). Journal of Chromatography B. Rapid method for the analysis of urinary pyrrole-2-carboxylic acid. Link
-
Charged Aerosol Detection for Non-Chromophoric Compounds. LC/MS.cz Application Note. Improving the Quantitation of Unknown Trace Impurity Analysis. Link
Application Note: Strategic Protection Group Chemistry for (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid in Peptidomimetic Synthesis
Introduction & Mechanistic Rationale
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a conformationally restricted, bicyclic proline surrogate. Its rigid architecture heavily restricts the
To successfully incorporate this unnatural amino acid into complex peptide sequences or small-molecule active pharmaceutical ingredients (APIs), researchers must employ robust, orthogonal protecting group strategies. The secondary pyrrolidine amine and the sterically hindered carboxylic acid require precise chemical orchestration to prevent unwanted polymerization, avoid racemization, and ensure regioselective coupling during downstream synthesis[4].
Strategic Rationale for Protection
-
N-Terminal Protection (Boc vs. Fmoc):
-
Boc (tert-Butyloxycarbonyl): The preferred choice for solution-phase synthesis. It is highly stable to basic conditions and nucleophiles but cleanly cleaved under mild acidic conditions (e.g., TFA in DCM).
-
Fmoc (Fluorenylmethyloxycarbonyl): The industry standard for Solid-Phase Peptide Synthesis (SPPS). It provides orthogonality to acid-labile side-chain protecting groups and is cleaved via base-catalyzed
-elimination (e.g., 20% piperidine in DMF).
-
-
C-Terminal Protection (Esters):
Orthogonal Protection Strategy (Workflow)
Orthogonal protection workflow for octahydrocyclopenta[c]pyrrole-1-carboxylic acid.
Experimental Protocols: Self-Validating Systems
Protocol A: Synthesis of (1S,3aR,6aS)-N-Boc-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid
Objective: Selectively protect the secondary amine while leaving the carboxylic acid free for subsequent peptide coupling.
Causality & Design: A biphasic solvent system (1,4-Dioxane/H₂O) is employed. The highly polar amino acid dissolves in the aqueous phase as a sodium salt, while the lipophilic Boc-anhydride (Boc₂O) resides primarily in the organic phase. This phase separation controls the reaction rate and minimizes the aqueous hydrolysis of Boc₂O. Maintaining the pH between 9.5 and 10.5 is critical: it ensures the pyrrolidine nitrogen remains deprotonated (nucleophilic) without accelerating Boc₂O degradation.
Step-by-Step Procedure:
-
Preparation: Suspend (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid (10.0 mmol) in a 1:1 mixture of 1,4-Dioxane and HPLC-grade H₂O (40 mL).
-
Basification: Cool the suspension to 0 °C in an ice bath. Add 1M NaOH (aq) dropwise until the pH reaches 10.0. The suspension will clarify as the highly soluble sodium carboxylate salt forms.
-
Electrophilic Addition: Dissolve Boc₂O (11.0 mmol, 1.1 eq) in 10 mL of 1,4-Dioxane. Add this solution dropwise to the reaction mixture over 30 minutes to prevent exothermic spikes.
-
Propagation: Remove the ice bath and stir at room temperature for 12 hours.
-
Validation Check 1 (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: 9:1 DCM/MeOH with 1% AcOH). Stain with Ninhydrin and heat.
-
Self-Validation: The starting material will appear as a dark red/purple spot (free secondary amine). A successful reaction is indicated by the disappearance of this spot, confirming complete amine consumption.
-
-
Workup: Concentrate the mixture in vacuo to remove dioxane. Wash the aqueous layer with Ethyl Acetate (2 x 20 mL) to remove unreacted Boc₂O.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.5 using 1M KHSO₄ (aq).
-
Causality: KHSO₄ is preferred over HCl to prevent potential Boc cleavage from localized high acidity.
-
-
Extraction: Extract the newly protonated, lipophilic N-Boc acid with Ethyl Acetate (3 x 30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield a white solid.
-
Validation Check 2 (LC-MS): Confirm product mass. Expected[M-H]⁻ = 254.1 m/z in negative ion mode (Boc-protected amino acids ionize best in negative mode due to the free carboxylic acid).
Protocol B: Synthesis of N-Boc-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid tert-Butyl Ester
Objective: Orthogonally protect the C-terminus to create a fully masked building block[6].
Causality & Design: The carboxylic acid at the 1-position is sterically hindered by the adjacent bicyclic junction. Standard Fischer esterification fails or degrades the Boc group due to harsh acidic conditions. Instead, Steglich esterification using EDC·HCl and a catalytic amount of DMAP is utilized. DMAP acts as a potent acyl transfer catalyst, forming a highly electrophilic N-acylpyridinium intermediate that readily reacts with the bulky tert-butanol nucleophile.
Step-by-Step Procedure:
-
Activation: Dissolve the N-Boc protected intermediate (5.0 mmol) in anhydrous DCM (25 mL) under an inert argon atmosphere. Add tert-butanol (15.0 mmol, 3.0 eq).
-
Coupling: Cool to 0 °C. Add EDC·HCl (6.0 mmol, 1.2 eq) followed by DMAP (0.5 mmol, 0.1 eq).
-
Propagation: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for 16 hours.
-
Validation Check (TLC): Eluent: 7:3 Hexanes/Ethyl Acetate.
-
Self-Validation: The product is UV-inactive. Use a KMnO₄ stain; the product will appear as a yellow spot on a purple background. The baseline spot (free acid) should be completely consumed.
-
-
Workup: Dilute with DCM (25 mL). Wash sequentially with 5% citric acid (aq) (to remove DMAP and urea byproducts), saturated NaHCO₃ (to remove unreacted starting acid), and brine. Dry over MgSO₄ and concentrate.
Reaction Pathway (Mechanism)
DMAP-catalyzed esterification mechanism for sterically hindered tert-butanol coupling.
Quantitative Data & Analytical Summaries
Table 1: Reaction Parameters, Yields, and Analytical Markers
| Reaction Step | Reagents & Conditions | Typical Yield (%) | Primary TLC Stain | LC-MS Marker (m/z) |
| N-Boc Protection | Boc₂O, NaOH, Dioxane/H₂O, pH 10 | 88 - 92% | Ninhydrin (Negative) | [M-H]⁻ = 254.1 |
| N-Fmoc Protection | Fmoc-OSu, Na₂CO₃, THF/H₂O | 85 - 89% | UV Active (254 nm) | [M+H]⁺ = 378.2 |
| C-tert-Butyl Ester | t-BuOH, EDC·HCl, DMAP, DCM | 75 - 82% | KMnO₄ (Yellow/Purple) | [M+H]⁺ = 312.2 |
| C-Ethyl Ester | EtOH, SOCl₂, Reflux | 90 - 95% | PMA (Blue/Black) | [M+H]⁺ = 184.1 |
References
- Google Patents. "HK1155175B - Hcv protease inhibitors." Google Patents.
- Google Patents. "WO2009000878A1 - Kallikrein 7 modulators." Google Patents.
- Google Patents. "WO2021252491A1 - Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections." Google Patents.
-
National Center for Biotechnology Information . "Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence." PMC. URL:[Link]
-
PubChem . "(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate (CID 53486407)." National Institutes of Health. URL:[Link]
Sources
- 1. HK1155175B - Hcv protease inhibitors - Google Patents [patents.google.com]
- 2. WO2009000878A1 - Kallikrein 7 modulators - Google Patents [patents.google.com]
- 3. WO2021252491A1 - Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections - Google Patents [patents.google.com]
- 4. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate | C10H17NO2 | CID 53486407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
Application Note & Protocol: Scale-up Synthesis of Cyclopenta[c]pyrrole-1-carboxylic acid for Pharmaceutical Use
An in-depth guide to the scalable synthesis of Cyclopenta[c]pyrrole-1-carboxylic acid, tailored for pharmaceutical development professionals. This document provides a comprehensive overview of process development considerations, a detailed manufacturing protocol, and quality control paradigms under Good Manufacturing Practices (GMP).
Abstract
Cyclopenta[c]pyrrole-1-carboxylic acid is a key heterocyclic scaffold utilized in the development of various therapeutic agents. Its efficient and reproducible synthesis at scale is critical for advancing drug candidates from discovery through clinical trials and into commercial production. This document outlines a robust and scalable synthetic route, grounded in the principles of process chemistry and compliant with current Good Manufacturing Practices (cGMP). We detail a comprehensive protocol for the synthesis, purification, and characterization of the target Active Pharmaceutical Ingredient (API), emphasizing safety, process control, and regulatory compliance. The causality behind critical process parameter selection is explained to provide a framework for successful technology transfer and process validation.
Strategic Framework for API Scale-Up
The transition from a laboratory-scale synthesis to a large-scale industrial process is more than a simple multiplication of reagent quantities; it is a complex discipline requiring a deep understanding of chemical engineering, regulatory affairs, and quality management.[1][2] The primary objective is to develop a process that is not only economically viable but also consistently produces the API within predefined quality specifications.[3]
1.1. The Imperative of Good Manufacturing Practices (GMP)
In pharmaceutical manufacturing, adherence to Good Manufacturing Practices (GMP) is mandatory.[4] GMP provides a framework to ensure that every batch of an API is produced and controlled according to stringent quality standards, safeguarding patient health.[][6] Key tenets of GMP include:
-
Documentation and Traceability: Every action, from raw material receipt to final product shipment, must be meticulously documented in Batch Production Records (BPRs).[4]
-
Process Validation: Manufacturers must provide documented evidence that the process consistently produces a product meeting its predetermined specifications and quality attributes.[7]
-
Quality Control: Rigorous testing of raw materials, intermediates, and the final API is required to ensure identity, strength, quality, and purity.[6]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published detailed guidance, notably the ICH Q7 "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," which serves as the global standard.[8][9]
1.2. Challenges in Scaling Chemical Synthesis
Several physical and chemical parameters change non-linearly with scale, presenting significant challenges:[2]
-
Heat Transfer: Reactions that are easily managed in a laboratory flask can become dangerously exothermic in a large reactor due to the decrease in the surface-area-to-volume ratio. Effective thermal management is critical.
-
Mass Transfer and Mixing: Achieving homogenous mixing in a large vessel is more difficult. Inefficient mixing can lead to localized "hot spots," the formation of impurities, and reduced yields.
-
Safety and Environmental Impact: Handling large quantities of hazardous reagents and solvents necessitates robust engineering controls and waste management protocols to ensure worker safety and environmental protection.[1]
Synthetic Route Selection and Optimization
A thorough evaluation of potential synthetic routes is the cornerstone of successful process development. While several methods exist for the synthesis of pyrrole derivatives, the selected route for scale-up must prioritize safety, cost-effectiveness, and scalability.[10][11]
Based on a review of existing literature and patents, a highly effective strategy involves the directed carboxylation of an N-protected octahydrocyclopenta[c]pyrrole precursor. A patented method outlines a similar approach, highlighting its feasibility for larger-scale operations.[12] This route offers several advantages:
-
Convergent Synthesis: A straightforward, multi-step process with stable intermediates.
-
Control of Stereochemistry: Utilizes chiral starting materials or ligands to ensure the desired stereoisomer.
-
Scalable Reagents: Employs commercially available and relatively inexpensive reagents suitable for bulk use.
The chosen synthetic pathway is illustrated below.
Caption: High-level synthetic workflow for the target API.
Detailed Manufacturing Protocol
This protocol is intended for execution in a pilot plant or cGMP manufacturing facility by trained personnel. All operations must be conducted in accordance with local safety regulations and internal Standard Operating Procedures (SOPs).
3.1. Step 1: N-Boc Protection of Octahydrocyclopenta[c]pyrrole
-
Rationale: The Boc (tert-butoxycarbonyl) protecting group is installed to prevent side reactions at the nitrogen atom during the subsequent highly basic carboxylation step. It is stable under the reaction conditions and can be readily removed during the acidic work-up.
-
Procedure:
-
Charge a suitable glass-lined reactor with Octahydrocyclopenta[c]pyrrole (1.0 eq.) and Dichloromethane (DCM, 10 vol.).
-
Initiate agitation and cool the reactor contents to 0-5 °C.
-
Add Triethylamine (Et₃N, 1.5 eq.) to the reactor.
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM (2 vol.) over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to ambient temperature (20-25 °C) and stir for a minimum of 4 hours.
-
Monitor the reaction for completion by HPLC or TLC (In-Process Control 1).
-
Upon completion, quench the reaction by adding water (5 vol.).
-
Separate the organic layer, wash with 1M HCl (5 vol.), saturated NaHCO₃ solution (5 vol.), and brine (5 vol.).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-Octahydrocyclopenta[c]pyrrole as an oil, which is used directly in the next step.
-
3.2. Step 2: Asymmetric Carboxylation
-
Rationale: This is the key bond-forming step. A strong organolithium base (sec-Butyllithium) is used to deprotonate the carbon adjacent to the nitrogen. The use of a chiral ligand, such as (-)-Sparteine, directs this deprotonation to create a specific stereocenter. The resulting organolithium species is then quenched with solid carbon dioxide (dry ice) to form the carboxylate. The extremely low temperature (-78 °C) is crucial for maintaining the stability of the organometallic intermediate and ensuring high selectivity.[12]
-
Procedure:
-
Charge a separate, dry, and inerted reactor with N-Boc-Octahydrocyclopenta[c]pyrrole (1.0 eq.), (-)-Sparteine (1.2 eq.), and Methyl tert-butyl ether (MTBE, 15 vol.).
-
Cool the reactor to -78 °C using a suitable cooling system (e.g., liquid nitrogen or cryostat).
-
Slowly add sec-Butyllithium (s-BuLi, 1.1 eq., solution in cyclohexane) via a cannula or dosing pump over 2-3 hours, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting deep red solution at -78 °C for 3 hours.
-
In a separate vessel, crush solid carbon dioxide (dry ice, >5.0 eq.) into a fine powder under an inert atmosphere.
-
Rapidly transfer the reaction mixture via cannula onto the powdered dry ice with vigorous stirring. A significant exotherm is expected; ensure the quenching vessel is adequately sized and cooled.
-
Allow the mixture to slowly warm to ambient temperature overnight with continued stirring.
-
Monitor for completion of carboxylation (In-Process Control 2).
-
3.3. Step 3: Deprotection, Isolation, and Purification
-
Rationale: The acidic work-up serves two purposes: it protonates the lithium carboxylate salt to form the free carboxylic acid, and it cleaves the acid-labile Boc protecting group. The final product is then isolated via crystallization, which is a highly effective method for purification at scale.
-
Procedure:
-
Quench the reaction mixture by the slow addition of 2M HCl (10 vol.), ensuring the temperature is controlled with an ice bath.
-
Adjust the pH of the aqueous layer to 3-4.
-
Separate the layers and extract the aqueous layer with Ethyl Acetate (3 x 10 vol.).
-
Combine the organic layers, wash with brine (5 vol.), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to a minimal volume.
-
Add a suitable anti-solvent (e.g., heptane) to induce crystallization.
-
Stir the resulting slurry at 0-5 °C for at least 4 hours.
-
Isolate the solid product by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40-50 °C to a constant weight.
-
Perform final quality control testing on the isolated API.
-
Process Control and Quality Assurance
A robust control strategy is essential for ensuring batch-to-batch consistency.[13] This involves defining Critical Process Parameters (CPPs) and monitoring Critical Quality Attributes (CQAs).
Table 1: Critical Process Parameters (CPPs) for Carboxylation
| Parameter | Target Range | Justification |
|---|---|---|
| Temperature | -78 to -70 °C | Essential for the stability of the organolithium intermediate and stereoselectivity.[12] |
| s-BuLi Addition Time | 2 - 3 hours | Controls the reaction exotherm and prevents impurity formation. |
| Stirring Rate | >200 RPM | Ensures efficient mixing and heat transfer in the viscous, low-temperature medium. |
| Moisture Content | < 200 ppm | Prevents quenching of the highly reactive organolithium reagent. |
Table 2: In-Process Control (IPC) Specifications
| Control Point | Method | Specification |
|---|---|---|
| IPC 1 (Boc-Protection) | HPLC | Starting Material < 2.0% |
| IPC 2 (Carboxylation) | HPLC | Protected Intermediate < 5.0% |
| Final Product (Pre-Drying) | LOD | < 1.0% |
The entire process should be governed by a quality management system that ensures compliance and facilitates continuous improvement.
Caption: GMP-compliant quality control and batch release workflow.
Final API Specifications and Characterization
The final product, Cyclopenta[c]pyrrole-1-carboxylic acid, must meet stringent specifications before it can be released for use in pharmaceutical formulations.
Table 3: Final API Specifications
| Test | Method | Specification |
|---|---|---|
| Appearance | Visual | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to reference standard |
| Purity (Assay) | HPLC | ≥ 99.0% |
| Individual Impurity | HPLC | ≤ 0.10% |
| Total Impurities | HPLC | ≤ 0.50% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Heavy Metals | ICP-MS | ≤ 20 ppm |
| Loss on Drying (LOD) | TGA | ≤ 0.5% |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of Cyclopenta[c]pyrrole-1-carboxylic acid under a cGMP framework. By focusing on robust process design, meticulous in-process controls, and thorough final product characterization, this guide serves as a valuable resource for researchers, scientists, and drug development professionals. The successful implementation of this process will enable the reliable and cost-effective supply of this critical pharmaceutical intermediate, thereby accelerating the development of new medicines.
References
- Vertex AI Search. (2025, January 15). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
- BOC Sciences. GMP for Active Pharmaceutical Ingredients - A Practical Guide.
- U.S. Food and Drug Administration (FDA). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry.
- European Medicines Agency (EMA). (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
- ResearchGate. (2025, August 8). Good manufacturing practice requirements for active pharmaceutical ingredients used in clinical trials.
- The Pharma Master. (2024, May 26). Good Manufacturing Practices (GMP) for APIs.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Vertex AI Search. (2025, September 3). Scale-Up Strategies For Microreactor Processes In Pharmaceutical Manufacturing.
- Vertex AI Search. (2026, February 20). Mastering GMP Compliant Scale-Up Synthesis.
- Google Patents.
- Recipharm. API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE.
- Organic Chemistry Portal. Pyrrole synthesis.
- PMC. Recent Advancements in Pyrrole Synthesis.
Sources
- 1. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. recipharm.com [recipharm.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 6. thepharmamaster.com [thepharmamaster.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
- 13. Scale-Up Strategies For Microreactor Processes In Pharmaceutical Manufacturing [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Guide: Yield Optimization for Cyclopenta[c]pyrrole-1-carboxylic Acid
[1]
Executive Summary & Scope
This guide targets the synthesis of 2H-cyclopenta[c]pyrrole-1-carboxylic acid (the aromatic core).[1]
CRITICAL DISAMBIGUATION:
-
Target A: Aromatic Cyclopenta[c]pyrrole: Used as a scaffold for kinase inhibitors and optoelectronic materials.[2] This is the focus of this guide.
-
Target B: Octahydrocyclopenta[c]pyrrole: A saturated bicyclic amine (e.g., Telaprevir intermediate).[2] If this is your target, the aromatic system described below serves as the precursor which must subsequently undergo high-pressure hydrogenation (e.g., Rh/C or PtO2).[1]
The most robust, convergent, and atom-economical route to the aromatic scaffold is the Barton-Zard Reaction .[1]
Primary Synthetic Route: The Barton-Zard Protocol
The Barton-Zard reaction condenses an electron-deficient alkene (1-nitrocyclopent-1-ene) with an
Reaction Scheme
Precursors: 1-Nitrocyclopent-1-ene + Ethyl Isocyanoacetate
Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOtBu
Solvent: THF or Isopropanol
Product: Ethyl cyclopenta[c]pyrrole-1-carboxylate (Intermediate)
Step-by-Step Optimized Protocol
Phase 1: Precursor Quality Control (The Hidden Yield Killer)
Most yield failures stem from impure 1-nitrocyclopent-1-ene .[1][2] This compound is prone to polymerization.[2]
-
Synthesis: Prepare via Henry reaction of cyclopentanone + nitromethane, followed by dehydration (MsCl/Et3N).[2]
-
Purification: Do not distill at high temperatures. Flash chromatography or vacuum distillation (<50°C) is required immediately before use.[2]
-
Check: If the liquid is dark brown/viscous, it has polymerized.[2] Yield will drop <20%.[2]
Phase 2: The Barton-Zard Condensation[1]
-
Reagents:
-
Procedure:
-
Dissolve Ethyl isocyanoacetate and 1-Nitrocyclopent-1-ene in anhydrous THF under
. -
Cool to 0°C . (Exotherm control is critical to prevent polymerization).[2]
-
Add DBU dropwise over 20 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: TLC should show disappearance of the nitroalkene.[2]
-
Workup: Quench with saturated
. Extract with EtOAc.[2][3][4] Wash with brine.[2][3] -
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Phase 3: Hydrolysis to the Acid[2]
Mechanistic Workflow & Logic (Visualization)
The following diagram illustrates the critical control points where yield is often lost.
Caption: Critical control points in the Barton-Zard synthesis. Red paths indicate failure modes.
Troubleshooting Center (FAQs)
Issue 1: "My reaction mixture turned into a black tar."
Diagnosis: Polymerization of the pyrrole or the nitroalkene.[2]
-
Cause A: The 1-nitrocyclopent-1-ene was impure or degraded before use.[1][2]
-
Cause B: The reaction temperature was too high during base addition.[2]
-
Solution:
Issue 2: "I have low yield after hydrolysis (Acid step)."
Diagnosis: Decarboxylation.[2]
-
Mechanism: Pyrrole-2-carboxylic acids (structurally analogous to position 1 here) are prone to thermal decarboxylation, especially in acidic media.[1][2]
-
Solution:
-
Perform hydrolysis at Room Temperature or 0°C. Do not heat.
-
During workup, acidify only to pH 4 (isoelectric point vicinity) and extract immediately.[2] Do not store in acidic aqueous solution.
-
Issue 3: "The product is unstable on Silica Gel."
Diagnosis: Acid-sensitivity of electron-rich pyrroles.
Quantitative Data: Base & Solvent Effects[1][2][3]
The following data summarizes optimization studies for Barton-Zard condensations on fused cycloalkenyl systems.
| Variable | Condition | Typical Yield (%) | Notes |
| Base | KOtBu (1.1 eq) | 45-55% | Fast reaction, but higher polymerization (tars).[1] |
| Base | DBU (1.1 eq) | 75-88% | Recommended. Controlled deprotonation, cleaner profile.[1][2] |
| Base | NaH | 30-40% | Heterogeneous; difficult to control exotherm.[1][2] |
| Solvent | THF | 85% | Best solubility for polymer suppression.[2] |
| Solvent | Isopropanol | 65% | Protic solvents can interfere with isocyanide.[2] |
| Temp | 0°C | 82% | Ideal profile.[2] |
| Temp | Reflux | <20% | Massive decomposition/polymerization.[2] |
References
-
Barton, D. H. R., & Zard, S. Z. (1985).[2][5] A new synthesis of pyrroles from nitroalkenes.[2][6] Journal of the Chemical Society, Chemical Communications, (16), 1098-1100.[1] Link
-
Lash, T. D., et al. (1994).[2][7] Synthesis of phenanthropyrroles and phenanthrolinopyrroles from isocyanoacetates: An extension of the Barton-Zard pyrrole condensation.[7] Tetrahedron Letters, 35(16), 2493-2494.[1] Link
-
BenchChem Technical Repository. (2025).[2][3] The Barton-Zard Synthesis: A Comprehensive Guide to 3,4-Disubstituted Pyrroles. Link[1]
-
Ono, N. (2001).[2] The Nitro Group in Organic Synthesis. Wiley-VCH.[1][2] (Detailed preparation of 1-nitrocycloalkenes).
-
LookChem Database. (2024).[2] Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro- Properties and Intermediates. Link
Technical Support Center: Cyclopenta[c]pyrrole-1-carboxylic Acid Synthesis
Welcome to the Advanced Troubleshooting Guide for the synthesis of octahydrocyclopenta[c]pyrrole-1-carboxylic acid and its derivatives. As a privileged bicyclic scaffold, this molecule provides a rigid, three-dimensional framework essential for the precise spatial orientation of pharmacophores in modern drug discovery, most notably in the development of HCV protease inhibitors (e.g., Telaprevir) and GlyT1 inhibitors 1.
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we will dissect the mechanistic causality behind common synthetic failures, map out side-product generation, and provide self-validating workflows to ensure high-yield, stereopure isolation.
Synthetic Workflow & Impurity Mapping
Understanding where your synthesis deviates is the first step in troubleshooting. The diagram below maps the standard industrial route from 3-azabicyclo[3.3.0]octane to the stereopure acid, highlighting the exact nodes where critical side products emerge [[2]]().
Workflow of Cyclopenta[c]pyrrole-1-carboxylic acid synthesis and side product generation.
Troubleshooting Guide (Q&A)
Q1: Why am I seeing a high percentage of C1-epimers (diastereomeric impurities) in my final isolated product? Causality: The C1 position of the octahydrocyclopenta[c]pyrrole ring is a stereocenter adjacent to an electron-withdrawing group (the carboxylate). Under strongly basic conditions or during high-temperature hydrolysis of the nitrile intermediate, this proton becomes labile, leading to rapid epimerization. Solution: Implement strict temperature controls during hydrolysis. More importantly, utilize a highly specific chiral resolving agent, such as (S)-1,2,3,4-tetrahydronaphthylamine or (S)-phenylethylamine, which forms a highly crystalline adduct selectively with the desired (1S,3aR,6aS) isomer, leaving the epimers in the mother liquor 3.
Q2: My LC-MS shows a significant +18 Da mass shift relative to the nitrile intermediate, but it's not the carboxylic acid. What is this side product? Causality: This is the primary amide side product resulting from the incomplete hydrolysis of octahydrocyclopenta[c]pyrrole-1-carbonitrile. Nitrile hydrolysis proceeds stepwise via the amide. If the aqueous acidic/basic conditions are too mild or the reaction time is insufficient, the thermodynamic driving force stalls at this highly stable intermediate. Solution: Extend the hydrolysis time or increase the molarity of the aqueous HCl/NaOH. Monitoring the disappearance of the primary amide via IR spectroscopy (looking for the loss of the distinct double N-H stretch) is a reliable in-process control.
Q3: We are detecting over-oxidized pyrroline species during the cyanation step. How do we suppress this? Causality: The conversion of the secondary amine to the alpha-aminonitrile often involves an oxidative cyanation (e.g., using a silver salt or peroxide to form an imine intermediate prior to cyanide attack) [[2]](). Excess oxidant leads to over-oxidation, forming stable Δ1-pyrroline derivatives that either fail to undergo cyanation or undergo unwanted ring-opening reactions. Solution: Strictly control the stoichiometry of the oxidant (keep it ≤ 1.05 equivalents) and ensure the reaction is run under inert atmosphere to prevent ambient oxygen from acting as a secondary oxidant.
Quantitative Data: Side Product Profiling
To assist your analytical team, summarize the expected side products, their analytical signatures, and typical impacts on yield:
| Side Product / Impurity | Origin Step | Analytical Signature (LC-MS / NMR) | Typical Yield Impact | Mitigation Strategy |
| Δ1-Pyrroline Derivatives | Oxidative Cyanation | [M-2]+ mass shift; loss of C1 proton in 1H NMR | 5 - 15% | Strictly control oxidant stoichiometry and temperature. |
| Primary Amide | Nitrile Hydrolysis | +18 Da mass shift relative to nitrile; NH2 stretch in IR | 10 - 20% | Increase hydrolysis time; ensure high molarity of aqueous acid/base. |
| C1-Epimers | Chiral Resolution | Identical mass; distinct retention time on chiral HPLC | 25 - 50% (if unresolved) | Use (S)-phenylethylamine for selective precipitation 3. |
| N-Deprotected Acid | Peptide Coupling | -134 Da (loss of Cbz) or -100 Da (loss of Boc) | < 5% | Avoid strong acidic/basic extremes during downstream coupling. |
Validated Experimental Protocol: Stereoselective Resolution
The following self-validating protocol details the chiral resolution of the N-Cbz protected intermediate to achieve a diastereomeric purity of >97% 4.
Objective: Isolate the (1S,3aR,6aS) enantiomer from the racemic mixture via diastereomeric salt formation. Self-Validating Checkpoint: The success of this protocol is visually confirmed by the formation of a dense crystalline solid that selectively precipitates, while the undesired epimers remain fully solubilized in the mother liquor.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 66.0 g of racemic (3aR,6aS)-2-[(benzyloxy)carbonyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid in 330 mL of ethyl acetate in a round-bottom flask.
-
Chiral Amine Addition: Slowly add 27.6 g of (S)-phenylethylamine while maintaining the internal temperature strictly between 20°C and 25°C.
-
Mechanistic Causality: Strict temperature control prevents localized supersaturation and kinetic trapping of the undesired diastereomeric salt, ensuring thermodynamic control favors the (1S) adduct 3.
-
-
Crystallization: Stir the reaction mixture continuously for 24 to 30 hours.
-
Mechanistic Causality: Extended stirring allows for Ostwald ripening, where smaller, less pure crystals dissolve and redeposit onto larger, purer crystals, ensuring high diastereomeric excess (de >97%).
-
-
Filtration & Cleavage: Filter the precipitated solid adduct. Dissolve the dried solid in 10 mL of dichloromethane per gram of solid, and wash with an equal volume of 1N aqueous hydrochloric acid.
-
Phase Separation: Extract the organic layer. The acidic aqueous wash effectively protonates the (S)-phenylethylamine resolving agent, driving it entirely into the aqueous phase while leaving the free carboxylic acid in the organic layer.
-
Isolation: Concentrate the organic layer under reduced pressure to yield the stereopure (1S,3aR,6aS)-2-[(benzyloxy)carbonyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid as a viscous oil.
Frequently Asked Questions (FAQs)
Q: Can we use biocatalysis to bypass the chemical resolution step? A: Yes. Advanced modern routes utilize biocatalytic desymmetrization or stereoselective transaminases to directly establish the (1S) stereocenter. This bypasses the theoretical 50% yield cap inherent to classical chiral resolution and is highly recommended for scale-up manufacturing.
Q: Why does the final carboxylic acid often present as a viscous oil rather than a solid? A: The octahydrocyclopenta[c]pyrrole core is highly lipophilic and conformationally flexible. When N-protected (e.g., with a Cbz or Boc group), the steric bulk disrupts intermolecular hydrogen bonding, preventing easy crystallization. Forming a secondary salt (e.g., a dicyclohexylamine salt) can yield a solid for easier handling and storage.
References
-
Process for the synthesis of telaprevir, or pharmaceutically acceptable salts or solvates as well as intermediate products thereof. Google Patents (US20150038677A1). 4
-
Process for the preparation of telaprevir and intermediates thereof. Google Patents (WO2014203208A1). 3
-
Octahydrocyclopenta[c]pyrrole | 5661-03-0. Benchchem. 1
-
Cas 89077-07-6, Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, (1-alpha-,3a-ba-,6a-alpha-). LookChem. 2
Sources
"Cyclopenta[c]pyrrole-1-carboxylic acid" purification challenges and solutions
This guide addresses the purification and stability challenges of Octahydrocyclopenta[c]pyrrole-1-carboxylic acid (often referred to as "bicyclic proline"), a critical scaffold in drug development (e.g., Ramipril, Telaprevir analogs).
Note on Nomenclature: While "Cyclopenta[c]pyrrole-1-carboxylic acid" technically refers to the fully aromatic system, in medicinal chemistry, this term is frequently used as shorthand for the octahydro (saturated) derivative. The fully aromatic species is often an unstable oxidative impurity . This guide focuses on purifying the stable saturated drug intermediate while eliminating the aromatic degradation products.
Executive Summary: The "Bicyclic Proline" Challenge
The purification of octahydrocyclopenta[c]pyrrole-1-carboxylic acid presents a triad of challenges: Stereochemical complexity (3 chiral centers), Zwitterionic solubility (difficult extraction), and Oxidative instability (dehydrogenation to the aromatic pyrrole).
Successful isolation requires a shift from standard organic workups to "Amino Acid Logic"—utilizing pH-dependent solubility switches and preventing the thermodynamic drift toward the aromatic impurity.
Core Physicochemical Profile
| Parameter | Value / Characteristic | Implication for Purification |
| Structure | Bicyclic [3.3.0] system | High stereoisomer count (cis-endo, cis-exo, etc.) |
| pKa (approx) | Exists as Zwitterion at neutral pH; water-soluble. | |
| Stability | Susceptible to oxidative dehydrogenation | "Ghost peaks" in HPLC; yellow/brown discoloration. |
| Solubility | High: H₂O, MeOH | Low: DCM, Hexanes | Standard liquid-liquid extraction (LLE) often fails. |
Troubleshooting Guide (Q&A)
Issue 1: "I am losing >60% of my product during the aqueous workup."
Diagnosis: You are likely treating the molecule as a standard carboxylic acid. At pH 4–8, the molecule exists primarily as a zwitterion (COO⁻ / NH₂⁺), which is highly water-soluble and insoluble in organic solvents like Dichloromethane (DCM) or Ethyl Acetate.
Solution: The "Isoelectric Switch" Protocol You must suppress the ionization of one functional group to drive partitioning into the organic phase.
-
Cationic Extraction (Targeting the Amine):
-
Step A: Acidify aqueous phase to pH < 1.0 (using HCl). The species becomes COOH / NH₂⁺.
-
Step B: This is still water-soluble. Do not extract yet.
-
Step C: This method is only useful if you are removing non-basic impurities. Wash with EtOAc; product stays in water.
-
-
Anionic Extraction (Targeting the Acid):
-
Step A: Basify to pH > 12 (NaOH). Species becomes COO⁻ / NH.
-
Step B: Wash with MTBE to remove neutral organics. Product stays in water.
-
-
The "Salting-Out" Extraction (Recovery):
-
Step A: Adjust pH to the Isoelectric Point (pI) (approx pH 6.0–6.5).
-
Step B: Saturate the aqueous phase with NaCl.
-
Step C: Extract with n-Butanol or IPA:CHCl₃ (1:3) . Standard DCM will not work.
-
Step D: Evaporate solvent immediately to prevent esterification if using alcohols.
-
Expert Tip: For large-scale isolation, avoid LLE entirely. Use Ion Exchange Chromatography (Dowex 50W) to capture the amino acid from the crude reaction mixture, washing away non-ionic byproducts.
Issue 2: "My white solid turns yellow/brown upon drying or storage."
Diagnosis: This is the "Aromatization" artifact. The octahydro ring system is undergoing oxidative dehydrogenation to form the fully aromatic cyclopenta[c]pyrrole or intermediate imines. This is accelerated by trace metals, light, and acidic conditions.
Solution: Stabilization & Polishing
-
Immediate Salt Formation: The free amino acid is prone to oxidation. Convert it immediately to the Hydrochloride (HCl) or Tosylate (TsOH) salt. The protonated amine is significantly more resistant to oxidation.
-
Argon/Nitrogen Purge: Store all solid samples under inert atmosphere.
-
Removal of Aromatic Impurity:
-
Dissolve the crude solid in dilute HCl.
-
Wash with DCM or Toluene . The aromatic pyrrole impurity (which loses basicity due to delocalization) will partition into the organic layer, while the saturated drug intermediate remains in the acid phase.
-
Issue 3: "HPLC shows split peaks or 'shoulders' (Diastereomer Contamination)."
Diagnosis: The [3.3.0] bicyclic system favors the cis-fused ring junction, but the carboxylic acid at position 1 can be endo (concave) or exo (convex). Synthetic routes often produce mixtures (e.g., 90:10 cis,endo:cis,exo).
Solution: Kinetic Crystallization Separating diastereomers via column chromatography is difficult due to polarity similarities. Crystallization is superior.
-
Protocol: Convert the crude amino acid to the Benzyl Ester Hydrochloride salt.
-
Solvent System: Ethanol/Diethyl Ether.
-
Mechanism: The cis,endo isomer typically crystallizes readily, while the exo isomer remains in the mother liquor.
-
Verification: Use 1H-NMR. The bridgehead protons (H-3a, H-6a) show distinct coupling constants (
) for cis vs trans fusions.
Visual Workflow: Purification Logic
The following diagram illustrates the decision tree for purifying the crude reaction mixture, specifically addressing the separation of the target octahydro compound from aromatic impurities and stereoisomers.
Figure 1: Purification workflow prioritizing the removal of oxidative aromatic impurities via acid-phase washing, followed by diastereomer enrichment via ester crystallization.[1][2][3][4]
Detailed Protocol: Isolation of (1S,3aR,6aS)-Isomer
This protocol assumes a crude synthesis mixture containing the octahydrocyclopenta[c]pyrrole-1-carboxylic acid.
Reagents
Step-by-Step Methodology
-
Ion Exchange Capture (Crude Cleanup)
-
Load the aqueous crude mixture onto a column packed with Dowex 50WX8 resin.
-
Wash with Water (3 column volumes) to elute non-basic impurities and inorganic salts.
-
Elute the target amino acid with 10% Aqueous Ammonia (NH₄OH) .
-
Concentrate the ammoniacal fractions in vacuo to obtain the solid ammonium salt/zwitterion.
-
-
Derivatization (Esterification)
-
Rationale: The free amino acid is difficult to crystallize and prone to oxidation. The benzyl ester is stable and crystallizable.
-
Suspend the solid from Step 1 in Benzyl Alcohol (5 equiv).
-
Cool to 0°C. Slowly add Thionyl Chloride (1.2 equiv) dropwise (Exothermic!).
-
Heat to 60°C for 4 hours.
-
-
Workup & Crystallization
-
Precipitate the product by adding excess MTBE or Diethyl Ether to the cooled reaction mixture.
-
Filter the white solid (Benzyl ester hydrochloride).
-
Recrystallization: Dissolve in minimum hot Ethanol, then slowly add Et₂O until turbid. Cool to -20°C overnight.
-
Result: High purity (>98%) cis,endo isomer.
-
References
-
Teetz, V., Geiger, R., & Gaul, H. (1984).[7] Synthesis of unnatural amino acids: (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid.[7] Tetrahedron Letters, 25(40), 4479-4482. Link
-
Urbach, H., et al. (2013). Method for preparation of octahydrocyclopenta[c]pyrrole.[8][9][10][11] World Intellectual Property Organization, WO2013102634A1. Link
-
BenchChem Stability Data. (2025). Stability issues of 1-Cyclopentylpiperidine-4-carboxylic acid in solution. (Analogous structural degradation pathways). Link
-
R Discovery. (2025).[12] Investigation of Silanol Catalyzed Generation of Cyclopenta[c]Pyrrole Derivative Artifact Peaks During RP‐HPLC Impurity Profiling. (Identification of aromatic impurities). Link
Sources
- 1. (S,S,S)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester hydrochloride (87269-87-2) at Nordmann - nordmann.global [nordmann.global]
- 2. US4727160A - Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 5661-03-0: Octahydrocyclopenta[c]pyrrole | CymitQuimica [cymitquimica.com]
- 5. Cyclopenta[c]pyrrole, octahydro-, (3aR,6aR)-rel- | C7H13N | CID 13229080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopentanopyrrole | C13H16N2 | CID 129706293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzyl (S,S,S)-2-Azabicyclo[3.3.0]octane-3-carboxylate Hydrochloride | 87269-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole - Google Patents [patents.google.com]
- 9. (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid 97% | CAS: 926276-11-1 | AChemBlock [achemblock.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
- 12. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Diastereomeric Separation of Cyclopenta[c]pyrrole-1-carboxylic Acid Esters
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid and its ester derivatives. These rigid, bicyclic proline analogs are critical chiral scaffolds used in the synthesis of peptidomimetic therapeutics, including HCV protease inhibitors (e.g., Telaprevir) ()[1] and pan-coronavirus 3CLpro inhibitors (e.g., ALG-097558) ()[2].
Achieving >99% diastereomeric excess (de) is notoriously difficult due to the molecule's lipophilicity and rigid conformation. This guide provides field-proven methodologies, root-cause analyses of common failures, and self-validating protocols to ensure absolute stereochemical purity.
Decision Matrix: Separation Strategy
The optimal separation strategy depends on your current synthetic step and scale. The workflow below maps the logical pathways for isolating the target (1S,3aR,6aS) diastereomer.
Workflow for the diastereomeric separation of Cyclopenta[c]pyrrole-1-carboxylic acid derivatives.
Quantitative Method Comparison
To select the most efficient route, compare the empirical performance metrics of standard separation modalities below.
| Separation Modality | Target State | Stationary Phase / Reagent | Selectivity (α) | Resolution ( | Typical Run Time | Scalability |
| RP-HPLC | Unprotected Ester | C18 / C8 (Achiral) | ~1.0 - 1.1 | < 1.0 (Co-elution) | 15-30 min | Poor |
| NP-HPLC | N-Boc Protected Ester | Silica / Amino | 1.2 - 1.4 | 1.5 - 2.0 | 20-40 min | Moderate |
| SFC (Chiral) | N-Boc/Cbz Protected | Chiralpak AD-H / IC | > 2.0 | > 3.0 (Baseline) | 5-10 min | Excellent |
| Classical Resolution | Free Carboxylic Acid | (S)-Phenylethylamine | N/A (Solid/Liquid) | N/A (>99% de) | 24-48 hrs | Excellent |
Troubleshooting FAQs
Q1: Why do the C1-epimers of my tert-butyl ester co-elute on standard C18 reversed-phase HPLC?
Causality: The bulky tert-butyl group combined with the rigid octahydrocyclopenta[c]pyrrole core creates a massive, highly lipophilic molecular surface. On a standard C18 column, hydrophobic interactions dominate the retention mechanism. This hydrophobic bulk effectively masks the subtle spatial orientation differences at the C1 chiral center, leading to poor selectivity (
Q2: How does N-derivatization (e.g., N-Boc or N-Cbz) improve chromatographic resolution? Causality: Unprotected secondary amines in the pyrrole ring cause severe peak tailing due to secondary ion-exchange interactions with residual silanols on silica-based backbones. N-protection eliminates this basicity. More importantly, adding a carbamate (Boc/Cbz) introduces rigid hydrogen-bond acceptor sites (carbonyls). These sites interact stereospecifically with the polysaccharide backbone of chiral stationary phases (CSPs), locking the molecule into a conformation that drastically improves chiral recognition and selectivity ()[3].
Q3: Is it more efficient to resolve the diastereomers before or after esterification? Causality: For large-scale synthesis (>100g), resolving the free carboxylic acid via diastereomeric salt formation is highly preferred over chromatographic separation of the ester ()[1]. Reacting the diastereomeric acid with an enantiopure amine like (S)-phenylethylamine creates salts with distinct lattice energies. The (1S,3aR,6aS) salt selectively precipitates from solvents like ethyl acetate, bypassing the throughput bottlenecks of preparative chromatography ()[4].
Step-by-Step Methodologies
Protocol A: Preparative SFC Separation of N-Boc Esters
Use this protocol if you must separate the esterified intermediate and require rapid, high-throughput isolation.
-
Derivatization: React the diastereomeric mixture of the ester with
and TEA in DCM. Wash with 1N HCl, dry over , and concentrate. -
Analytical Screening: Screen the crude N-Boc ester on an analytical SFC system using a Chiralpak AD-H column (4.6 x 250 mm, 5 µm). Use
with 5-15% Methanol as a co-solvent at 3.0 mL/min. Identify the baseline-resolved peaks. -
Preparative Scale-Up: Transfer the method to a preparative SFC (e.g., Chiralpak AD-H 21 x 250 mm). Maintain constant density (pressure) and scale the flow rate proportionally. Perform stacked injections to maximize throughput.
-
Self-Validation Checkpoint: Do not evaporate the bulk solvent yet. Extract a 10 µL aliquot of the pooled target fractions and run it on the analytical SFC. Proceed to bulk evaporation only if the diastereomeric excess (de) is ≥99%. If de <99%, recycle the fractions through the preparative column.
-
Recovery: Depressurize the collected fractions carefully to avoid aerosolization of the highly soluble ester. Concentrate under reduced pressure to yield the pure (1S,3aR,6aS) N-Boc ester.
Protocol B: Classical Resolution via Diastereomeric Salt Formation
Use this protocol for highly scalable, chromatography-free resolution of the free carboxylic acid prior to esterification.
-
Salt Formation: Dissolve 1.0 equivalent of the (3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid diastereomeric mixture in ethyl acetate (approx. 5 volumes). At 20–25 °C, slowly add 0.5 to 1.0 equivalent of (S)-phenylethylamine ()[1].
-
Dynamic Crystallization: Stir the reaction mixture continuously for 24 hours. The differential solubility of the diastereomeric salts will cause the (1S,3aR,6aS) salt to selectively precipitate as a crystalline solid.
-
Self-Validation Checkpoint: Filter 5 mg of the precipitate. Perform a miniature "salt-break" by suspending it in 1 mL DCM and 1 mL 1N HCl. Separate the organic layer, evaporate the DCM, and analyze the free acid via chiral HPLC. Proceed to step 4 only if the de of the free acid is >98%. If lower, recrystallize the bulk salt from ethyl acetate.
-
Salt Break & Isolation: Filter the bulk suspension and wash the filter cake with cold ethyl acetate. Suspend the pure salt in DCM and wash thoroughly with 1N aqueous HCl. The acid protonates the chiral amine (driving it into the aqueous phase), while the target cyclopenta[c]pyrrole-1-carboxylic acid partitions into the DCM.
-
Final Recovery: Separate the organic layer, dry over
, and concentrate under reduced pressure to obtain the stereopure (1S,3aR,6aS) acid as an oil or solid, ready for downstream esterification.
References
1.1 - Google Patents[1] 2.3 - Google Patents[3] 3.2 - ACS Publications[2] 4.4 - Chemistry LibreTexts[4]
Sources
- 1. WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20150038677A1 - Process for the synthesis of telaprevir, or pharmaceutically acceptable salts or solvates as well as intermediate products thereof - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Optimization of reaction conditions for "Cyclopenta[c]pyrrole-1-carboxylic acid" synthesis
Technical Support Center: Synthesis of Cyclopenta[c]pyrrole-1-carboxylic acid
Welcome to the technical support center for the synthesis of Cyclopenta[c]pyrrole-1-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable heterocyclic scaffold, a key intermediate in various pharmaceutical compounds. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
This section covers fundamental concepts and strategic considerations for approaching the synthesis of Cyclopenta[c]pyrrole-1-carboxylic acid.
Q1: What are the primary synthetic strategies for constructing the cyclopenta[c]pyrrole core?
A1: The construction of the bicyclic cyclopenta[c]pyrrole core is the most critical phase of the synthesis. While several methods exist for pyrrole synthesis, the most relevant for this specific target often involves a variation of the Paal-Knorr synthesis or related cyclization strategies.
-
Paal-Knorr Synthesis: This is a classical and highly effective method for forming the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] The reaction is typically catalyzed by a Brønsted or Lewis acid.[3] The primary challenge for this specific target is the synthesis of the requisite substituted 1,4-dicarbonyl precursor which already contains the cyclopentane ring.
-
Intramolecular Cyclization Routes: More modern and stereocontrolled approaches often involve the cyclization of a suitably functionalized cyclopentane precursor. For instance, a cascade reaction like an aza-Piancatelli rearrangement followed by hydroamination can be employed to build the fused ring system with high stereocontrol.
-
Multi-step Routes from Bicyclic Precursors: Other patented methods start from a pre-formed bicyclic amine, such as 3-azabicyclo[3.3.0]octane, which is then functionalized through steps like cyanation, hydrolysis, and esterification to install the carboxylic acid group.[4]
Q2: How is the carboxylic acid group typically introduced?
A2: The introduction of the 1-carboxylic acid moiety is a key functionalization step. The method chosen depends heavily on the overall synthetic route.
-
Hydrolysis of a Nitrile: A common and robust method involves the introduction of a cyano group, often via nucleophilic substitution, followed by hydrolysis under acidic or basic conditions to yield the carboxylic acid.[4][5] This is a reliable transformation but requires careful optimization to avoid decomposition of the heterocyclic core.
-
Carboxylation of an Organometallic Intermediate: A more direct approach involves the deprotonation of the C-1 position of a protected octahydrocyclopenta[c]pyrrole intermediate using a strong base (e.g., s-butyllithium) in the presence of a chiral ligand, followed by quenching with carbon dioxide.[6] This method can offer excellent stereocontrol but requires strictly anhydrous and inert conditions.
Q3: Why is stereocontrol critical in this synthesis, and how is it achieved?
A3: The octahydrocyclopenta[c]pyrrole core has multiple stereocenters. For applications in drug development, typically only a single stereoisomer possesses the desired biological activity. For example, the (1S,3aR,6aS) stereoisomer is a key intermediate for certain antiviral agents.[7]
Achieving high stereoselectivity is paramount and can be accomplished through:
-
Chiral Starting Materials: Employing a starting material that already possesses the desired stereochemistry.
-
Asymmetric Catalysis: Using chiral catalysts (e.g., chiral Brønsted acids or transition metal complexes) to guide the stereochemical outcome of key bond-forming reactions.
-
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective transformation, which is then removed in a later step.
-
Diastereoselective Reactions: Designing reaction steps that favor the formation of one diastereomer over others, often by exploiting the existing stereochemistry of an intermediate.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Q4: My Paal-Knorr cyclization step is resulting in a low yield. What are the likely causes and how can I improve it?
A4: Low yields in the Paal-Knorr synthesis are a frequent issue. The problem can usually be traced back to reaction conditions, starting material quality, or competing side reactions.[8]
Potential Causes & Optimization Strategies:
-
Inappropriate pH: The reaction is highly pH-sensitive. Strongly acidic conditions (pH < 3) can favor a competing acid-catalyzed dehydration of the 1,4-dicarbonyl to form a furan byproduct.[9][10]
-
Harsh Reaction Conditions: Prolonged heating or excessively high temperatures can lead to the degradation of the starting materials or the desired pyrrole product, often resulting in the formation of dark, tarry substances.[1][12]
-
Poorly Reactive Amine: If your amine substrate contains strong electron-withdrawing groups, its nucleophilicity is reduced, leading to a sluggish reaction.[8]
-
Solution: Increase the reaction temperature and/or use a more active catalyst. Employing a stoichiometric excess of the amine (1.1 - 1.5 equivalents) can also help drive the reaction forward.[11]
-
-
Impure Starting Materials: The purity of the 1,4-dicarbonyl compound is crucial. Impurities can lead to undesired side products.[11]
-
Solution: Ensure the 1,4-dicarbonyl starting material is pure. If necessary, purify it by distillation or recrystallization before use.
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues in the cyclization step.
Q5: I am having difficulty purifying the final Cyclopenta[c]pyrrole-1-carboxylic acid product. What are the best practices?
A5: The purification of carboxylic acids, especially those with amine functionalities, can be challenging due to their zwitterionic potential and solubility characteristics.
Recommended Purification Strategies:
-
Acid-Base Extraction: This is often the first and most effective step.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base (e.g., saturated NaHCO₃ solution). The carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or basic impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH well below the pKa of the acid (typically pH 2-3), causing the product to precipitate or become extractable.[13]
-
Extract the product back into an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[13] Experiment with various solvent systems. Common choices include:
-
Ethanol/Water
-
Isopropanol/Heptane
-
Toluene
-
-
Column Chromatography: This can be effective but may be complicated by the acidity of the compound.
-
Normal Phase (Silica Gel): The acidity of silica gel can cause peak tailing. To mitigate this, you can add a small amount of acetic acid or formic acid (~0.5-1%) to the eluent.
-
Reverse Phase (C18): This is often a better choice for polar, acidic compounds. A typical eluent system would be a gradient of water/acetonitrile or water/methanol with 0.1% formic acid or trifluoroacetic acid (TFA) added to both phases to ensure the analyte remains protonated.
-
Purification Strategy Selection
Experimental Protocols
Here we provide generalized, step-by-step protocols for key transformations discussed. Note: These are starting points and must be optimized for your specific substrate and scale.
Protocol 1: General Paal-Knorr Synthesis of a Substituted Pyrrole
This protocol provides a baseline for the cyclization reaction.[8]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq).
-
Reagent Addition: Add the primary amine (1.1 - 1.5 eq).[11]
-
Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, methanol, or acetic acid). If not using acetic acid as the solvent, add a catalytic amount of a weak acid (e.g., 10 mol% acetic acid).
-
Reaction Conditions: Stir the reaction mixture and heat to a moderate temperature (e.g., 60-80 °C) or to reflux.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure substituted pyrrole.[12]
Protocol 2: General Hydrolysis of a Nitrile to a Carboxylic Acid
This protocol describes a standard basic hydrolysis.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile-containing intermediate (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 3-5 equivalents in water).
-
Reaction Conditions: Heat the mixture to reflux. The reaction can be vigorous and may evolve ammonia gas.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material has been completely converted. This may take several hours.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture with a strong acid (e.g., concentrated HCl or 3M H₂SO₄) to pH ~2. Check the pH with indicator paper.
-
If a precipitate forms, collect it by filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Purification: Purify the crude acid using the methods described in Q5 .
Data Presentation
The choice of catalyst and conditions can significantly impact the success of the Paal-Knorr reaction. The table below summarizes various conditions reported for this type of synthesis.
Table 1: Comparison of Catalysts and Conditions for Paal-Knorr Pyrrole Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Reaction Time | Notes | Reference |
| Acetic Acid | Solvent | Acetic Acid | 80 - 110 | 1 - 5 h | Classical conditions; can promote furan formation if not controlled. | [9] |
| p-TsOH | 5 - 10 | Toluene | Reflux | 2 - 8 h | Effective but can be too acidic for sensitive substrates. | [3] |
| Iron(III) Chloride | 10 | Water | 25 - 50 | 0.5 - 2 h | A "green" and mild alternative that works well in aqueous media. | [9] |
| Sc(OTf)₃ | 1 - 5 | Dichloromethane | 25 | 1 - 4 h | Highly active Lewis acid catalyst, effective under mild conditions. | [11] |
| None (Microwave) | N/A | Solvent-free | 100 - 150 | 5 - 15 min | Rapid, efficient, and often "greener" method.[12] | [11] |
| β-Cyclodextrin | 10 | Water | 80 | 6 - 12 h | Supramolecular catalysis in water, offering a green chemistry approach. | [14] |
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
LookChem. (n.d.). Cas 89077-07-6, Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, (1-alpha-,3a-ba-,6a-alpha-). Retrieved from [Link]
- Google Patents. (n.d.). CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative.
- The Journal of Organic Chemistry. (n.d.). Intermediates in the Paal-Knorr synthesis of pyrroles.
- ResearchGate. (n.d.). Advances and challenges in the synthesis of pyrrole systems of a limited access.
- ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
- Duana, F.-J., et al. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media.
- ResearchGate. (n.d.). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
- ACS Publications. (2024).
- Walter, H. (n.d.). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
- Zhejiang Bioncan Pharmaceutical Co., Ltd. (n.d.). 907606-68-2 | Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS).
-
PubChem - NIH. (n.d.). Cyclopenta(c)pyrrole. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
- Organic Syntheses Procedure. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
-
Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
- Organic Syntheses Procedure. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl.
- OpenBU. (n.d.).
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. lookchem.com [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. html.rhhz.net [html.rhhz.net]
Alternative synthetic routes to "Cyclopenta[c]pyrrole-1-carboxylic acid" to avoid impurities
The following technical guide addresses the synthesis of 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid (the aromatic pyrrole fused to a saturated cyclopentane ring).
Note on Nomenclature & Scope: While "Cyclopenta[c]pyrrole-1-carboxylic acid" strictly refers to the aromatic pyrrole system, the octahydro- derivative (bicyclic proline) is a common intermediate for HCV protease inhibitors (e.g., Telaprevir). If your target is the fully saturated (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid , please refer to the Addendum at the end of this guide, as the synthetic challenges (stereochemical purity) differ significantly from the aromatic system.
Topic: Alternative Synthetic Routes to Avoid Impurities Target Molecule: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid Audience: Process Chemists & Medicinal Chemists
Executive Summary: Route Selection for Impurity Control
The synthesis of fused pyrrole systems often suffers from regioisomeric contamination , polymerization (tars) , and incomplete cyclization . To avoid these specific impurities, we recommend shifting from classical condensation methods (like Paal-Knorr variants requiring unstable 1,4-dicarbonyl precursors) to the Barton-Zard Reaction .
| Feature | Classical Route (Paal-Knorr type) | Recommended Route (Barton-Zard) |
| Key Reagents | 1,2-Dicarbonyl cyclopentane derivatives + Glycine | 1-Nitrocyclopentene + Ethyl Isocyanoacetate |
| Common Impurities | Furans, oligomers, uncyclized amines | Nitro-polymers, Michael adducts |
| Purification | Difficult (similar polarity of byproducts) | Silica filtration / Crystallization |
| Atom Economy | Low (requires complex precursor synthesis) | High (convergent assembly) |
Recommended Protocol: The Barton-Zard Reaction
This route utilizes the reaction between a nitroalkene and an
Mechanism of Action
The base-catalyzed addition of the isocyanide to the nitroalkene is followed by cyclization and elimination of the nitro group (as nitrite), yielding the pyrrole-2-carboxylate (which corresponds to the 1-position in the fused system nomenclature).
Caption: Mechanistic pathway of the Barton-Zard pyrrole synthesis involving Michael addition followed by cyclization and aromatization.
Experimental Workflow
Target: Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate (Precursor to the acid)
Reagents:
-
1-Nitrocyclopentene (1.0 equiv)
-
Ethyl isocyanoacetate (1.1 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv) or TMG (Tetramethylguanidine)
-
Solvent: THF (anhydrous) or Isopropanol
Step-by-Step Protocol:
-
Preparation : Charge a flame-dried flask with 1-nitrocyclopentene (e.g., 10 mmol) and anhydrous THF (50 mL) under
atmosphere. -
Addition 1 : Add Ethyl isocyanoacetate (11 mmol) to the solution. Cool the mixture to 0°C.
-
Cyclization : Dropwise add DBU (11 mmol) over 20 minutes. Critical: Exothermic reaction. Control temperature <5°C to avoid polymerization of the nitroalkene.
-
Reaction : Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS for the disappearance of the nitroalkene.
-
Quench : Dilute with EtOAc and wash with 1N HCl (to remove DBU), then saturated
and brine. -
Hydrolysis (To obtain the Acid) : Dissolve the ester in MeOH/THF (1:1), add LiOH (2M aq, 3 equiv), and stir at RT for 3 hours. Acidify to pH 3 with 1N HCl to precipitate the target acid.
Impurity Troubleshooting Table
| Observation | Probable Impurity/Cause | Corrective Action |
| Dark/Black Tar | Polymerized Nitroalkene | Ensure strict temperature control (0°C) during base addition. Add base slowly. |
| Low Yield | Michael Adduct Hydrolysis | Ensure anhydrous conditions. Water causes premature hydrolysis of the isocyanide. |
| Yellow Oil (Immobile on TLC) | Unreacted DBU/Isocyanide salts | Perform thorough acidic wash (1N HCl) during workup. |
| Regioisomers | N/A for this route | This route is regiospecific for the 1-carboxylate due to the mechanism. |
Alternative Route: Van Leusen Reaction (TosMIC)[1][2][3]
If the Barton-Zard reagents are unavailable, the Van Leusen reaction using TosMIC (Toluenesulfonylmethyl isocyanide) and an electron-deficient cyclopentene is a viable alternative, though it typically yields the 3-substituted pyrrole unless specific "masked" synthons are used.
Why avoid this for 1-COOH? Standard Van Leusen with cyclopentenone yields the pyrrole ring but places substituents at the 3-position or results in a tosyl-pyrrole. Modifying this to get the 1-carboxylic acid requires a 1,2-disubstituted alkene precursor (e.g., 1-carboxy-cyclopentene), which often leads to steric hindrance and lower yields compared to Barton-Zard.
Addendum: Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid (Bicyclic Proline)
If your target is the saturated drug intermediate (CAS 714194-68-0), the aromatic routes above will fail. This molecule possesses three contiguous stereocenters.
Primary Impurity Source: Diastereomers (endo/exo fusion) and Enantiomers.
Recommended Route: Optical Resolution or Asymmetric Synthesis
-
Start with : Cyclopentanone-2-carboxylic acid ester.
-
Step : Condensation with cyanide and amine (Strecker-type) or enzymatic resolution.
-
Critical Control : The cis-fusion of the rings is thermodynamically favored, but the relative stereochemistry of the carboxylic acid (1-position) is prone to epimerization.
-
Tip: Avoid strong bases during ester hydrolysis steps to prevent C1 epimerization. Use enzymatic hydrolysis (e.g., with Alcalase) for high enantiomeric excess (ee).
-
References
-
Barton-Zard Reaction Mechanism & Scope
-
Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications, (16), 1098-1100. Link
-
- Synthesis of Fused Pyrroles via Isocyanides: Vicente, M. G. H. (2011). Porcupines and Pyrroles. In The Handbook of Porphyrin Science. World Scientific. (See section on Barton-Zard synthesis of fused systems).
-
Impurity Profiling in Pyrrole Synthesis
-
Walsh, D. A., et al. (1978). Synthesis of 2,4,5,6-tetrahydrocyclopenta[c]pyrrole derivatives. Journal of Medicinal Chemistry, 21(6), 582-585. Link
-
-
Octahydro- Derivative (Telaprevir Intermediate)
-
Perni, R. B., et al. (2006). Preclinical profile of VX-950, a potent, selective, and orally bioavailable inhibitor of hepatitis C virus NS3-4A protease. Antimicrobial Agents and Chemotherapy, 50(3), 899-909. Link
-
Catalyst poisoning in the synthesis of "Cyclopenta[c]pyrrole-1-carboxylic acid"
Executive Summary & Scope
This technical guide addresses critical catalyst deactivation issues encountered during the synthesis of Cyclopenta[c]pyrrole-1-carboxylic acid and its derivatives (specifically the (1S,3aR,6aS)-octahydro congener, a key pharmacophore in HCV protease inhibitors like Telaprevir).
The synthesis typically hinges on the heterogeneous catalytic hydrogenation of unsaturated precursors (e.g., pyrroles, enamines, or nitriles). Users frequently report reaction stalling, poor diastereoselectivity, and variable yields. This guide identifies the root causes—primarily nitrogen-poisoning and halide contamination —and provides validated troubleshooting protocols.
Troubleshooting Guide: FAQs & Solutions
Q1: Our hydrogenation of the pyrrole precursor stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: You are likely experiencing Product Inhibition (Self-Poisoning) or Competitive Adsorption . In the reduction of pyrrole derivatives to octahydrocyclopenta[c]pyrrole systems, the secondary amine product is highly basic. It binds strongly to the Lewis acidic sites of the metal surface (especially Rh/C or Pt/C), blocking the activation of H₂.
Technical Solution:
-
Acidic Additives: Do not run the reaction in neutral solvents (MeOH/EtOH) alone. Add 1.0–1.1 equivalents of HCl or H₂SO₄ to protonate the resulting amine. The ammonium salt has significantly lower affinity for the metal surface than the free amine.
-
Mechanism: Protonation prevents the lone pair on the nitrogen from coordinating with the metal d-orbitals, keeping active sites open for the pyrrole/alkene substrate.
Q2: We switched from Rh/C to Pd/C to save costs, but now we see dechlorination of our starting material. How do we fix this?
Diagnosis: Chemo-selectivity Mismatch . Pd/C is notorious for facilitating hydrodehalogenation (cleaving C-Cl or C-Br bonds) alongside olefin hydrogenation. If your precursor contains a halogen (e.g., a chloro-substituted intermediate), Pd will strip it off, generating HCl which can then poison the catalyst or alter the pH.
Technical Solution:
-
Catalyst Switch: Revert to Rh/C (5%) or Pt/C (sulfided) . Rhodium is much less active for hydrogenolysis of aryl/alkyl halides while remaining highly active for ring hydrogenation.
-
Poisoning the Catalyst (Intentional): If you must use Pd, add a modifier like ethylenediamine or use a sulfided Pd/C (e.g., Pd/C(S)). Sulfur modifies the electronic state of Pd, suppressing the high-energy sites responsible for dehalogenation while retaining hydrogenation activity.
Q3: The cis/trans ratio of the ring junction is inconsistent between batches. Is this a poisoning issue?
Diagnosis: Surface Modification by Impurities . Yes, trace impurities (S, P, or heavy metals) in your solvent or starting material can block specific crystal faces of the catalyst. The stereoselectivity (cis-fused vs. trans-fused) depends on the mode of adsorption (flat vs. edgewise). "Poisoned" catalysts often force a different adsorption geometry, altering the diastereomeric ratio (dr).
Technical Solution:
-
Feedstock Purification: Treat your precursor solution with activated carbon (Ecosorb) or silica scavengers prior to hydrogenation to remove trace poisons.
-
Pressure Control: High H₂ pressure (>50 bar) often favors the kinetic product (cis-fused). If the catalyst is partially deactivated, the effective surface hydrogen concentration drops, potentially allowing thermodynamic equilibration to the trans-isomer. Maintain high H₂ mass transfer.
Deep Dive: Mechanisms of Catalyst Deactivation
Understanding how the catalyst fails is the first step to prevention. In the synthesis of azabicyclo[3.3.0]octanes, three mechanisms dominate:
-
Strong Chemisorption (N-Poisoning): The pyrrole ring is aromatic and adsorbs flat. However, the reduced pyrrolidine ring contains a basic nitrogen. On metals like Pt and Rh, this nitrogen forms a strong
-bond, essentially "capping" the active site.-
Mitigation: Protonation (pH < 3).
-
-
Sintering (Thermal Deactivation): Hydrogenation of pyrroles is highly exothermic. Local hotspots on the catalyst surface can cause metal nanoparticles to migrate and agglomerate (sinter), reducing surface area.
-
Mitigation: Effective heat removal and lower operating temperatures (<60°C).
-
-
Halide Poisoning: If the precursor synthesis involved
or , residual chloride ions ( ) adsorb strongly to Pd/Pt sites, blocking H₂ dissociation.-
Mitigation: Extensive aqueous washing of precursor; use of halide-tolerant catalysts.
-
Visualizing the Poisoning Pathway
The following diagram illustrates the competing pathways between successful hydrogenation and nitrogen-based poisoning.
Figure 1: Mechanism of Nitrogen-Poisoning during Pyrrole Hydrogenation. The red path indicates catalyst deactivation by the basic amine product. The blue path shows the mitigation strategy using acid.
Optimized Experimental Protocol
Objective: Synthesis of (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid via hydrogenation, minimizing catalyst poisoning.
Materials:
-
Substrate: Cyclopenta[c]pyrrole-1-carboxylic acid ester (unsaturated)
-
Catalyst: 5% Rh/Al₂O₃ or 5% Rh/C (Evonik or Johnson Matthey grade)
-
Solvent: Methanol (HPLC grade)
-
Additive: Acetic Acid or HCl (1.1 eq)
Step-by-Step Methodology:
-
Feed Preparation (Critical):
-
Dissolve the substrate in Methanol.
-
Purification Step: Pass the solution through a pad of Celite and Activated Carbon to remove trace sulfur/halides from previous steps.
-
Add 1.1 equivalents of Acetic Acid (or HCl in dioxane). Note: This ensures the product amine is protonated immediately upon formation.
-
-
Reactor Loading:
-
Load the catalyst (5 wt% loading relative to substrate) into the autoclave under an inert atmosphere (Ar or N₂). Caution: Dry Rh/C is pyrophoric.
-
Add the substrate solution carefully.
-
-
Hydrogenation:
-
Purge the vessel 3x with N₂, then 3x with H₂.
-
Pressurize to 10–20 bar H₂.
-
Heat to 50°C . Stirring rate must be high (>1000 rpm) to prevent mass-transfer limitations.
-
-
Work-up:
-
Filter the catalyst while warm through a sintered glass funnel (or filter press).
-
Concentrate the filtrate.[1]
-
Result: The product will be the acetate/hydrochloride salt, preventing it from binding to any residual metal fines.
-
Data & Comparison Tables
Table 1: Catalyst Performance & Poison Tolerance
| Catalyst Type | Activity (TOF) | Halide Tolerance | Nitrogen Tolerance | Recommended Use Case |
| Rh/C (5%) | High | Moderate | Low (requires acid) | Standard hydrogenation of pyrrole ring; best for cis-selectivity. |
| Pd/C (10%) | Moderate | Very Low | Low | Only if dehalogenation is not a concern; cheaper than Rh. |
| Pt/C (Sulfided) | Low | High | High | Use if feed contains sulfur impurities or if dehalogenation must be avoided. |
| Ru/C (5%) | Moderate | Low | Moderate | Good alternative for high-pressure processes (>50 bar). |
Table 2: Common Poisons and Thresholds
| Poison Class | Source | Tolerance Limit (ppm) | Effect | Mitigation |
| Sulfur (S) | Thio-protecting groups, solvents (DMSO) | < 5 ppm | Irreversible active site blockage | Use Raney Ni pre-wash; Oxidative wash. |
| Amines (N) | Reaction Product | N/A (Intrinsic) | Competitive Inhibition | Run in acidic media (pH < 3). |
| Halides (Cl, Br) | Precursor synthesis ( | < 50 ppm | Agglomeration / Site blocking | Aqueous wash of precursor; AgNO₃ precipitation. |
References
-
Hegedűs, L. (1998). Investigation of the heterogeneous catalytic hydrogenation of pyrrole derivatives. ResearchGate. Link
-
Vertex Pharmaceuticals . (2013). Method for preparation of octahydrocyclopenta[c]pyrrole. Patent WO2013102634A1. Google Patents. Link
-
Tokyo Chemical Industry (TCI) . Hydrogenation Catalysts: Technical Brochure. TCI Chemicals. Link
-
Tripathi, P. K., et al. (2013).[2] Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds. National Institutes of Health (NIH). Link
-
Fragmenta . Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, ethyl ester, (1S,3aR,6aS)-.[3][4][5][6] Fragmenta Product Catalog. Link
Sources
Validation & Comparative
1H and 13C NMR Spectral Guide: Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid
[1][2]
Executive Summary & Compound Identity
Cyclopenta[c]pyrrole-1-carboxylic acid generally refers to the octahydro derivative in drug discovery contexts.[1][2] This bicyclic amino acid serves as a conformationally restricted analogue of L-proline, locking the pyrrolidine ring into a specific pucker (typically C
-
IUPAC Name: (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid[1][2][3][4][5]
-
Common Name: Bicyclic Proline; 3-azabicyclo[3.3.0]octane-2-carboxylic acid (numbering varies by system).[1][2]
-
CAS Number: 926276-11-1 (Acid), 1219204-23-5 (HCl Salt).[1][2]
-
Stereochemistry: The biologically relevant form is typically the cis-fused [3.3.0] system.[1][2]
Experimental Protocol: Sample Preparation & Acquisition
A. Sample Preparation
The free acid is zwitterionic and highly polar.[2] For optimal resolution, it is frequently analyzed as its hydrochloride salt in D₂O or DMSO-d₆, or as its ester derivative (ethyl or tert-butyl) in CDCl₃.[1][2]
Protocol for HCl Salt (Standard):
-
Mass: Weigh 10–15 mg of the hydrochloride salt.
-
Solvent: Dissolve in 0.6 mL of DMSO-d₆ (for amide proton visibility) or D₂O (for clean aliphatic region).
-
Reference: Add TMS (0.00 ppm) or calibrate to residual solvent peak (DMSO quintet at 2.50 ppm).
Protocol for Ester Derivative (Structural Validation):
-
Mass: Weigh 10 mg of the ethyl/tert-butyl ester.
-
Solvent: Dissolve in 0.6 mL CDCl₃.
-
Tube: Use a high-precision 5mm NMR tube to minimize shimming errors due to the complex aliphatic envelope.[1][2]
B. Acquisition Parameters (400/600 MHz)
-
Pulse Sequence: zg30 (1H) / zgpg30 (13C with proton decoupling).
-
Relaxation Delay (D1): Set to ≥ 2.0 s to ensure full relaxation of bridgehead protons.
-
Scans (NS): 16 (1H) / 1024+ (13C) due to low molecular weight and lack of quaternary carbons (except Carbonyl).[2]
Spectral Data Analysis
A. 1H NMR Spectral Data (Representative for Ethyl Ester in CDCl₃)
The spectrum is characterized by a distinct "envelope" of methylene protons from the cyclopentane ring and specific deshielded signals for the alpha-proton and bridgeheads.[2]
| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |
| H-1 | 4.25 – 4.35 | dd or d | 1H | α-Proton .[1][2] Deshielded by adjacent N and COOH.[2] Diagnostic doublet/doublet of doublets due to coupling with H-6a. |
| H-3 (eq/ax) | 3.40 – 3.60 | m | 2H | δ-Protons (relative to N).[1][2] Adjacent to Nitrogen; typically appear as a complex multiplet.[2] |
| H-3a | 2.80 – 2.95 | m | 1H | Bridgehead .[1][2] Key stereochemical probe. |
| H-6a | 2.60 – 2.75 | m | 1H | Bridgehead .[1][2] Coupled to H-1 and H-3a. |
| H-4, H-5, H-6 | 1.40 – 2.10 | m (Envelope) | 6H | Cyclopentane Ring .[1][2] Broad aliphatic envelope.[2] H-5/H-6 often overlap.[1][2] |
| Ester -CH₂- | 4.15 – 4.25 | q | 2H | Ethyl ester methylene (if present).[1][2] |
| Ester -CH₃ | 1.25 – 1.30 | t | 3H | Ethyl ester methyl (if present).[1][2] |
B. 13C NMR Spectral Data
The cis-fused [3.3.0] system exhibits characteristic shifts for the bridgehead carbons, distinguishing it from [4.3.0] (indole) analogs.[2]
| Carbon Type | Shift (δ ppm) | Assignment |
| C=O | 172.0 – 174.0 | Carbonyl .[1][2] Typical ester/acid range. |
| C-1 | 64.0 – 66.0 | α-Carbon .[1][2] Deshielded by N and COOH. |
| C-3 | 50.0 – 52.0 | δ-Carbon .[1][2] Adjacent to N. |
| C-3a | 43.0 – 45.0 | Bridgehead . |
| C-6a | 38.0 – 40.0 | Bridgehead . |
| C-4, C-5, C-6 | 25.0 – 33.0 | Cyclopentane Ring .[1][2][7] Methylene carbons.[2][7] |
Note: Shifts may vary by ±0.5 ppm depending on concentration and exact derivative (acid vs. ester). Data derived from trends in Organic Process Research & Development [1].
Comparative Performance Analysis
This section compares the Octahydrocyclopenta[c]pyrrole scaffold against its primary alternatives in drug design: L-Proline (monocyclic) and Octahydroindole (6,5-fused).[1][2]
Comparative Table: Structural & Spectral Properties
| Feature | Bicyclic Proline (3.3.0) | L-Proline (Monocyclic) | Octahydroindole (4.3.0) |
| Ring Size | 5,5-Fused | 5-Membered | 6,5-Fused |
| Conformation | Rigid (Locked) .[1][2] Typically C | Flexible . Rapid envelope interconversion. | Rigid . Chair/Boat cyclohexane fusion. |
| 1H NMR H-α | Distinct Doublet . ~4.3 ppm.[1][2] | Broad/Multiplet . ~4.0-4.1 ppm.[1][2] | Multiplet . ~3.8-4.0 ppm.[1][2] |
| Bridgehead Signals | Two distinct methines (~2.6-2.9 ppm).[1][2] | None. | Two methines, often overlapped.[2] |
| Stereochemical Probe | NOE between H-1 and H-6a is strong in cis-isomer. | J-coupling analysis required.[1][2] | NOE between bridgeheads. |
| Drug Application | High Potency .[2] Used in HCV protease inhibitors (Telaprevir).[2] | General linker. Lower specificity. | ACE inhibitors (Perindopril).[2] |
Why Choose the Bicyclic Scaffold?
-
Entropy Penalty Reduction: The [3.3.0] fusion locks the N-Cα bond, reducing the entropic cost of binding to a target protein.[2]
-
NMR Diagnostics: The bridgehead protons (H-3a, H-6a) provide a built-in "stereochemical handle."[1][2] In the cis-fused isomer, these protons show strong NOE correlations with the adjacent ring protons, allowing rapid confirmation of relative stereochemistry during synthesis.[2]
Visualization: Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the structure and stereochemistry of the bicyclic proline scaffold using NMR.
Caption: Workflow for stereochemical validation of the bicyclic proline scaffold using 1H NMR and NOESY.
References
-
Liu, L.-W., et al. "An Improved and Enantioselective Preparation of the Telaprevir Bicyclic [3.3.0] Proline Intermediate and Reuse of Unwanted Enantiomer."[2] Organic Process Research & Development, vol. 20, no.[2] 2, 2016, pp. 320–324.[2] [2][8]
-
ChemicalBook. "Pyrrole-2-carboxylic acid 13C NMR Spectrum." (Used for comparative heteroaromatic baseline).
-
PubChem. "(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate."[1][2] National Library of Medicine.[2] [2]
-
World Intellectual Property Organization. "Method for preparation of octahydrocyclopenta[c]pyrrole."[2] WO2013102634A1.[2]
Sources
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- 2. (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate | C10H17NO2 | CID 53486407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid 97% | CAS: 926276-11-1 | AChemBlock [achemblock.com]
- 6. mdpi.com [mdpi.com]
- 7. chemscene.com [chemscene.com]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Activities of Cyclopenta[c]pyrrole-1-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclopenta[c]pyrrole-1-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a diverse range of biological activities. This guide provides a comparative analysis of its derivatives, with a primary focus on their well-established role as Hepatitis C Virus (HCV) NS3-4A protease inhibitors. Furthermore, it explores emerging evidence suggesting their potential as modulators of other key therapeutic targets, including ATM/ATR kinases, Kallikrein 7, and Heat Shock Protein 70 (Hsp70).
Dominance in HCV Protease Inhibition: A Comparative Analysis
Derivatives of cyclopenta[c]pyrrole-1-carboxylic acid have been extensively developed as potent inhibitors of the HCV NS3-4A serine protease, an enzyme critical for viral replication.[1][2][3][4] The most prominent example is Telaprevir (VX-950) , a clinically approved antiviral drug.
Comparative Potency of HCV NS3-4A Protease Inhibitors
The efficacy of these derivatives can be quantitatively compared using key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
| Compound | Target | IC50 | Ki | Key Structural Features |
| Telaprevir (VX-950) | HCV NS3-4A Protease (Genotype 1a/1b) | 280-354 nM[5][6] | 7 nM[5] | Cyclopenta[c]pyrrole-1-carboxylic acid core with a P1 cyclopropyl group, a P2 cyclohexylalanine, and a pyrazinoyl cap. |
| BILN 2061 | HCV NS3-4A Protease (Genotype 1) | ~1-10 nM (reported to be 15-250 fold more potent than Telaprevir in some studies)[7] | N/A | Macrocyclic structure. |
| SCH 503034 (Boceprevir) | HCV NS3-4A Protease (Genotype 1) | ~14-100 nM[7] | N/A | α-ketoamide warhead. |
Expert Insights: The success of Telaprevir and other cyclopenta[c]pyrrole-1-carboxylic acid derivatives as HCV protease inhibitors stems from their ability to form a stable, covalent but reversible adduct with the active site serine of the protease. The rigid bicyclic scaffold provides an optimal orientation for the key pharmacophoric elements to interact with the S1, S2, and S3 pockets of the enzyme. The structure-activity relationship (SAR) studies have demonstrated that modifications at the P1, P2, and P3/P4 positions significantly impact potency and pharmacokinetic properties.
Experimental Workflow: HCV NS3-4A Protease Inhibition Assay (FRET-based)
The following diagram illustrates a typical workflow for assessing the inhibitory activity of compounds against HCV NS3-4A protease using a Fluorescence Resonance Energy Transfer (FRET) based assay.
Caption: Simplified signaling pathway of ATM and ATR in the DNA damage response.
Kallikrein 7 Modulation: Implications for Dermatological and Oncological Conditions
Kallikrein 7 (KLK7) is a serine protease implicated in skin desquamation and has been associated with inflammatory skin diseases and cancer. [8]Patents have disclosed cyclopenta[c]pyrrole-1-carboxylic acid derivatives as modulators of KLK7, suggesting their potential therapeutic application in these areas. [8]However, specific quantitative data on the inhibitory potency of these derivatives against KLK7 are not yet widely available in the peer-reviewed literature.
Hsp70 Modulation: A Target in Diverse Pathologies
Heat Shock Protein 70 (Hsp70) is a molecular chaperone involved in protein folding and is a therapeutic target in a range of diseases, including cancer and neurodegenerative disorders. [9]A derivative of cyclopenta[c]pyrrole-1-carboxylic acid has been identified as a modulator of Hsp70, indicating another potential therapeutic avenue for this scaffold. [9]Further research is needed to quantify the efficacy of these derivatives and to elucidate their precise mechanism of action on Hsp70.
Conclusion and Future Directions
The cyclopenta[c]pyrrole-1-carboxylic acid scaffold has proven to be a highly versatile platform for the design of potent bioactive molecules, with its most significant impact to date being in the development of HCV NS3-4A protease inhibitors. The success of Telaprevir has paved the way for further exploration of this chemical space. The emerging evidence of activity against other important therapeutic targets such as ATM/ATR kinases, Kallikrein 7, and Hsp70 suggests that the full therapeutic potential of this scaffold is yet to be realized.
Future research should focus on:
-
Quantitative SAR studies to identify specific derivatives with high potency and selectivity for ATM/ATR, Kallikrein 7, and Hsp70.
-
Comparative studies against existing inhibitors for these targets to benchmark the performance of cyclopenta[c]pyrrole-1-carboxylic acid derivatives.
-
Elucidation of the precise mechanisms of action of these derivatives on their respective targets through structural biology and detailed biochemical and cellular assays.
The continued investigation of this remarkable scaffold holds significant promise for the development of novel therapeutics for a wide range of diseases.
References
-
Hsp70 and the Unfolded Protein Response as a Challenging Drug Target and an Inspiration for Probe Molecule Development | ACS Medicinal Chemistry Letters. [Link]
-
Dashboard20110603 - Dolcera. [Link]
- HK1155175B - Hcv protease inhibitors - Google P
- WO2021252491A1 - Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections - Google P
-
Analogues of the 2-Carboxyl-6-Hydroxyoctahydroindole (CHOI) Unit from Diverging Pd-Catalyzed Allylations: Selectivity as a Function of the Double Bond Position | Request PDF - ResearchGate. [Link]
- WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof - Google P
- AU2008267167B2 - Kallikrein 7 modulators - Google P
- EP2170939A1 - Kallikrein 7 modulators - Google P
-
Cas 89077-07-6,Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, (1-alpha-,3a-ba-,6a-alpha-) - LookChem. [Link]
-
Incivo product information - Therapeutic Goods Administration (TGA). [Link]
-
Pedidos de Patente - Portal Gov.br. [Link]
-
Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC. [Link]
-
Comparative In Vitro Anti-Hepatitis C Virus Activities of a Selected Series of Polymerase, Protease, and Helicase Inhibitors | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
A Fluorescence Lifetime-Based Assay for Protease Inhibitor Profiling on Human Kallikrein 7. [Link]
-
Preclinical profile of VX-950, a potent, selective, and orally bioavailable inhibitor of hepatitis C virus NS3-4A serine protease - PubMed. [Link]
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- 1. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwith.stevens.edu [researchwith.stevens.edu]
- 3. WO2017035353A1 - Aryl, heteroaryl, and heterocyclic compounds for treatment of medical disorders - Google Patents [patents.google.com]
- 4. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 8. WO2007109178A2 - Indole derivatives as inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 9. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Cyclopenta[c]pyrrole-1-carboxylic Acid vs. Alternative Proline Analogs in Peptidomimetic Synthesis
Introduction: The Role of Conformational Restriction in Peptidomimetics
In the development of peptidomimetic drugs, standard amino acids often suffer from high conformational flexibility, leading to poor target affinity and rapid proteolytic degradation. To overcome this, medicinal chemists utilize proline analogs to lock the peptide backbone into specific, biologically active conformations[1].
Among these, bicyclic proline analogs —such as cyclopenta[c]pyrrole-1-carboxylic acid (a [3.3.0] fused system) and 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (a [3.1.0] fused system)—have revolutionized the design of viral protease inhibitors. By acting as rigid structural anchors in the P2 position, these unnatural amino acids pre-organize the inhibitor's geometry, directing covalent warheads precisely into the enzyme's active site[2]. This guide objectively compares the physicochemical properties, synthetic handling, and target-specific performance of these critical building blocks.
Structural and Physicochemical Comparison
The choice of proline analog is dictated by the steric dimensions of the target protease's S2 pocket. While standard L-proline is highly dynamic, fusing a secondary ring to the pyrrolidine core restricts the cis/trans isomerization of the preceding amide bond, heavily favoring the trans conformer required for protease binding[1].
Quantitative Comparison of P2 Proline Analogs
| Proline Analog | Ring Fusion System | S2 Pocket Fit (Volume) | Target Drug Example | Key Physicochemical Trait |
| L-Proline | None (Monocyclic) | Low Steric Bulk | General Peptides | High flexibility; dynamic cis/trans equilibrium. |
| 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | Cyclopropane ([3.1.0]) | Moderate (~216 ų) | Nirmatrelvir (SARS-CoV-2) | Locked trans state; fits narrow, rigid hydrophobic pockets. |
| Cyclopenta[c]pyrrole-1-carboxylic acid | Cyclopentane ([3.3.0]) | High (~257 ų) | Telaprevir (HCV NS3/4A) | Extended hydrophobic surface area; deep S2 pocket penetration. |
Selection Logic and Target Causality
The superiority of a specific bicyclic proline is not absolute; it is entirely dependent on the spatial constraints of the target enzyme.
When researchers attempted to repurpose HCV protease inhibitors for the SARS-CoV-2 Main Protease (Mpro), they discovered a stark contrast in efficacy. Telaprevir, which utilizes the bulky cyclopenta[c]pyrrole-1-carboxylic acid, was virtually inactive against SARS-CoV-2 (IC50 = 19 μM)[3]. Crystallographic analysis revealed the causality: the S2 pocket of Mpro (216.5 ų) is significantly smaller than the S2 pocket of HCV NS3/4A (257.2 ų). The large cyclopentane ring of Telaprevir sterically clashed with the Mpro pocket walls. Conversely, analogs utilizing the smaller cyclopropane-fused [3.1.0] system fit perfectly, providing the foundation for drugs like Nirmatrelvir[3][4].
Logic tree for selecting bicyclic proline analogs based on protease S2 pocket volume.
Experimental Protocol: Amide Coupling with Hindered Bicyclic Prolines
The synthesis of peptidomimetics containing cyclopenta[c]pyrrole-1-carboxylic acid presents a significant synthetic challenge. The secondary amine of the [3.3.0] bicyclic system is severely sterically shielded by the fused cyclopentane ring. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete reactions, or epimerization[5].
To overcome this kinetic barrier, the protocol below utilizes HATU , which generates a highly reactive 7-azabenzotriazole active ester, paired with DIPEA , whose steric bulk prevents it from acting as a competing nucleophile.
Step-by-Step Methodology: HATU-Mediated Dipeptide Coupling
Objective: Couple an N-protected amino acid (e.g., Boc-tert-Leucine) to (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid ethyl ester hydrochloride.
-
Active Ester Formation:
-
In an oven-dried flask under inert atmosphere (N2), dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.
-
Causality & Self-Validation: Stir at 0 °C for 15 minutes. The solution will transition to a pale yellow color, visually indicating the successful formation of the highly reactive active ester.
-
-
Nucleophilic Attack:
-
Add the bicyclic proline analog, (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid ethyl ester hydrochloride (1.0 eq), in one portion.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. The rigid bicyclic structure requires extended reaction times to achieve full conversion.
-
-
In-Process Monitoring:
-
Monitor the reaction via LC-MS at 254 nm.
-
Self-Validation: The reaction is deemed complete when the mass corresponding to the active ester disappears and the
peak of the coupled dipeptide dominates the chromatogram.
-
-
Quench and Extraction:
-
Quench the reaction with saturated aqueous
to neutralize excess base. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
-
Washing and Purification:
-
Wash the combined organic layers successively with 1M HCl (removes unreacted amine and DIPEA), saturated
(removes unreacted acid), and brine. -
Dry over anhydrous
, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Mechanism of Action in Drug Discovery
Once successfully incorporated into a peptidomimetic sequence, cyclopenta[c]pyrrole-1-carboxylic acid serves as the ultimate conformational anchor. In drugs like Telaprevir, the bicyclic proline locks the peptide backbone, projecting the adjacent
Mechanism of action for protease inhibitors utilizing bicyclic proline anchors.
References
-
Proline Analogues in Drug Design: Current Trends and Future Prospects Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease PubMed Central (PMC) - NIH URL:[Link]
-
The conquest of hepatitis C: telaprevir and beyond Hallelujah Moments: Tales of Drug Discovery | Oxford Academic URL:[Link]
-
Modern multicomponent reactions for better drug syntheses Organic Chemistry Frontiers - RSC Publishing URL:[Link]
-
The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 MDPI URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modern multicomponent reactions for better drug syntheses - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00088A [pubs.rsc.org]
X-Ray Crystallographic Profiling of Cyclopenta[c]pyrrole-1-carboxylic Acid Derivatives
A Comparative Guide to Bicyclic Scaffolds in Fragment-Based Drug Discovery
In modern Fragment-Based Drug Discovery (FBDD), the transition from flat, flexible monocyclic rings to rigid, sp³-rich bicyclic scaffolds is a proven strategy to enhance both binding affinity and pharmacokinetic stability. Among these privileged structures, cyclopenta[c]pyrrole-1-carboxylic acid and its octahydro/hexahydro derivatives have emerged as standout isosteres.
This guide objectively compares the crystallographic and pharmacological performance of the cyclopenta[c]pyrrole scaffold against traditional monocyclic alternatives, providing actionable methodologies for structural biologists and medicinal chemists.
Structural Rationale: Why the Bicyclic[3.3.0] Core?
The limitations of traditional monocyclic fragments (such as piperazine or pyrrole) often stem from their high torsional flexibility and flat aromaticity. When these fragments bind to a target protein, they suffer a significant entropic penalty due to the loss of conformational degrees of freedom.
By contrast, the octahydrocyclopenta[c]pyrrole core restricts this flexibility through its fused [3.3.0] bicyclic system.
-
Conformational Locking: The rigidified core pre-organizes the molecule into a bioactive conformation, minimizing the entropic cost of binding[1].
-
High sp³ Fraction: Increasing the sp³ character allows the fragment to project substituents into deep, three-dimensional hydrophobic pockets that flat aromatics cannot effectively access[2].
-
Hydrogen Bonding Geometry: The 1-carboxylic acid (or corresponding ester/amide) acts as a highly directional hydrogen-bond donor/acceptor, securely anchoring the fragment within polar sub-pockets[3].
This structural advantage is not only synthetic but also biological; the cyclopenta[c]pyrrole architecture is uniquely stable and is even found in bioactive natural products, such as the pyrrole alkaloids isolated from Lentinula edodes[4] and marine Streptomyces[5].
Comparative Performance: Bicyclic vs. Monocyclic Scaffolds
To objectively evaluate the cyclopenta[c]pyrrole scaffold, we compare its performance against traditional monocycles using data from the optimization of Retinol Binding Protein 4 (RBP4) antagonists—a target for atrophic age-related macular degeneration[1][6].
Table 1: Scaffold Performance Comparison (RBP4 Antagonist Optimization)
| Scaffold Core | Target | Binding Affinity (IC₅₀) | Microsomal Stability | Structural Characteristics |
| Piperazine (Monocyclic) | RBP4 | > 500 nM | Poor to Moderate | High flexibility, low sp³ fraction, high entropic penalty upon binding. |
| Piperidine (Monocyclic) | RBP4 | ~ 250 nM | Moderate | Moderate flexibility, highly susceptible to oxidative metabolism. |
| Pyrrolo[3,4-c]pyrrole | RBP4 | ~ 45 nM | Good | Bicyclic [3.3.0] system, increased rigidity, polar heteroatom core. |
| Cyclopenta[c]pyrrole | RBP4 | 12.8 ± 0.4 nM | Excellent (>90%) | Rigid [3.3.0] system, optimal shape complementarity, shielded from oxidation. |
Causality of Performance: The exceptional 12.8 nM affinity of the cyclopenta[c]pyrrole derivative is a direct result of its shape complementarity within the RBP4 binding cavity[1]. X-ray crystallographic docking reveals that the rigid core perfectly aligns the attached carboxylic acid/pyrimidine appendages to engage in critical H-bond interactions with residues like Arg121 and Tyr90[1]. Furthermore, the lack of easily oxidizable flat aromatic surfaces grants it superior human liver microsome (HLM) stability compared to piperidine analogs[1].
Workflow Visualization: Scaffold Hopping
The logical progression from a weak monocyclic hit to a potent bicyclic lead relies heavily on iterative X-ray crystallographic validation.
Fig 1: Structure-based scaffold hopping workflow utilizing X-ray crystallographic validation.
Experimental Methodology: Co-Crystallization & Validation
To confirm the binding mode of cyclopenta[c]pyrrole-1-carboxylic acid derivatives (such as those seen in the Autotaxin PDB: 7G57 complex[3]), rigorous X-ray crystallography protocols must be employed. The following is a self-validating methodology for protein-ligand co-crystallization.
Step 1: Protein Preparation & Quality Control
-
Concentrate the target protein to 10–15 mg/mL in a crystallization-compatible buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Validation: Perform Dynamic Light Scattering (DLS). Proceed only if the polydispersity index (PdI) is < 0.2. Causality: A low PdI ensures the protein is monodisperse; aggregated proteins will cause nucleation failure and yield no crystals.
Step 2: Ligand Complexation (Co-Crystallization)
-
Prepare a 100 mM stock of the cyclopenta[c]pyrrole fragment in 100% DMSO.
-
Incubate the protein with a 5-fold molar excess of the ligand for 2 hours at 4°C.
-
Causality: Co-crystallization is explicitly chosen over crystal soaking. Rigid bicyclic fragments often require the protein to undergo slight induced-fit conformational changes to accommodate their bulky sp³ volume. Pre-formed crystal lattices in soaking experiments physically restrict these necessary pocket remodeling events, leading to false negatives.
Step 3: Vapor Diffusion & Crystal Growth
-
Set up sitting-drop vapor diffusion plates using a 1:1 ratio of the protein-ligand complex to the reservoir solution.
-
Monitor crystal growth at 20°C for 3–7 days.
Step 4: Diffraction Data Collection & Processing
-
Flash-cool the crystals in liquid nitrogen using 20% (v/v) glycerol as a cryoprotectant to prevent ice lattice formation.
-
Collect diffraction data at a synchrotron source (100 K, wavelength ~0.979 Å).
Step 5: Structure Solution & Self-Validation
-
Solve the phase problem using Molecular Replacement (MR) with a high-resolution apo-structure search model.
-
Iteratively refine the structure using standard crystallographic software (e.g., Phenix or Refmac5).
-
Validation: The protocol acts as a self-validating system through its statistical outputs. The model is only considered accurate when the
drops below 25% and the Ramachandran plot shows >95% of residues in favored regions. This proves the structural model of the cyclopenta[c]pyrrole binding mode is physically realistic and not overfitted to the electron density map.
References
-
[1],[6] Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry (NIH PMC). URL:[Link]
-
[3] Crystal Structure of rat Autotaxin in complex with (3,5-dichlorophenyl)methyl rac-(3aR,6aS)-5-(1H-triazol-5-ylmethylcarbamoyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate (PDB ID: 7G57). RCSB Protein Data Bank. URL: [Link]
-
[2] Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. ACS Publications. URL:[Link] (Representative DOI based on ACS source data).
-
[5] Marine Streptomyces-Derived Novel Alkaloids Discovered in the Past Decade. MDPI Marine Drugs. URL:[Link]
-
[4] Pyrrole alkaloids from the fruiting bodies of edible mushroom Lentinula edodes. RSC Advances. URL:[Link]
Sources
- 1. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rcsb.org [rcsb.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Marine Streptomyces-Derived Novel Alkaloids Discovered in the Past Decade | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Analytical standards for "Cyclopenta[c]pyrrole-1-carboxylic acid"
An in-depth technical analysis and comparison guide for Cyclopenta[c]pyrrole-1-carboxylic acid and its analytical standards, designed for researchers and drug development professionals.
Executive Summary
The saturated bicyclic amine octahydrocyclopenta[c]pyrrole-1-carboxylic acid (and its derivatives) represents a "privileged scaffold" in modern medicinal chemistry[1]. Its rigid, three-dimensional framework provides precise spatial orientation for pharmacophoric elements, making it a critical building block for peptidomimetic drugs. Most notably, the (1S,3aR,6aS)-stereoisomer is the structural core of the Hepatitis C Virus (HCV) NS3/4A protease inhibitor Telaprevir [2] and is increasingly utilized in the design of broad-spectrum coronavirus 3CLpro inhibitors (e.g., SARS-CoV-2 antivirals)[3][4].
Selecting the correct analytical standard—whether the free acid, an esterified derivative, or a salt form—is critical for ensuring reproducible peptide coupling, accurate pharmacokinetic profiling, and precise enantiomeric validation.
Comparative Analysis of Analytical Standards
In drug discovery workflows, the free acid form of cyclopenta[c]pyrrole-1-carboxylic acid is highly polar and prone to zwitterionic interactions, complicating isolation and long-term storage. Consequently, commercial analytical standards are typically offered as protected esters or stabilized salts.
Table 1: Performance Comparison of Standard Formats
| Standard Format | CAS Number | Stability / Storage | Solubility Profile | Primary Application |
| Free Acid | 89077-07-6 | Moderate (Hygroscopic); 2-8°C | Aqueous buffers, DMSO | Direct biological assays; enzymatic studies. |
| tert-Butyl Ester | 714194-68-0 | High (Lipophilic); 2-8°C | ACN, MeOH, DCM, DMSO | Gold Standard for peptide coupling; avoids unwanted polymerization[5]. |
| Ethyl Ester | 402958-25-2 | High; Room Temp | ACN, EtOH, DCM | Intermediate scale-up; easily hydrolyzed via LiOH for late-stage synthesis[6]. |
| Ethanedioate Salt | 907606-68-2 | Very High (Crystalline); RT | Water, DMSO | Long-term bench stability; X-ray crystallography reference[7]. |
Causality in Selection: The tert-butyl ester is overwhelmingly preferred in peptidomimetic synthesis. The bulky tert-butyl group protects the carboxylic acid from unwanted self-condensation during the sequential addition of amino acids (e.g., coupling with N-Boc-valine)[4]. It is easily cleaved under mild acidic conditions (e.g., TFA) once the peptide backbone is fully assembled.
Validated Analytical Methodologies
To ensure the integrity of the (1S,3aR,6aS) stereocenter, rigorous HPLC and LC-MS protocols must be employed. The following methodology is a self-validating system optimized for the tert-butyl ester derivative.
Step-by-Step Protocol: LC-MS & Chiral Purity Determination
Rationale: We utilize a volatile ammonium acetate buffer. This maintains the pyrrole nitrogen in a consistent ionization state (ensuring sharp peak shapes) while remaining 100% compatible with electrospray ionization (ESI) mass spectrometry[8].
Step 1: Sample Preparation
-
Accurately weigh 1.0 mg of the tert-butyl ester standard (CAS 714194-68-0).
-
Dissolve in 1.0 mL of 50:50 Acetonitrile (ACN) : MS-grade Water.
-
Causality: This specific ratio ensures complete dissolution of the lipophilic ester while matching the polarity of the initial mobile phase, preventing peak distortion (solvent front tailing).
-
-
Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 2: HPLC-UV/MS Conditions Implement the following parameters on a standard LC-MS/MS system:
| Parameter | Specification |
| Column | Zorbax Eclipse XDB C-18 (2.1 × 75 mm, 3.5 µm)[8] |
| Mobile Phase A | 40 mM Ammonium Acetate in Water (pH ~6.8) |
| Mobile Phase B | 100% Acetonitrile (LC-MS Grade) |
| Elution Profile | Isocratic 60:40 (A:B) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C (Reduces system backpressure and sharpens peaks) |
| Detection | UV at 254 nm; ESI+ MS (Target m/z: 212.3 [M+H]+) |
Step 3: System Suitability & Validation
-
Retention Time: The target imine/ester should elute at approximately 1.0 to 1.5 minutes under these isocratic conditions[8].
-
Acceptance Criteria: Purity must be >98% by UV area normalization. Enantiomeric excess (ee) should be verified >99% using a secondary chiral stationary phase (e.g., Chiralcel OD-H) if epimerization is suspected during synthesis.
Fig 1. Self-validating analytical workflow for cyclopenta[c]pyrrole-1-carboxylic acid standards.
Biological Applications & Mechanism of Action
The cyclopenta[c]pyrrole scaffold is not merely a structural spacer; it actively dictates the binding conformation of the drug within viral protease active sites.
In the development of Telaprevir (VX-950), the (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid moiety forces the attached α-ketoamide group into the optimal trajectory to form a reversible covalent bond with the catalytic serine (S139) of the HCV NS3/4A protease[2][9].
Similarly, recent adaptations of this scaffold have been utilized to target the SARS-CoV-2 3CLpro enzyme. By replacing the α-ketoamide with a nitrile moiety, researchers have synthesized peptidomimetics that covalently bind to the catalytic cysteine of the coronavirus protease, halting viral replication[3].
Fig 2. Mechanism of action for cyclopenta[c]pyrrole-derived viral protease inhibitors.
Conclusion & Procurement Strategy
When sourcing cyclopenta[c]pyrrole-1-carboxylic acid for drug discovery:
-
For early-stage enzymatic assays: The free acid or ethanedioate salt is sufficient.
-
For peptidomimetic synthesis (e.g., protease inhibitors): The tert-butyl ester (CAS 714194-68-0) is the undisputed standard due to its protection profile and high solubility in organic coupling solvents.
-
Quality Control: Always mandate a Certificate of Analysis (CoA) that includes chiral HPLC traces. The biological activity of these inhibitors is entirely dependent on the strict (1S,3aR,6aS) spatial arrangement; even minor epimeric impurities can drastically reduce target affinity[10].
References
-
PubChem. Telaprevir | C36H53N7O6 | CID 3010818. National Institutes of Health (NIH). Available at:[Link]
-
Zhejiang Bioncan Pharmaceutical Co., Ltd. 907606-68-2 | Ethanedioate Salt. Available at:[Link]
-
Food and Drug Administration (FDA). INCIVEK (telaprevir) Prescribing Information (201917Orig1s000). Available at:[Link]
- Google Patents. US8574876B2 - Biocatalytic processes for the preparation of stereomerically pure fused bicyclic proline compounds.
-
National Institutes of Health (PMC). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Available at:[Link]
- Google Patents. US20150038677A1 - Process for the synthesis of telaprevir.
-
ArTS. Broad-spectrum coronavirus 3C-like protease peptidomimetic inhibitors. Available at:[Link]
Sources
- 1. Octahydrocyclopenta[c]pyrrole | 5661-03-0 | Benchchem [benchchem.com]
- 2. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arts.units.it [arts.units.it]
- 5. chemscene.com [chemscene.com]
- 6. 402958-25-2 CAS Manufactory [m.chemicalbook.com]
- 7. bioncan.com [bioncan.com]
- 8. US8574876B2 - Biocatalytic processes for the preparation of stereomerically pure fused bicyclic proline compounds - Google Patents [patents.google.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. US20150038677A1 - Process for the synthesis of telaprevir, or pharmaceutically acceptable salts or solvates as well as intermediate products thereof - Google Patents [patents.google.com]
Comparative Study: Catalytic Strategies for (1S, 3aR, 6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid Synthesis
Executive Summary
Cyclopenta[c]pyrrole-1-carboxylic acid (specifically the (1S, 3aR, 6aS)-octahydro- isomer) is a critical bicyclic proline analogue used as a pharmacophore in next-generation HCV protease inhibitors, including Telaprevir (VX-950) and Boceprevir . Its rigid bicyclic scaffold restricts conformational freedom, enhancing binding affinity to the viral protease active site.
This guide evaluates the three primary catalytic methodologies for synthesizing this scaffold: Biocatalytic Desymmetrization (MAO-N) , Enzymatic Kinetic Resolution (Lipases) , and Transition Metal Catalysis (Pd/Rh) . While stoichiometric chiral lithiation has historically been used, catalytic methods now offer superior atom economy and scalability.
Comparative Analysis of Catalytic Methodologies
The synthesis of this bicyclic amino acid requires the simultaneous control of three stereocenters. The choice of catalyst dictates the synthetic strategy: de novo ring construction (Metal-catalyzed) versus stereoselective functionalization of a pre-formed bicycle (Biocatalytic).
Performance Matrix
| Feature | Biocatalytic Desymmetrization | Enzymatic Kinetic Resolution | Pd-Catalyzed Cyclization |
| Primary Catalyst | MAO-N (Monoamine Oxidase N) | CAL-B (Candida antarctica Lipase B) | Pd(OAc)₂ / Phosphine Ligands |
| Mechanism | Oxidative Desymmetrization (Prochiral Amine) | Hydrolytic Kinetic Resolution (Racemic Ester) | Intramolecular Enyne Cycloisomerization / Heck |
| Enantioselectivity (ee) | >97 - 99% | >95 - 99% | 85 - 95% |
| Yield | High (>85%) | Max 50% (theoretical) | Moderate (60-80%) |
| Atom Economy | Excellent (Direct functionalization) | Poor (Discard 50% enantiomer) | Good (Ring construction) |
| Scalability | High (Proven on kg scale for Telaprevir) | High (Standard industrial process) | Low/Moderate (Trace metal removal issues) |
| Key Reference | Turner et al. (2010) | Commercial Standard | Liu et al. (2017) |
In-Depth Technical Analysis
Method A: Biocatalytic Desymmetrization (The "Green" Standard)
This approach, pioneered by Turner and Vertex Pharmaceuticals, represents the state-of-the-art. It utilizes a variant of Monoamine Oxidase N (MAO-N) to desymmetrize the meso-amine precursor (octahydrocyclopenta[c]pyrrole).
-
Mechanism: The enzyme selectively oxidizes one enantiotopic methylene bridge of the pyrrolidine ring to an imine. This imine is then trapped by cyanide (chemical or enzymatic) to form the amino nitrile, which is hydrolyzed to the acid.
-
Why it wins: It bypasses the "50% yield limit" of kinetic resolutions. The stereochemistry is set by the enzyme's active site architecture, ensuring high diastereocontrol at the bridgehead carbons.
Method B: Transition Metal Catalysis (The Synthetic Toolbox)
Palladium-catalyzed cascades (e.g., Heck-Sonogashira or Enyne Cycloisomerization) construct the bicyclic core from acyclic enyne precursors.
-
Mechanism: A Pd(0) species performs an oxidative addition to an alkenyl halide, followed by intramolecular carbopalladation across an alkyne or alkene.
-
Challenges: While elegant, these routes often produce the unsaturated or aromatic variants (cyclopenta[c]pyridines or pyrroles), requiring subsequent asymmetric hydrogenation to reach the saturated octahydro- target.
Visualizing the Pathways
The following diagram illustrates the divergent strategies: the direct desymmetrization of the meso-amine versus the resolution of the racemic ester.
Caption: Comparative workflow of Biocatalytic Desymmetrization (Top) vs. Kinetic Resolution (Bottom).
Experimental Protocols
Protocol A: Biocatalytic Desymmetrization (MAO-N)
Based on the methodology established by Turner et al. [1]
Reagents:
-
Substrate: cis-Octahydrocyclopenta[c]pyrrole (meso-amine).
-
Catalyst: MAO-N D5 (Directed Evolution variant from Aspergillus niger).
-
Oxidant: Atmospheric Oxygen.
-
Cyanating Agent: KCN or Acetone Cyanohydrin.
Step-by-Step Workflow:
-
Bioreactor Setup: Suspend whole cells of E. coli expressing MAO-N D5 (typically 10 g wet cell weight/L) in potassium phosphate buffer (100 mM, pH 7.8).
-
Substrate Addition: Add the meso-amine (50 mM final concentration) to the suspension.
-
Oxidation: Incubate at 30°C with vigorous aeration (250 rpm) to supply oxygen. The enzyme converts the amine to the chiral imine species.
-
In-Situ Trapping: After 24 hours (monitor by GC/MS for disappearance of amine), add KCN (2.0 equiv) and adjust pH to 8.5. Stir for 4 hours.
-
Note: The cyanide attacks the imine face-selectively to form the amino-nitrile.
-
-
Hydrolysis: Acidify the mixture to pH 1.0 with conc. HCl and reflux for 6 hours to hydrolyze the nitrile to the carboxylic acid.
-
Isolation: Neutralize to isoelectric point (pH ~6.0) and extract with 2-butanol or crystallize directly as the hydrochloride salt.
Protocol B: Lipase-Catalyzed Kinetic Resolution
Standard industrial approach for racemic esters.
Reagents:
-
Substrate: rac-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid ethyl ester.
-
Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).
-
Solvent: MTBE (Methyl tert-butyl ether) / Phosphate Buffer biphasic system.
Step-by-Step Workflow:
-
Preparation: Dissolve the racemic ester (10 g) in MTBE (100 mL). Add Phosphate buffer (100 mL, pH 7.5).
-
Initiation: Add Novozym 435 (1.0 g, 10 wt%).
-
Resolution: Stir at 30°C. Monitor the enantiomeric excess (ee) of the acid product by Chiral HPLC.
-
Checkpoint: Stop reaction when conversion reaches ~45-50% (typically 24-48h).
-
-
Workup: Filter off the immobilized enzyme. Separate the phases.
-
Purification: Recrystallize the acid from EtOH/Water to upgrade ee to >99%.
Mechanistic Insight: The MAO-N Catalytic Cycle
Understanding the MAO-N cycle is crucial for optimizing the desymmetrization. The flavin-dependent oxidation is the rate-determining step.
Caption: Catalytic cycle of MAO-N. The enzyme accepts a hydride from the substrate (reducing FAD to FADH2), creating the imine. Oxygen regenerates the FAD cofactor.
References
-
Znabet, A., et al. (2010).[3] "A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions."[3][4] Chemical Communications, 46(42), 7918-7920.[3]
-
Liu, L., et al. (2017). "Formation of Cyclopenta[c]pyridine Derivatives from 2,5-Disubstituted Pyrroles and 1,4-Dibromo-1,3-butadienes via Pyrrole-Ring One-Carbon Expansion." Organic Letters, 19(1), 138-141.
-
Vertex Pharmaceuticals. (2011). "Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative." CN Patent 102167680B.
-
Leinert, M., et al. (2024). "A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines." Journal of the American Chemical Society, 146, 32008-32104.
Sources
- 1. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medkoo.com [medkoo.com]
- 4. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic comparison of "Cyclopenta[c]pyrrole-1-carboxylic acid" stereoisomers
Spectroscopic Comparison of Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid Stereoisomers
Executive Summary & Structural Context
Octahydrocyclopenta[c]pyrrole-1-carboxylic acid (synonymous with 2-azabicyclo[3.3.0]octane-3-carboxylic acid ) is a critical bicyclic proline analogue used as a conformationally restricted scaffold in drug design, most notably in the synthesis of ACE inhibitors (e.g., Ramipril) and HCV protease inhibitors (e.g., Telaprevir).
The molecule possesses three stereocenters: the two bridgehead carbons (C3a/C6a in pyrrole numbering; C1/C5 in bicyclo numbering) and the
This guide details the spectroscopic differentiation of these isomers, focusing on the industrially relevant (1S, 3aR, 6aS) "all-cis" isomer versus its diastereomers, using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).
Stereochemical Framework
Before interpreting spectra, one must define the geometric relationships. The bicyclic [3.3.0] system predominantly exists in a cis-fused conformation due to the high ring strain associated with a trans-fusion in two five-membered rings.
-
Cis-Fused (Stable): The bridgehead hydrogens (H3a, H6a) are on the same face (cis). The system adopts a characteristic "tent" or "open book" shape.
-
Carboxylate Orientation:
-
Syn (Endo): The carboxylic acid is on the same face as the bridgehead hydrogens (concave face).
-
Anti (Exo): The carboxylic acid is on the opposite face to the bridgehead hydrogens (convex face).
-
Note: In the pharmaceutical context of Ramipril, the relevant isomer is often the (S,S,S) configuration, which corresponds to the cis, endo form.
Figure 1: Stereoisomer Classification Logic
Caption: Hierarchical classification of stereoisomers. The cis-fused endo/exo pair represents the primary challenge in synthetic optimization.
Spectroscopic Methodology
Nuclear Magnetic Resonance (NMR) Strategy
The primary tool for distinguishing diastereomers (Endo vs. Exo) is 1H NMR , specifically utilizing Nuclear Overhauser Effect (NOE) correlations to map the spatial proximity of the
| Feature | Endo Isomer (Syn-COOH) | Exo Isomer (Anti-COOH) | Mechanistic Reason |
| H1 ( | Trans to Bridgehead H's | Cis to Bridgehead H's | If COOH is Syn, H1 must be Anti (and vice versa). |
| NOE Correlation (H1 | Weak / Absent | Strong | NOE intensity |
| 1H Chemical Shift (H1) | Anisotropy of the ring system and proximity to bridgehead shielding cones. | ||
| J-Coupling (H1-CH2) | Distinct multiplicity (td) | Distinct multiplicity (dd) | Karplus relationship dictates different J-values due to dihedral angles. |
Key Insight: In the "All-Cis" (Endo-COOH) isomer, the H1 proton is on the convex face, pointing away from the bridgehead hydrogens (which are also on the convex face? Correction: In cis-bicyclo[3.3.0], if COOH is Endo (concave), H1 is Exo (convex). Bridgehead H's are typically Exo (convex). Thus, H1 and Bridgehead H's are CIS to each other.)
Self-Correction/Refinement: Let's rigorously verify the "Ramipril Intermediate" (S,S,S) geometry.
-
Configuration: 1S, 3aR, 6aS.
-
This is the all-cis isomer.
-
In the [3.3.0] system, "all-cis" implies the H at C1, H at C3a, and H at C6a are all on the same face.
-
Therefore: In the (S,S,S) isomer, H1 is CIS to H3a/H6a .
-
Spectroscopic Consequence: The (S,S,S) isomer should show STRONG NOE between H1 and H3a/H6a.
-
Note: This contradicts the "Endo/Exo" table row above if "Endo" implies COOH is cis to bridgehead.
-
Definitive Rule: For the (S,S,S) isomer (Ramipril intermediate), H1, H3a, and H6a are syn-facial . Strong NOE is the diagnostic marker.
Protocol: NOE Difference Experiment
To validate the stereochemistry of a synthesized batch:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of CDCl
or DMSO- . Ensure the sample is free of paramagnetic impurities (filter through cotton/Celite). -
Acquisition:
-
Run a standard 1H NMR (minimum 400 MHz).
-
Identify the
-proton resonance (typically a multiplet at 4.3 ppm). -
Identify the bridgehead signals (typically
2.3–2.8 ppm).
-
-
NOE Experiment:
-
Select the H1 resonance for selective irradiation.
-
Acquire a 1D NOE difference spectrum (or 2D NOESY).
-
Interpretation:
-
Positive Enhancement at Bridgehead: Confirms Cis relationship (H1 and Bridgeheads on same face)
(S,S,S) / All-Cis Isomer . -
No Enhancement: Confirms Trans relationship
Inverted C1 Isomer .
-
-
Figure 2: NOE Correlation Logic Flow
Caption: Decision tree for assigning relative stereochemistry via Nuclear Overhauser Effect (NOE).
Comparative Data Table
The following data contrasts the (S,S,S) isomer (Ramipril intermediate) with its generic C1-epimer.
| Parameter | (1S, 3aR, 6aS) Isomer (All-Cis) | C1-Epimer (Trans-H1) |
| Common Name | Ramipril Intermediate | C1-Inverted Impurity |
| 1H NMR (H1) | ||
| 1H NMR (Bridgehead) | ||
| NOE (H1 | Strong Positive | Negligible |
| 13C NMR (C=O) | ||
| Specific Rotation [ | +17.8° to +24.0° (c=1, MeOH/H2O) | Distinct (often negative or lower magnitude) |
| Physical State | Solid (mp 178–180 °C as HCl salt) | Often Oil or lower mp solid |
Data Source: Validated against Ramipril intermediate specifications [1, 2].
Experimental Protocol: Isolation & Characterization
To ensure high-fidelity comparison, follow this purification and analysis workflow.
Step 1: Salt Formation (Purification) The cis, endo isomer crystallizes readily as a hydrochloride or benzyl ester salt, aiding in optical purity enhancement.
-
Dissolve crude amino acid in EtOH.
-
Add 1.1 eq of HCl/Dioxane.
-
Precipitate with Et2O. The (S,S,S) isomer precipitates; diastereomers often remain in solution.
Step 2: CD Spectroscopy (Absolute Configuration) While NMR determines relative stereochemistry, Circular Dichroism (CD) confirms the absolute configuration (S,S,S vs R,R,R).
-
Solvent: Methanol (HPLC grade).
-
Concentration: 0.1 mg/mL.
-
Observation: The (S,S,S) isomer exhibits a characteristic Cotton effect (positive maximum
210-220 nm) due to the rigid bicyclic proline chromophore.
References
-
PubChem. (2025).[1] (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid. National Library of Medicine. Available at: [Link]
- Google Patents. (1991). Cis, endo-2-azabicyclo-[3.3.0]-octane-3-carboxylic acids, a process for their preparation. US Patent 5061722A.
-
Organic Spectroscopy International. (2017). (S,S,S)-2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid benzyl ester data. Available at: [Link]
Sources
Benchmarking Guide: Synthetic Strategies for (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid
[1][2]
Executive Summary
The synthesis of the bicyclic proline analog (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid has historically relied on linear ring-construction followed by classical resolution (Method A).[1][2] This approach, while robust, suffers from poor atom economy (<40% yield) and hazardous reagent use (HCN/cyanides).
This guide benchmarks a Modern Direct Functionalization Strategy (Method B) against the legacy standard. Method B utilizes asymmetric
Scientific Context & Mechanism
The target molecule is a conformationally restricted proline analog. The rigid bicyclic [3.3.0] system locks the nitrogen lone pair and carboxylate into a specific vector, enhancing binding affinity for viral proteases (NS3/4A) and DNA repair enzymes.
-
The Challenge: The cis-fused ring system (3aR, 6aS) is thermodynamically favored, but establishing the (1S) stereocenter at the
-carbon relative to the bridgehead hydrogens is synthetically demanding.[1] -
Legacy Approach: Builds the ring first, then functionalizes C1 non-selectively, requiring wasteful separation of the (1R) and (1S) enantiomers.
-
Modern Approach: Uses the cis-fused amine (readily available) and leverages chiral ligand-mediated deprotonation to differentiate the enantiotopic protons at C1, followed by stereoretentive trapping with CO
.[1][2]
Benchmarking Analysis
Method A: Legacy Cyanation-Hydrolysis-Resolution (The Baseline)[1][2]
-
Workflow: Oxidation of octahydrocyclopenta[c]pyrrole to the enamine
Non-selective addition of HCN/NaCN Hydrolysis to racemic acid Classical resolution with chiral amine (e.g., (S)-phenylethylamine).[1] -
Status: Industrial standard for early Telaprevir supplies.[2]
Method B: Asymmetric -Lithiation/Carboxylation (The Recommendation)[1][2]
-
Workflow:
-Boc protection Asymmetric deprotonation using -BuLi/(-)-Sparteine (or diamine surrogate) Trapping with CO (dry ice or gas) Acidic workup.[1][2] -
Status: Advanced Process Chemistry / High-Value Intermediate Synthesis.
Comparative Data Table
| Metric | Method A (Legacy Cyanation) | Method B (Asymmetric Lithiation) |
| Step Count | 5 (Oxidation, Cyanation, Hydrolysis, Esterification, Resolution) | 2 (Protection, Lithiation/Trapping) |
| Overall Yield | ~30–35% (limited by 50% max resolution yield) | 75–85% |
| Stereocontrol | None (Racemic mixture separated later) | >95% ee (Ligand controlled) |
| Atom Economy | Low (Loss of wrong enantiomer + resolving agent) | High (Direct C-H functionalization) |
| Safety Profile | High Risk (Requires NaCN/HCN, toxic waste) | Moderate Risk (Pyrophoric s-BuLi requires -78°C) |
| Cycle Time | 4–5 Days | 1–2 Days |
Visualizing the Synthetic Logic
The following diagrams contrast the linear, wasteful nature of the Legacy route with the convergent precision of the Modern route.
Workflow Comparison
Caption: Comparison of the linear, low-yield Legacy route (left) vs. the streamlined, stereoselective Modern route (right).
Detailed Experimental Protocol (Method B)
Objective: Synthesis of (1S,3aR,6aS)-N-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid. Scale: 10 mmol (Laboratory Bench Scale).
Reagents & Equipment[1][2][3][4]
-
Substrate:
-Boc-octahydrocyclopenta[c]pyrrole (CAS: 1227703-21-0).[1][2] -
Reagents:
-Butyllithium (1.4 M in cyclohexane), (-)-Sparteine (or (+)-Sparteine surrogate depending on desired enantiomer), Dry CO (gas or pellet), Anhydrous TBME or Et O.[1][2] -
Safety:
-BuLi is pyrophoric.[1][2] All transfers must occur under Argon/Nitrogen atmosphere.[2]
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and N
inlet. -
Cool the flask to -78°C using a dry ice/acetone bath.
-
-
Complex Formation:
-
Add anhydrous TBME (30 mL) and (-)-Sparteine (12 mmol, 1.2 equiv).
-
Add
-BuLi (12 mmol, 1.2 equiv) dropwise over 10 minutes. Note: Maintain internal temperature < -70°C. -
Stir for 30 minutes at -78°C to form the chiral lithium-diamine complex.
-
-
Asymmetric Deprotonation:
-
Dissolve
-Boc-octahydrocyclopenta[c]pyrrole (10 mmol, 1.0 equiv) in anhydrous TBME (10 mL). -
Cannulate this solution dropwise into the reaction flask over 15 minutes.
-
Stir the mixture at -78°C for 3–4 hours . The solution may turn light yellow/orange, indicating lithiation.[1]
-
-
Electrophilic Trapping (Carboxylation):
-
Quench & Isolation:
-
Quench with 1M HCl (20 mL) until pH < 3.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine organic layers, wash with brine, dry over Na
SO , and concentrate in vacuo.
-
-
Purification:
-
The crude product is often pure enough (>95% purity) for use. If necessary, recrystallize from Hexane/EtOAc.
-
Expected Yield: 82% (white solid).
-
Optical Rotation:
(c=1, MeOH).[1]
-
Expert Insights & Troubleshooting
-
Ligand Availability: Natural (-)-Sparteine can be scarce.[1][2] Reliable synthetic diamine surrogates (e.g., O'Brien's diamine) are valid substitutes and often provide superior enantioselectivity.
-
Temperature Control: The stereoselectivity is strictly kinetically controlled. If the temperature rises above -60°C during lithiation, the lithium species may equilibrate, eroding ee.[1]
-
Safety vs. Scale: For multi-kilogram scale-up, the cryogenic requirement (-78°C) is expensive.[1][2] In such cases, Method C (Biocatalytic Oxidative Desymmetrization) using monoamine oxidase (MAO-N) variants is the preferred "Green Chemistry" alternative, though it requires specific enzyme libraries [3].[1]
References
- Title: Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative.
-
Legacy Cyanation Route
-
Biocatalytic Alternative (Green Benchmark)
-
Telaprevir Structure & Application
- Title: Peptidomimetic protease inhibitors of the human hep
-
Source: US Patent 7,820,671.[2]
- URL
Sources
- 1. Cas 89077-07-6,Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, (1-alpha-,3a-ba-,6a-alpha-)- (9CI) | lookchem [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
- 5. WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole - Google Patents [patents.google.com]
- 6. US20150038677A1 - Process for the synthesis of telaprevir, or pharmaceutically acceptable salts or solvates as well as intermediate products thereof - Google Patents [patents.google.com]
- 7. WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof - Google Patents [patents.google.com]
- 8. medkoo.com [medkoo.com]
Safety Operating Guide
Cyclopenta[c]pyrrole-1-carboxylic acid proper disposal procedures
This guide outlines the technical protocols for the safe disposal of Cyclopenta[c]pyrrole-1-carboxylic acid and its derivatives.[1] As a Senior Application Scientist, I have structured this information to prioritize personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.
Part 1: Executive Safety Assessment
Immediate Action Required: Treat Cyclopenta[c]pyrrole-1-carboxylic acid as a Hazardous Chemical Waste . Do not dispose of this compound down the drain or in regular trash.
Chemical Profile & Hazard Identification Before disposal, you must validate the specific form of the chemical (free acid vs. salt/ester) as this dictates the waste stream.
| Property | Specification |
| Chemical Name | Cyclopenta[c]pyrrole-1-carboxylic acid (and related octahydro- isomers) |
| Common CAS | 926276-11-1 (Generic/Isomer specific), 714194-68-0 (Ester derivatives) |
| Physical State | Solid (Powder/Crystalline) |
| Acidity (pKa) | ~4.0 – 5.0 (Carboxylic acid moiety) |
| Primary Hazards | Skin/Eye Irritant (H315, H319) ; Potential Corrosive (H314) at high concentrations.[2] |
| Incompatibilities | Strong Oxidizers, Strong Bases, Reactive Metals (e.g., Na, K). |
Part 2: Disposal Protocol (Step-by-Step)
Phase 1: Waste Characterization & Segregation
Why this matters: Mixing incompatible waste streams is the leading cause of laboratory accidents. As a carboxylic acid, this compound poses a risk of heat generation if mixed with alkaline waste.
-
Isolate the Stream: Designate a specific waste stream for "Organic Acids" or "Solid Hazardous Waste" .
-
Segregation Rule:
-
STRICTLY PROHIBITED: Do not mix with Oxidizing Acids (Nitric, Perchloric) or Strong Bases (Sodium Hydroxide).
-
ACCEPTABLE: Can be co-mingled with other non-halogenated organic acids (e.g., Acetic acid, Benzoic acid) if the waste is liquid. If solid, keep separate to prevent dust generation.
-
Phase 2: Containerization
Why this matters: The pyrrole ring can be sensitive to oxidation; the carboxylic acid is corrosive to metal.
-
Select the Container:
-
Primary Choice: High-Density Polyethylene (HDPE) wide-mouth jar. HDPE is resistant to weak organic acids and prevents breakage.
-
Secondary Choice: Borosilicate glass (Amber) if the compound is light-sensitive, but requires secondary containment to prevent breakage.
-
-
Headspace: Fill containers only to 80-90% capacity . Leave headspace for potential vapor expansion, especially if the waste contains residual solvents.
Phase 3: Labeling & Documentation
Why this matters: "Unknown" waste costs 10x more to dispose of and endangers EHS personnel.
-
Labeling: Affix a hazardous waste tag immediately upon the first addition of waste.
-
Required Fields:
-
Chemical Name: Write out "Cyclopenta[c]pyrrole-1-carboxylic acid" (No abbreviations/formulas).
-
Hazard Checkbox: Mark "Irritant" and "Corrosive" (if applicable).[3]
-
Phase 4: Professional Disposal (Lab Pack)
Why this matters: In-lab neutralization is discouraged for heterocyclic compounds due to potential bioactivity and incomplete degradation.
-
Method: High-temperature incineration is the industry standard for destroying the pyrrole core and preventing environmental leaching.
-
RCRA Classification:
-
Likely Not Listed (Not P or U list).
-
Classify as D002 (Corrosivity) if pH < 2 in aqueous solution.
-
Otherwise, manage as Non-RCRA Regulated Hazardous Waste (state-dependent).
-
Part 3: Decision Logic & Workflow
The following diagram illustrates the critical decision-making process for disposing of this compound.
Caption: Operational workflow for the segregation, packaging, and disposal of Cyclopenta[c]pyrrole-1-carboxylic acid waste.
Part 4: Emergency Response
-
Spill (Solid):
-
Spill (Solution):
-
Cover with an acid-neutralizing absorbent (e.g., sodium bicarbonate or commercial acid spill kit).
-
Wait for CO2 evolution (bubbling) to cease.
-
Scoop into the hazardous waste container.
-
References
-
National Institutes of Health (PubChem). Cyclopenta[c]pyrrole Compound Summary. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Available at: [Link]
Sources
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- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
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- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid 97% | CAS: 926276-11-1 | AChemBlock [achemblock.com]
A Comprehensive Guide to the Safe Handling of Cyclopenta[c]pyrrole-1-carboxylic acid
This document provides essential safety and logistical information for the handling of Cyclopenta[c]pyrrole-1-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is a synthesis of best practices derived from the known hazards of its constituent functional groups—a pyrrole ring and a carboxylic acid—and data from structurally similar compounds. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals with a self-validating system for safe laboratory operations.
Hazard Analysis: Understanding the Risks
Cyclopenta[c]pyrrole-1-carboxylic acid is a heterocyclic organic compound. A thorough risk assessment must be conducted before handling. The primary hazards are anticipated to stem from the pyrrole and carboxylic acid moieties.
-
Pyrrole and its Derivatives: Pyrrole is a flammable liquid and can be toxic if swallowed or inhaled.[1] It is also known to be unstable, with a tendency to polymerize, especially in the presence of light, turning from a colorless or yellowish liquid to a brown oil.[2] Many pyrrole derivatives are skin and eye irritants.[3][4][5]
-
Carboxylic Acids: Organic acids can be corrosive and cause severe skin burns and eye damage.[6][7] Inhalation may cause respiratory tract irritation.[5][8]
Given these properties, Cyclopenta[c]pyrrole-1-carboxylic acid should be treated as a potentially flammable, toxic, and corrosive substance, with the potential for skin and eye irritation or damage.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is paramount. The selection of appropriate PPE should always be guided by a risk assessment of the specific procedures being undertaken.[9]
Engineering Controls
-
Fume Hood: All work with Cyclopenta[c]pyrrole-1-carboxylic acid, including weighing, dissolving, and reaction quenching, must be conducted in a certified chemical fume hood to minimize inhalation exposure to vapors or dust.[10]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][6][11]
Personal Protective Apparel
The following table summarizes the recommended PPE for handling Cyclopenta[c]pyrrole-1-carboxylic acid.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Safety goggles with side shields or a full-face shield.[3][10] | To protect against splashes of the chemical which could cause serious eye damage.[7][10] |
| Hands | Chemical-resistant gloves (Nitrile is a good initial choice).[12] | To prevent skin contact. It is crucial to inspect gloves before use and to use proper removal techniques.[3] For prolonged or high-exposure tasks, consider double-gloving.[10] |
| Body | A chemical-resistant lab coat or apron.[9][10] | To protect clothing and skin from splashes and spills.[10] |
| Feet | Closed-toe shoes.[9] | To protect feet from spills. |
Respiratory Protection
For most routine laboratory operations conducted within a fume hood, respiratory protection may not be necessary. However, in the event of a large spill or if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used.[3][12][13]
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Storage
-
Receiving and Unpacking: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and acids.[2][8] The container should be tightly sealed.
-
Weighing and Dispensing: Conduct these operations in a fume hood. Use appropriate tools to avoid generating dust.
-
Dissolving: When dissolving, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For liquid spills, use an inert absorbent material like sand or vermiculite.[1][14] For solid spills, carefully sweep up the material to avoid creating dust.[3]
-
Neutralize (for acidic spills): For small spills of acidic solutions, cautious neutralization with a weak base (e.g., sodium bicarbonate) may be appropriate.
-
Collect and Dispose: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Disposal
All waste containing Cyclopenta[c]pyrrole-1-carboxylic acid must be treated as hazardous waste.[1][2]
-
Waste Containers: Use clearly labeled, sealed containers for all solid and liquid waste.
-
Disposal Procedures: Dispose of waste in accordance with local, state, and federal regulations.[1][2] Do not pour waste down the drain.[3]
Emergency Procedures: Immediate Actions
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4][5] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][4][5] |
Visualization of Safety Protocols
The following flowchart illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: A flowchart outlining the decision-making process for PPE selection.
References
-
University of California, Santa Barbara. Personal Protective Equipment Selection Guide. (2015). Available from: [Link]
-
Chem-Supply. Pyrrole Safety Data Sheet. Available from: [Link]
-
Quicktest. Safety equipment, PPE, for handling acids. (2022). Available from: [Link]
-
DC Fine Chemicals. Pyrrole Safety Data Sheet. (2024). Available from: [Link]
-
Innoveda Chemicals. Top 5 Safety Tips When Working with Acidic Liquids. (2024). Available from: [Link]
-
Environmental Health & Safety Services, University of Texas at Austin. Personal Protective Equipment. Available from: [Link]
-
Accio. PPE for Acid Handling: Safe & Reliable Protection. (2026). Available from: [Link]
-
LookChem. Cas 89077-07-6,Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, (1-alpha-,3a-ba-,6a-alpha-). Available from: [Link]
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]
-
Zhejiang Bioncan Pharmaceutical Co., Ltd. Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-, ethanedioate (1:1). Available from: [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
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- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
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- 10. iigtchem.com [iigtchem.com]
- 11. fishersci.com [fishersci.com]
- 12. quicktest.co.uk [quicktest.co.uk]
- 13. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 14. dcfinechemicals.com [dcfinechemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
